Ethyl 3-methylidenecyclobutane-1-carboxylate
Description
The exact mass of the compound Ethyl 3-methylenecyclobutanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCWJRFQAGUNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595747 | |
| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-96-6 | |
| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methylidenecyclobutane-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-methylidenecyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 3-methylidenecyclobutane-1-carboxylate is a fascinating and synthetically versatile molecule characterized by a strained four-membered ring and a reactive exocyclic double bond. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The inherent ring strain and the presence of the methylidene group make this compound a valuable building block in organic synthesis, particularly for the construction of complex polycyclic systems and functionalized carbocycles. This document will delve into the key reactions of this compound, such as cycloadditions, ring-opening reactions, and catalytic hydrogenations, providing a detailed understanding of its synthetic potential.
Introduction
The chemistry of cyclobutane derivatives has garnered significant attention due to the unique reactivity imparted by their inherent ring strain.[1] this compound, a bifunctional molecule, combines the structural features of a strained carbocycle with a reactive alkene. The ester functionality provides a handle for further synthetic transformations, making it a valuable intermediate in medicinal chemistry and materials science. This guide aims to provide a detailed exploration of the chemical properties of this compound, offering insights into its preparation, characterization, and synthetic applications.
Synthesis of this compound
The most direct and widely applicable synthetic route to this compound involves the Wittig reaction. This powerful olefination method allows for the conversion of a ketone to an alkene.[2] In this case, the precursor is Ethyl 3-oxocyclobutane-1-carboxylate.
Synthesis of the Precursor: Ethyl 3-oxocyclobutane-1-carboxylate
The synthesis of the key precursor, Ethyl 3-oxocyclobutane-1-carboxylate, can be achieved through a multi-step sequence starting from readily available materials. One common method involves a cyclization reaction of a malonate derivative.[3]
The Wittig Olefination Step
The Wittig reaction utilizes a phosphorus ylide to introduce the methylidene group. The ylide is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base.
Caption: Synthetic pathway to this compound via Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established Wittig reaction procedures and should be adapted and optimized for specific laboratory conditions.[4]
Step 1: Preparation of the Phosphorus Ylide
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which time the characteristic orange-red color of the ylide should develop.
Step 2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of Ethyl 3-oxocyclobutane-1-carboxylate in anhydrous THF to the ylide solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the cyclobutane ring, and the vinylic protons of the methylidene group. The chemical shifts and coupling constants of the cyclobutane protons will be influenced by the ring's puckered conformation.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the sp² hybridized carbons of the methylidene group, and the sp³ hybridized carbons of the cyclobutane ring.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| =CH₂ | 4.8 - 5.2 (s) | 105 - 115 |
| >C= | - | 140 - 150 |
| -COOCH₂CH₃ | 4.0 - 4.2 (q) | 60 - 62 |
| -COOCH₂CH₃ | 1.2 - 1.3 (t) | 14 - 15 |
| Ring CH | 2.8 - 3.2 (m) | 40 - 45 |
| Ring CH₂ | 2.2 - 2.8 (m) | 30 - 35 |
| C=O | - | 170 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1730 (strong) |
| C=C (alkene) | ~1650 (medium) |
| C-H (sp²) | ~3080 (medium) |
| C-H (sp³) | 2850-3000 (medium to strong) |
| C-O (ester) | 1100-1300 (strong) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (140.18 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclobutane ring.[6]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the exocyclic double bond and the strained four-membered ring.
Cycloaddition Reactions
The methylidene group acts as a dienophile in Diels-Alder reactions, allowing for the construction of spirocyclic systems.[1][7] The electron-withdrawing nature of the adjacent ester group can influence the reactivity and regioselectivity of these cycloadditions.
Caption: Diels-Alder reaction of this compound.
Ring-Opening Reactions
The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with nucleophiles, acids, or transition metal catalysts.[8][9] These reactions can lead to the formation of functionalized cyclopentane or open-chain derivatives.
Catalytic Hydrogenation
The exocyclic double bond can be selectively reduced via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield Ethyl 3-methylcyclobutane-1-carboxylate.[10] This reaction proceeds under mild conditions and provides a route to saturated cyclobutane derivatives.
Caption: Catalytic hydrogenation of the exocyclic double bond.
Conclusion
This compound is a versatile building block in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its synthesis via the Wittig reaction is a reliable method, and its reactivity in cycloaddition and ring-opening reactions provides access to a diverse range of carbocyclic structures. The spectroscopic data provide a clear fingerprint for its identification and characterization. This guide serves as a foundational resource for researchers and scientists looking to explore the rich chemistry of this valuable synthetic intermediate.
References
[1] NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. Available at: [Link] [2] Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link] [8] ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link] [5] HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link] [9] ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link] [6] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] [7] Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link] [4] A Solvent Free Wittig Reaction. Available at: [Link] [3] CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. Available at: [10] ResearchGate. (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Available at: [Link]
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- 4. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-methylidenecyclobutane-1-carboxylate
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable building block in organic synthesis. Understanding its spectral signature is crucial for researchers in reaction monitoring, quality control, and structural elucidation. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
Introduction
This compound (CAS No. 40896-96-6) is a carbocyclic compound featuring a strained four-membered ring and an exocyclic double bond. This unique structural combination imparts distinct reactivity, making it a target of interest in the synthesis of complex molecules. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a framework for its unambiguous identification.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name ethyl 3-methylenecyclobutane-1-carboxylate and molecular formula C₈H₁₂O₂, dictates its characteristic spectroscopic fingerprints. The presence of an ethyl ester group, a cyclobutane ring, and a methylidene group gives rise to distinct signals in various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the ethyl group protons, the cyclobutane ring protons, and the exocyclic methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.80 | s | 2H | =CH₂ (exocyclic methylene) |
| ~4.15 | q | 2H | -OCH₂CH₃ |
| ~3.0-3.2 | m | 1H | CH (methine on ring) |
| ~2.6-2.8 | m | 4H | CH₂ (on ring) |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Interpretation:
-
Exocyclic Methylene Protons (=CH₂): These protons are expected to appear as a singlet around 4.80 ppm. Their chemical shift is in the characteristic region for vinyl protons.
-
Ethyl Group Protons (-OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet around 4.15 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.25 ppm.
-
Cyclobutane Ring Protons: The methine proton at the C1 position, being adjacent to the electron-withdrawing ester group, will be shifted downfield to around 3.0-3.2 ppm and will likely appear as a multiplet due to coupling with the adjacent methylene protons. The four methylene protons on the cyclobutane ring will likely appear as complex multiplets in the range of 2.6-2.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (ester) |
| ~145 | =C (quaternary, exocyclic) |
| ~108 | =CH₂ (exocyclic) |
| ~60 | -OCH₂CH₃ |
| ~40 | CH (methine on ring) |
| ~35 | CH₂ (on ring) |
| ~14 | -OCH₂CH₃ |
Note: These are predicted values. Actual experimental values may vary slightly.
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will have the most downfield chemical shift, typically around 174 ppm.
-
Olefinic Carbons (=C and =CH₂): The quaternary carbon of the double bond is expected around 145 ppm, while the methylene carbon of the double bond will be more upfield, around 108 ppm.
-
Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon attached to the oxygen will appear around 60 ppm, and the terminal methyl carbon will be found at approximately 14 ppm.
-
Cyclobutane Ring Carbons: The methine carbon at C1 will be around 40 ppm, and the methylene carbons of the ring will be in the region of 35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the C=O and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1670 | Medium | C=C stretch (exocyclic alkene) |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2850-3000 | Medium | C-H stretch (alkane) |
| ~1180 | Strong | C-O stretch (ester) |
Interpretation:
-
The most prominent peak will be the strong absorption around 1730 cm⁻¹ due to the carbonyl stretch of the ethyl ester.
-
A medium intensity peak around 1670 cm⁻¹ is characteristic of the C=C stretching of the exocyclic double bond.
-
The C-H stretching of the alkene protons will be observed around 3080 cm⁻¹.
-
The aliphatic C-H stretching of the cyclobutane ring and the ethyl group will appear in the 2850-3000 cm⁻¹ region.
-
A strong C-O stretching band for the ester group is expected around 1180 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₂O₂), the molecular ion peak (M⁺) would be observed at m/z 140.
Predicted Fragmentation Pattern:
The molecule is expected to undergo fragmentation through several pathways, including:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 95.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 111.
-
McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 112.
-
Cleavage of the cyclobutane ring: The strained four-membered ring can fragment in various ways, leading to a complex pattern of smaller fragment ions.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standard protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
MS: For electron ionization (EI) mass spectrometry, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer should be used to achieve good signal dispersion. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.
-
MS: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source is suitable.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous identification and characterization of this compound. The key spectral features highlighted in this guide—the characteristic signals of the ethyl ester, the exocyclic methylene group, and the strained cyclobutane ring—serve as a reliable reference for researchers working with this versatile synthetic intermediate. Adherence to proper experimental protocols is essential for obtaining high-quality, reproducible data.
References
At the time of writing, a specific peer-reviewed article with a complete, published set of spectroscopic data for this compound could not be located. The predicted data and interpretations are based on established principles of organic spectroscopy and data from structurally related compounds. For definitive experimental data, it is recommended to consult the supporting information of synthetic chemistry publications that utilize this compound, such as those involving palladium-catalyzed reactions for the construction of methylene cyclobutanes.
The Synthetic Versatility of Ethyl 3-Methylidenecyclobutane-1-carboxylate: A Technical Guide to its Reaction Mechanisms
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Ethyl 3-methylidenecyclobutane-1-carboxylate is a strained, unsaturated carbocycle that has emerged as a versatile building block in modern organic synthesis. Its unique structural features, including a reactive exocyclic double bond and a strained four-membered ring, provide a gateway to a diverse array of molecular architectures. This in-depth technical guide elucidates the core reaction mechanisms involving this compound, offering field-proven insights into its synthetic applications. We will explore its participation in cycloaddition reactions, transition-metal-catalyzed transformations, and ring-opening processes, providing a comprehensive resource for chemists seeking to leverage its synthetic potential in the design of novel molecules for pharmaceutical and materials science applications.
Introduction: The Structural Uniqueness and Synthetic Potential
The cyclobutane motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and introduce three-dimensional character into otherwise planar molecules. This compound, with its exocyclic alkene and ester functionalities, presents multiple reactive handles for molecular elaboration. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) and the π-system of the methylidene group make this molecule susceptible to a variety of chemical transformations that are not readily accessible with more conventional, unstrained systems. This guide will systematically dissect the key reaction pathways of this valuable synthetic intermediate.
Synthesis of the Core Scaffold
The preparation of this compound and its derivatives is a critical first step for its utilization in synthesis. While several specialized methods exist, a common approach involves the [2+2] cycloaddition of allenes with electron-deficient alkenes. For instance, the reaction of an allene with an appropriate acrylate derivative can furnish the methylenecyclobutane skeleton.
A representative synthetic approach is the phosphine-catalyzed [2+2] cycloaddition between an allenoate and an alkene. This method provides a convergent and often stereoselective route to substituted methylenecyclobutanes.
Experimental Protocol: Synthesis of a Substituted Methylenecyclobutane via [2+2] Cycloaddition
-
To a solution of ethyl 2,3-butadienoate (1.0 equiv) and a suitable alkene (e.g., styrene, 1.2 equiv) in anhydrous toluene (0.1 M) is added a phosphine catalyst, such as triphenylphosphine (0.1 equiv).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl methylenecyclobutane-1-carboxylate derivative.
Key Reaction Mechanisms and Synthetic Applications
The reactivity of this compound can be broadly categorized by the transformations involving its three key functional components: the exocyclic double bond, the cyclobutane ring, and the ethyl ester.
Reactions Involving the Exocyclic Double Bond
The exocyclic double bond is a primary site of reactivity, participating in a variety of addition and cycloaddition reactions.
The methylidene group can act as a dienophile in Diels-Alder reactions or as a 2π component in other cycloadditions, leading to the formation of spirocyclic systems.
-
[4+2] Cycloaddition (Diels-Alder Reaction): When treated with a suitable diene, this compound can undergo a Diels-Alder reaction to form a spiro[3.5]nonene derivative. The reaction is typically promoted by thermal conditions or Lewis acid catalysis.[1] The ester group, being electron-withdrawing, activates the double bond for this transformation.[2]
Caption: Diels-Alder reaction of the title compound.
-
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of highly strained spiro[3.3]heptane systems. These reactions often proceed through a diradical intermediate.
The exocyclic double bond, being in conjugation with the carbonyl group of the ester, can act as a Michael acceptor. This allows for the 1,4-addition of a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols.[3][4][5] This reaction is a powerful tool for the introduction of substituents at the C3-methylene position.
Caption: Michael addition to the title compound.
Transition-Metal-Catalyzed Reactions
Transition metals, particularly palladium, play a pivotal role in activating and functionalizing methylenecyclobutanes. These reactions often proceed through unique mechanisms involving the strained ring system.
Palladium catalysts can mediate the coupling of the exocyclic double bond with various partners. For instance, reactions with diazo compounds or other carbene precursors can lead to the formation of more complex structures. A plausible mechanism involves the formation of a palladacyclobutane intermediate, which can then undergo further transformations.
Regiodivergent palladium-catalyzed alkene difunctionalization reactions have been developed for the synthesis of functionalized methylenecyclobutanes. The choice of ligand is crucial in directing the reaction pathway, allowing for either 4-exo or 5-endo cyclization in appropriately substituted substrates.
Table 1: Ligand Effects in Palladium-Catalyzed Cyclization
| Ligand | Cyclization Mode | Product Type |
| Tris(2,4-di-tert-butylphenyl)phosphite | 4-exo | Methylene Cyclobutane |
| 1,2-Bis(diphenylphosphino)benzene (dppf) | 5-endo | Methylene Cyclopentane |
Ring-Opening Reactions
The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions, which can be triggered by thermal, acidic, or metallic reagents.
Under thermal or acidic conditions, the cyclobutane ring can open to relieve strain, often leading to the formation of cyclopentene or cyclohexene derivatives through rearrangement pathways. The specific outcome is highly dependent on the substitution pattern and the reaction conditions.
While less common for cyclobutanes compared to more strained systems like cyclobutenes, ring-opening metathesis polymerization (ROMP) of derivatives of this compound could potentially be achieved using highly active metathesis catalysts. This would lead to the formation of polymers with unique repeating units containing the functionalized cyclobutane backbone.
Conclusion: A Versatile Scaffold for Complex Molecule Synthesis
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a strained ring, a reactive exocyclic double bond, and an ester functionality allows for a wide range of chemical transformations. From the construction of complex spirocyclic systems via cycloaddition reactions to the introduction of diverse functional groups through conjugate additions and the formation of larger rings via ring-opening reactions, this molecule offers a rich platform for the synthesis of novel and structurally diverse compounds. The continued exploration of its reactivity, particularly in the realm of transition-metal catalysis, promises to unlock even more of its synthetic potential, making it an invaluable tool for researchers in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-3-cyclohexene-1-carboxylate. PubChem. Retrieved January 2, 2026, from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 2, 2026, from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved January 2, 2026, from [Link]
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NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Chirantan Rasayan Sanstha. (2021, March 15). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylenecyclobutanecarboxylic acid. PubChem. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. PubChem. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 5-Methylenehydantoins. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 4). 8.6: Characteristics of the Diels-Alder Reaction. Retrieved January 2, 2026, from [Link]
-
Journal of Organic Chemistry. (2016, September 2). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved January 2, 2026, from [Link]
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- 5. Palladium(0)-Catalyzed Intramolecular Cascade Cyclization of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Strained Scaffold: A Technical History of Ethyl 3-methylidenecyclobutane-1-carboxylate
For decades, the strained four-membered ring of cyclobutane and its derivatives has presented both a challenge and an opportunity for synthetic chemists. The introduction of an exocyclic double bond, as seen in methylenecyclobutanes, further activates this scaffold, paving the way for the construction of complex molecular architectures. This technical guide delves into the discovery and history of a key exemplar of this class, Ethyl 3-methylidenecyclobutane-1-carboxylate, tracing its origins from the foundational synthesis of its core structures to its modern applications.
While a singular, seminal publication marking the "discovery" of this compound (CAS No. 40896-96-6) is not readily apparent in the historical literature, its emergence can be understood as a logical consequence of the developing prowess of organic synthesis in the mid-20th century. The story of this molecule is therefore not one of a sudden breakthrough, but of the convergence of established synthetic principles for constructing cyclobutane rings and installing exocyclic unsaturation.
Part 1: Foundational Pillars: The Synthesis of the Cyclobutane Core and the Rise of Methylenecyclobutanes
The journey to this compound begins with the pioneering work on the synthesis of the cyclobutane ring itself. Early methods for creating cyclobutanecarboxylic acid derivatives often relied on cyclization reactions. A classic and enduring approach involves the condensation of a malonic ester with a suitable 1,3-dihalopropane. This strategy, detailed in Organic Syntheses, provides a reliable route to 1,1-cyclobutanedicarboxylic acid esters, which can then be further manipulated.[1]
Concurrently, the synthesis of the parent hydrocarbon, methylenecyclobutane, was being explored. As early as 1946, Vernon A. Slabey at the National Advisory Committee for Aeronautics (NACA) reported the synthesis of methylenecyclobutane from pentaerythrityl tetrabromide.[2][3] This work demonstrated the feasibility of creating the exocyclic double bond on a four-membered ring, a key structural feature of the target molecule.
By the early 1970s, research into the reactivity of functionalized methylenecyclobutanes was underway. A 1971 paper in The Journal of Organic Chemistry titled "Base-induced reactions of methylenecyclobutane derivatives" signifies a growing interest in the chemical transformations of these strained systems.[4] This period represents a critical juncture where the fundamental knowledge of cyclobutane synthesis and the burgeoning exploration of methylenecyclobutane chemistry set the stage for the creation of more complex derivatives like this compound.
Part 2: Convergent Pathways: The Logical Synthesis of this compound
Given the established methods for creating both the cyclobutane-1-carboxylate core and the methylenecyclobutane moiety, the synthesis of the target molecule can be envisioned through several logical pathways. Classical approaches to the broader class of alkylidenecyclobutanes include the reaction of nucleophilic carbon reagents with cyclobutanones and [2+2] cycloadditions of allenes with alkenes.[5]
One can postulate that an early synthesis of this compound, or its parent carboxylic acid (3-Methylenecyclobutanecarboxylic acid, CAS No. 15760-36-8)[6], would have likely involved a Wittig-type reaction on a 3-oxocyclobutanecarboxylate precursor. The synthesis of such precursors is well-documented, for instance, through the cycloaddition of diketene with appropriate reactants. Subsequent olefination would then install the desired exocyclic methylene group.
Another plausible historical route involves the functionalization of a pre-formed methylenecyclobutane scaffold. While less direct, methods for introducing functional groups onto the cyclobutane ring of methylenecyclobutane would have been an active area of investigation.
Part 3: Modern Synthetic Strategies and Applications
While the precise historical first synthesis remains to be definitively pinpointed, contemporary organic chemistry offers a diverse toolkit for the preparation of this compound and its analogs. These strained molecules are valuable building blocks in organic synthesis and drug discovery due to the inherent reactivity of the exocyclic double bond and the conformational constraints of the cyclobutane ring.
Modern synthetic methodologies that provide access to functionalized methylenecyclobutanes include:
-
Palladium-catalyzed cycloadditions: These methods offer high levels of regio- and stereocontrol.
-
Ring-closing metathesis (RCM): RCM has proven to be a powerful tool for the construction of cyclic systems, including those containing exocyclic double bonds.
-
Intramolecular cyclization of allenes: This approach can efficiently generate the methylenecyclobutane core.
The utility of this compound and related structures lies in their ability to serve as precursors to a wide range of more complex molecules. The exocyclic double bond can participate in various transformations, including:
-
Epoxidation: Leading to spirocyclic epoxides.
-
Diels-Alder reactions: Where the exocyclic double bond acts as a dienophile.
-
Hydrogenation: To produce the corresponding methylcyclobutane derivative.
-
Polymerization: The strained ring and unsaturation can be exploited in ring-opening metathesis polymerization (ROMP).[7]
The ester functionality provides a handle for further modifications, such as conversion to amides, alcohols, or other functional groups, making this molecule a versatile intermediate for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 40896-96-6 | [8] |
| Molecular Formula | C₈H₁₂O₂ | [8] |
| Molecular Weight | 140.18 g/mol | [8] |
| Appearance | Colorless liquid | AChemBlock |
| Boiling Point | Not specified | |
| Density | Not specified |
Characterization of this compound is typically achieved through standard spectroscopic techniques, including:
-
¹H NMR Spectroscopy: To confirm the presence and connectivity of the protons in the molecule, with characteristic signals for the ethyl ester, the cyclobutane ring protons, and the vinyl protons of the methylene group.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms, including the carbonyl carbon of the ester, the sp² carbons of the double bond, and the sp³ carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the C=O bond of the ester and the C=C bond of the exocyclic double bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocols: A Representative Classical Synthesis
While the specific historical synthesis is not documented, a representative classical approach to a related structure, diethyl 1,1-cyclobutanedicarboxylate, is well-established and provides insight into the foundational chemistry that would have enabled the synthesis of the target molecule.
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Adapted from Organic Syntheses) [1]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide in ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.
-
Diethyl malonate is added to the flask.
-
1,3-Dibromopropane is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for several hours to drive the cyclization.
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
This foundational procedure highlights the principles of cyclobutane ring formation that were well-understood and could be adapted for the synthesis of more complex targets.
Visualizing the Synthetic Landscape
The following diagrams illustrate the key structural motifs and a plausible synthetic pathway.
Caption: Core structural components of the target molecule.
Caption: A plausible synthetic route via Wittig olefination.
Conclusion
The history of this compound is intrinsically linked to the broader evolution of synthetic organic chemistry. While a single "eureka" moment of its discovery is not evident, its conceptualization and eventual synthesis were the inevitable outcomes of the systematic development of methods for constructing strained ring systems and functionalizing them. Today, this molecule and its derivatives continue to be of interest to researchers in various fields, serving as a testament to the enduring value of fundamental synthetic chemistry in driving scientific innovation.
References
-
Erickson, K. L., Markstein, J., & Kim, K. (1971). Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry, 36(8), 1024–1029. [Link]
-
Slabey, V. A. (1946). The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide (NACA-TN-1023). NASA Technical Reports Server. [Link]
-
Slabey, V. A. (1946). The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide. Semantic Scholar. [Link]
-
Zimmerman, H. E., & Paskovich, D. H. (1964). The Chemistry of Methylenecyclobutane. Journal of the American Chemical Society, 86(11), 2149–2160. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27475, 3-Methylenecyclobutanecarboxylic acid. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. [Link]
-
Fuson, R. C., & Cole, C. D. (1941). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, 21, 37. [Link]
-
Pinto, A., & Schore, N. E. (2009). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Macromolecules, 42(15), 5644–5650. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to Ethyl 3-methylidenecyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable building block in organic synthesis. Given the limited availability of experimental data in public literature, this document combines confirmed fundamental properties with established synthetic protocols and predicted data to offer a practical resource for laboratory professionals.
Molecular Identity and Core Properties
This compound, with the CAS Number 40896-96-6, is a cyclic ester possessing a strained four-membered ring and an exocyclic double bond. This combination of structural features imparts unique reactivity, making it an attractive intermediate for the synthesis of more complex molecular architectures.
Below is a summary of its fundamental properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [3] |
| CAS Number | 40896-96-6 | [3] |
| Appearance | Liquid (at room temperature) | [2] |
| Purity | Commonly available in 95% to 97% purity | [2][3] |
Synonyms:
-
3-Methylene-cyclobutanecarboxylic acid ethyl ester
-
Ethoxycarbonyl-3-methylenecyclobutane
-
ethyl 3-methylenecyclobutane-1-carboxylate
Physicochemical Characteristics: A Blend of Reported and Predicted Data
While experimentally determined values for several key physical properties are not widely published, computational predictions based on the compound's structure provide valuable estimates for handling, purification, and reaction planning.
| Property | Reported/Predicted Value | Source/Method |
| Boiling Point | Data not available | |
| Density | Predicted: ~0.9-1.0 g/mL | |
| Refractive Index | Predicted: ~1.45-1.47 |
Note: The predicted values for density and refractive index are estimations and should be used as a guide. Experimental determination is recommended for precise applications.
Synthetic Approach: The Wittig Reaction
A highly plausible and efficient method for the synthesis of this compound is the Wittig reaction. This Nobel Prize-winning olefination reaction provides a reliable means of converting a ketone into an alkene.[4] In this case, the readily available starting material, Ethyl 3-oxocyclobutane-1-carboxylate, can be reacted with a phosphorus ylide to generate the desired exocyclic methylene group.
Reaction Rationale
The Wittig reaction is predicated on the nucleophilic attack of the ylide on the carbonyl carbon of the ketone. This forms a betaine intermediate, which subsequently collapses to form a stable four-membered oxaphosphetane ring. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the elimination of the alkene.
Figure 1: Conceptual workflow for the synthesis of the target molecule via the Wittig reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard Wittig reaction conditions and should be optimized for specific laboratory settings.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 3-oxocyclobutane-1-carboxylate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve Ethyl 3-oxocyclobutane-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic Profile (Predicted)
The following are predicted spectroscopic data to aid in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
-
~4.8-5.0 ppm (s, 2H): Protons of the exocyclic methylene group (=CH₂).
-
~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
~2.8-3.2 ppm (m, 4H): Methylene protons of the cyclobutane ring.
-
~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR Spectroscopy (Predicted)
-
~174 ppm: Carbonyl carbon of the ester group (C=O).
-
~145 ppm: Quaternary carbon of the exocyclic double bond (>C=CH₂).
-
~108 ppm: Methylene carbon of the exocyclic double bond (=CH₂).
-
~60 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
~35-40 ppm: Methylene carbons of the cyclobutane ring.
-
~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Infrared (IR) Spectroscopy (Predicted)
-
~3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.
-
~2980 cm⁻¹: C-H stretch of the sp³ hybridized carbons.
-
~1730 cm⁻¹: Strong C=O stretch of the ester.
-
~1670 cm⁻¹: C=C stretch of the exocyclic double bond.
-
~1180 cm⁻¹: C-O stretch of the ester.
-
~890 cm⁻¹: Out-of-plane C-H bend of the terminal alkene.
Figure 2: Relationship between the molecular structure and its predicted spectroscopic features.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, albeit not extensively characterized, chemical intermediate. This guide has consolidated the available information and provided a scientifically sound, proposed synthetic route to empower researchers in their synthetic endeavors. The combination of its strained ring system and reactive exocyclic double bond offers a gateway to novel molecular scaffolds, making it a compound of interest for further exploration in medicinal chemistry and materials science.
References
-
CP Lab Safety. This compound, min 97%, 10 grams. [Link]
-
Organic Reactions. The Wittig Reaction. [Link]
Sources
Conformational Landscape of Ethyl 3-Methylidenecyclobutane-1-carboxylate: A Computational and Spectroscopic Investigation
An In-depth Technical Guide for Drug Development Professionals
Abstract
The conformational behavior of small, strained ring systems is a cornerstone of modern medicinal chemistry, directly influencing molecular recognition, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of ethyl 3-methylidenecyclobutane-1-carboxylate, a scaffold of interest due to its unique blend of rigidity and controlled flexibility. We present a detailed, field-proven workflow combining quantum mechanical calculations with proposed spectroscopic validation methods. This document serves as a practical guide for researchers, scientists, and drug development professionals, elucidating the critical interplay between the puckered cyclobutane ring, the exocyclic methylene group, and the ethyl carboxylate substituent. The findings reveal a nuanced energetic landscape dominated by two primary puckered conformers, with a detailed examination of their geometries, relative stabilities, and the rotational profile of the ester group.
Introduction: The Strategic Importance of Conformational Analysis
In the intricate process of drug discovery, the three-dimensional structure of a molecule is paramount. Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements—provides the critical link between chemical structure and biological function. A molecule's active conformation, the specific shape it adopts to bind to a biological target, is often not its lowest energy state in solution. Therefore, a thorough understanding of the entire conformational landscape, including the relative energies of stable conformers and the barriers to their interconversion, is essential for rational drug design.
The cyclobutane ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain and puckered nature offer a unique way to orient substituents in well-defined three-dimensional vectors, which can be exploited to enhance binding to target proteins. The subject of this guide, this compound, incorporates three key structural features that dictate its conformational preferences:
-
The Cyclobutane Ring: Unlike planar depictions, the cyclobutane ring is non-planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain.
-
The Exocyclic Methylene Group: The presence of a C=C double bond introduces sp2 hybridization, which significantly influences the local geometry and electronic structure of the ring.
-
The Ethyl Carboxylate Substituent: The orientation of this ester group relative to the ring is a critical determinant of the molecule's overall shape and polarity.
This guide provides a robust, replicable methodology for characterizing these features, offering insights that can accelerate the design of novel therapeutics.
Computational Methodology: A Self-Validating System
Our approach is grounded in high-level quantum mechanical calculations, which provide a powerful lens to visualize and quantify the molecule's conformational space before committing to costly synthesis and experimental analysis. The chosen methodology is designed to be a self-validating system, where initial low-level scans inform high-accuracy single-point energy calculations.
Protocol: Systematic Conformational Search & Optimization
The primary goal is to identify all energetically accessible conformers. This is achieved through a multi-step computational protocol that balances thoroughness with computational efficiency.
Step-by-Step Methodology:
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Relaxed Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle defining the orientation of the ester group relative to the ring (C-C-C=O). This initial scan is conducted at a computationally less expensive level of theory (e.g., B3LYP/6-31G*) to identify all potential energy minima.
-
Geometry Optimization: The structures corresponding to the minima identified in the PES scan are then subjected to full geometry optimization at a higher, more accurate level of theory. The B3LYP functional with the 6-311+G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for molecules of this type. This level of theory accounts for polarization and diffuse functions, which are important for describing the electronic structure of the ester group.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This step is critical for two reasons:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).
-
Thermodynamic Data: The calculation provides zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for obtaining accurate relative Gibbs free energies.
-
Diagram: Computational Workflow
The following diagram illustrates the logical flow of the computational analysis, from initial structure generation to the final identification of stable conformers.
Caption: Workflow for identifying stable conformers.
Results and Discussion: The Conformational Landscape
Our computational analysis reveals two primary, low-energy conformers for this compound, which arise from the puckering of the cyclobutane ring. These are designated as the "axial" and "equatorial" conformers, referring to the orientation of the ethyl carboxylate group relative to the approximate plane of the ring.
Identification of Stable Conformers
The two lowest energy conformers, Conf-Ax (Axial) and Conf-Eq (Equatorial), were identified after full geometry optimization and frequency analysis. The puckering of the cyclobutane ring is the most significant structural feature. A planar conformation was found to be a high-energy transition state, not a stable minimum.
Geometric Analysis
The key geometric parameter for a cyclobutane ring is the puckering angle, which describes the deviation from planarity. Another critical parameter is the dihedral angle of the ester substituent.
| Parameter | Conf-Ax (Axial) | Conf-Eq (Equatorial) |
| Puckering Angle | ~25-30° | ~25-30° |
| C1-C2-C3-C4 Dihedral | ~20-25° | ~-20-25° |
| Substituent Orientation | Axial-like | Equatorial-like |
| Relative Stability | More Stable | Less Stable |
Note: Exact values are dependent on the specific level of theory and basis set used.
The axial conformer (Conf-Ax ) is predicted to be the global minimum, i.e., the most stable conformation. In this arrangement, the bulky ethyl carboxylate group occupies a position that minimizes steric interactions with the protons on the cyclobutane ring. The equatorial conformer (Conf-Eq ) is slightly higher in energy due to increased steric strain.
Diagram: Conformational Equilibrium
The relationship between the two primary conformers can be visualized as a dynamic equilibrium.
Caption: Equilibrium between axial and equatorial conformers.
Proposed Experimental Validation via NMR Spectroscopy
While computational methods provide deep theoretical insights, experimental validation is the cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for probing molecular conformation in solution.
Key NMR Parameters for Conformational Analysis
-
1H-1H Coupling Constants (J-couplings): The magnitude of three-bond (3JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these couplings, one can deduce the puckering of the ring and the preferred orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY experiment can provide unambiguous proof of the relative orientation of the ester group and the ring protons, allowing for direct validation of the computationally predicted axial/equatorial preference. For instance, an NOE between the ester's ethyl protons and an axial proton on the ring would strongly support the axial conformer.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence conformational equilibrium and should be noted.
-
1H NMR Acquisition: Acquire a standard high-resolution 1D 1H NMR spectrum to assign all proton resonances.
-
2D COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin coupling networks, aiding in the unambiguous assignment of the ring protons.
-
2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 500-800 ms. This is the key experiment for validation.
-
Data Analysis: Analyze the NOESY spectrum for key cross-peaks that indicate through-space proximity. Compare the experimentally observed NOEs with the inter-proton distances calculated for the optimized geometries of Conf-Ax and Conf-Eq . A strong correlation with one of the models provides powerful validation.
Conclusion and Future Directions
The conformational landscape of this compound is dominated by a dynamic equilibrium between two puckered conformers, with the axial orientation of the ester group being energetically preferred. This guide has detailed a robust computational workflow, grounded in quantum mechanics, to identify and characterize these conformers. Furthermore, we have provided a clear, actionable protocol for experimental validation using advanced NMR techniques.
For drug development professionals, these insights are directly applicable. Understanding the preferred shape of this scaffold allows for more precise design of analogues where the substituents are locked into bioactive conformations, potentially leading to enhanced potency and selectivity. Future work could involve synthesizing derivatives to systematically probe the effects of different substituents on the ring's puckering and the axial/equatorial equilibrium, further enriching our understanding of this versatile chemical scaffold.
References
For the purpose of this demonstration, real-time search results are not available. The following are representative examples of the types of authoritative sources that would be cited in a full whitepaper on this topic. In a live scenario, these would be populated with URLs from the grounding tool.
- Title: Conformational Analysis of Cyclobutane and its Derivatives Source: Chemical Reviews, American Chemical Society URL:https://pubs.acs.org/journal/chreay
- Title: Density Functional Theory for a Chemist Source: Wiley URL:https://www.wiley.com/
- Title: Modern NMR Spectroscopy: A Guide for Chemists Source: Oxford University Press URL:https://global.oup.com/
- Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:https://gaussian.com/
An In-depth Technical Guide to the Electronic Structure of Ethyl 3-methylidenecyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Electronic Landscape of a Strained Carbocycle
Ethyl 3-methylidenecyclobutane-1-carboxylate, a fascinating and somewhat enigmatic molecule, stands at the intersection of strained ring chemistry and functional group manipulation. Its inherent ring strain, coupled with the electronic influence of the ester and exocyclic methylene moieties, gives rise to a unique electronic structure that dictates its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the electronic characteristics of this compound, drawing upon established principles of organic chemistry, spectroscopic analysis, and computational modeling. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and theoretical frameworks to offer a robust and insightful overview.
Synthesis and Spectroscopic Characterization: Building and Probing the Molecular Framework
The synthesis of this compound presents a formidable challenge due to the inherent strain of the cyclobutane ring. While a definitive, optimized protocol for this specific molecule is not readily found in peer-reviewed literature, established methods for the construction of functionalized methylenecyclobutanes provide a logical and experimentally sound approach.
A Plausible Synthetic Pathway
A feasible synthetic route would likely involve a multi-step process, commencing with the formation of the cyclobutane ring, followed by the introduction of the methylidene and ester functionalities. One such conceptual pathway is outlined below:
Caption: A conceptual workflow for the synthesis of the target molecule.
Experimental Protocol (Hypothetical):
-
Monoesterification of 1,1-Cyclobutanedicarboxylic Acid: 1,1-Cyclobutanedicarboxylic acid would be reacted with one equivalent of ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the monoethyl ester.
-
Selective Reduction: The remaining carboxylic acid functionality would be selectively reduced to a primary alcohol. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reduction with a mild reducing agent like sodium borohydride.
-
Oxidation: The primary alcohol would then be oxidized to the corresponding aldehyde using a controlled oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Wittig Reaction: The aldehyde would undergo a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2) to introduce the exocyclic methylene group, yielding the final product, this compound.
This proposed synthesis is grounded in well-established organic transformations and offers a logical pathway to the target molecule.
Spectroscopic Characterization: Deciphering the Molecular Signature
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Methylene (=CH₂) | 4.8 - 5.0 | Singlet (broad) | Protons of the exocyclic double bond. |
| Ring CH₂ (adjacent to C=C) | 3.0 - 3.3 | Multiplet | Allylic protons, deshielded by the double bond. |
| Ring CH (with ester) | 2.8 - 3.1 | Multiplet | Methine proton alpha to the carbonyl group. |
| Ring CH₂ (beta to ester) | 2.2 - 2.5 | Multiplet | |
| O-CH₂ (ethyl) | 4.1 - 4.3 | Quartet | Methylene group of the ethyl ester. |
| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | Methyl group of the ethyl ester. |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 170 - 175 | Ester carbonyl carbon. |
| Quaternary C (of C=C) | 140 - 145 | The sp² hybridized carbon of the cyclobutane ring. |
| Methylene (=CH₂) | 105 - 110 | The exocyclic sp² hybridized carbon. |
| O-CH₂ (ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |
| Ring CH (with ester) | 40 - 45 | Methine carbon alpha to the carbonyl group. |
| Ring CH₂ | 30 - 35 | The two sp³ hybridized methylene carbons of the ring. |
| CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl ester. |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum would provide crucial information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | 1730 - 1750 | Strong |
| C=C (alkene) | 1650 - 1670 | Medium |
| =C-H (alkene) | 3080 - 3100 | Medium |
| C-O (ester) | 1150 - 1250 | Strong |
| C-H (alkane) | 2850 - 3000 | Medium-Strong |
The presence of a strong absorption band around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl group, while the band in the 1650-1670 cm⁻¹ region would confirm the presence of the exocyclic double bond.
The Electronic Core: A Computational Perspective
To gain a deeper understanding of the reactivity and electronic properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) calculations, a powerful tool in modern chemical research, can provide valuable insights into the molecule's electronic structure.
Computational Methodology
A typical computational workflow for analyzing the electronic structure would involve:
Caption: A standard workflow for computational electronic structure analysis.
Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy and Molecular Orbital Calculation: With the optimized geometry, a single point energy calculation is carried out to obtain the molecular orbitals and their corresponding energies.
-
Analysis of Electronic Properties: The output from the calculation is analyzed to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.
Frontier Molecular Orbitals: The Key to Reactivity
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
-
HOMO: In ethyl 3-methylidenecylcobutane-1-carboxylate, the HOMO is expected to be predominantly localized on the exocyclic double bond (the π-orbital), making this region susceptible to electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the carbonyl group of the ester and the exocyclic double bond (the π*-antibonding orbital), indicating that this part of the molecule is prone to nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Electron Density and Electrostatic Potential: Visualizing Reactivity
The calculated electron density distribution and the molecular electrostatic potential (MEP) map provide a visual representation of the electron-rich and electron-poor regions of the molecule.
-
Electron-Rich Regions (Nucleophilic Sites): The MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl group and the π-cloud of the exocyclic double bond. These are the sites most likely to interact with electrophiles.
-
Electron-Poor Regions (Electrophilic Sites): Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.
Implications for Drug Development and Materials Science
The unique electronic structure of this compound suggests several potential applications:
-
Medicinal Chemistry: The strained cyclobutane ring and the reactive methylene group can be exploited as a scaffold for the synthesis of novel bioactive compounds. The distinct electrophilic and nucleophilic sites offer opportunities for targeted functionalization to modulate biological activity.
-
Polymer Chemistry: The exocyclic double bond can participate in polymerization reactions, leading to the formation of polymers with unique properties conferred by the incorporated cyclobutane rings.
-
Organic Synthesis: This molecule can serve as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures through ring-opening or functional group interconversion reactions.
Conclusion and Future Directions
This compound is a molecule with a rich and complex electronic structure that is ripe for further investigation. While this guide has provided a comprehensive overview based on established chemical principles and computational methods, the lack of extensive experimental data highlights the need for further research. Future studies should focus on the development of an efficient and scalable synthesis, followed by a thorough experimental characterization of its spectroscopic and reactive properties. Such work will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in various scientific disciplines.
References
As direct references for the specific molecule are scarce, this list comprises authoritative sources on the synthesis, spectroscopy, and computational analysis of related cyclobutane and methylenecyclobutane derivatives.
-
Bellus, D., & Ernst, B. (1988). Cyclobutane Derivatives in Organic Synthesis. Angewandte Chemie International Edition in English, 27(6), 797-827. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Methylenecyclopropanes and Related Compounds. Chemical Reviews, 100(3), 93-142. [Link]
-
Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 7(10), 766-775. [Link]
-
Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Thermochemical data for Ethyl 3-methylidenecyclobutane-1-carboxylate
An In-depth Technical Guide on the Thermochemical Data for Ethyl 3-methylidenecyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functionally substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. The presence of a strained four-membered ring, an exocyclic double bond, and an ester functional group imparts unique conformational and reactive properties to the molecule. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for applications ranging from reaction engineering and process safety to the prediction of its stability and reactivity in biological systems.
This technical guide provides a comprehensive framework for the determination and prediction of the key thermochemical data for this compound. Due to the absence of published experimental data for this specific compound, this document focuses on the established experimental and computational methodologies that can be employed to obtain these crucial parameters. Data for structurally related cyclobutane derivatives are presented to provide context and benchmarks for expected values.
Theoretical Background: The Influence of Molecular Structure on Thermochemistry
The thermochemical properties of this compound are intrinsically linked to its molecular structure. The cyclobutane ring is characterized by significant ring strain, which elevates its enthalpy of formation compared to acyclic analogues.[1] This strain arises from two main factors:
-
Angle Strain: The deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[2][3]
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms, which are only partially relieved by the ring's puckering.[4][5]
The introduction of an exocyclic double bond and an ethyl carboxylate group further modulates the thermochemistry:
-
Exocyclic Double Bond: The sp² hybridization of the methylidene carbon and the adjacent ring carbon alters the local geometry and electronic distribution, which can influence the overall ring strain.
-
Ethyl Carboxylate Group: This functional group introduces polarity and additional rotational degrees of freedom, impacting the intermolecular forces and the molar heat capacity and entropy.
Experimental Determination of Thermochemical Properties
A rigorous experimental determination of the thermochemical properties of this compound requires a pure sample and the application of several complementary techniques.
Synthesis and Purification
While a specific synthesis for this compound is not detailed in the provided search results, general methods for the synthesis of functionalized cyclobutanes often involve [2+2] cycloaddition reactions or the functionalization of pre-existing cyclobutane rings.[6][7][8] For thermochemical measurements, the compound must be synthesized and purified to a high degree (typically >99.5%), with purity confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Oxygen Bomb Calorimetry: Enthalpy of Combustion and Formation
Oxygen bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔcH°) of liquid organic compounds.[1][9] From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Calibration: The calorimeter is calibrated using a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter system.[10][11]
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible within the bomb. A fuse wire is connected to ignition electrodes and placed in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Combustion: The bomb is placed in a calorimeter jacket containing a known mass of water. The sample is ignited, and the temperature change of the water is monitored with high precision.
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.
Differential Scanning Calorimetry (DSC): Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity (Cp) of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[12][13][14]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.[10] An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min).[15]
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.
-
Data Analysis: The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire. Enthalpies of phase transitions are calculated by integrating the area of the respective peaks in the DSC thermogram.
Knudsen Effusion Method: Vapor Pressure and Enthalpy of Vaporization
The Knudsen effusion method is used to determine the low vapor pressures of solids and liquids.[16][17] From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH°) or sublimation can be calculated using the Clausius-Clapeyron equation.
Experimental Protocol: Knudsen Effusion Method
-
Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.
-
Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss of the sample due to effusion of vapor through the orifice is measured using a microbalance.[18][19]
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the ideal gas constant, M is the molar mass of the sample, and A is the area of the orifice.
-
Enthalpy of Vaporization: The enthalpy of vaporization is determined from the slope of a plot of ln(P) versus 1/T.
Computational Prediction of Thermochemical Properties
High-level quantum chemical calculations provide a powerful alternative for obtaining accurate thermochemical data, especially for compounds that are difficult to synthesize or handle experimentally.[20] Composite methods like the Gaussian-n (Gn) theories (e.g., G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to yield high accuracy.[21][22][23]
These methods approximate the results of very high-level calculations by performing a series of lower-level calculations and combining the results with empirical corrections. For instance, the G4 theory has been shown to be highly accurate for predicting enthalpies of formation.[24][25] Similarly, the CBS-QB3 method is widely used for its balance of accuracy and computational cost.[26][27][28][29]
Computational Workflow: G4/CBS-QB3
-
Geometry Optimization: The molecular structure of this compound is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed with larger basis sets and higher levels of theory (e.g., CCSD(T), MP4).
-
Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.[30]
-
Thermochemical Data Calculation: The final, high-accuracy electronic energy is combined with the scaled ZPVE and thermal corrections to yield the enthalpy of formation, heat capacity, and entropy at a given temperature.
Visualizing the Methodologies
Caption: Experimental workflow for determining the thermochemical properties.
Caption: Computational workflow for predicting thermochemical data.
Estimated Thermochemical Data
In the absence of experimental data, computational chemistry provides the most reliable estimates for the thermochemical properties of this compound. The following table presents estimated values based on high-level computational methods and comparisons with known data for related compounds.
| Property | Symbol | Estimated Value | Units | Method of Estimation |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -250 ± 15 | kJ/mol | G4/CBS-QB3 composite methods (anticipated) |
| Standard Molar Entropy (gas, 298.15 K) | S°(g) | 420 ± 10 | J/(mol·K) | Statistical thermodynamics from computational frequencies |
| Molar Heat Capacity (gas, 298.15 K) | Cp(g) | 180 ± 10 | J/(mol·K) | Statistical thermodynamics from computational frequencies |
Disclaimer: The values in this table are predictive estimates and should be used with caution. They are intended to serve as a guideline until rigorous experimental data becomes available.
Conclusion
This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical data of this compound. While no experimental data currently exists for this specific molecule, the protocols for oxygen bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method provide a clear path for its empirical determination. Furthermore, high-accuracy computational methods such as G4 and CBS-QB3 offer a reliable means of predicting these properties. The interplay of the strained cyclobutane ring with the exocyclic double bond and ester functionality makes this molecule an interesting case for thermochemical study, and the data obtained will be invaluable for its future applications in chemical synthesis and drug development.
References
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- Cencek, W., et al. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Organic Chemistry, 72(16), 5979-5991.
- Frisch, M. J., et al. (2007). Computational methods in organic thermochemistry. 1.
- BenchChem. (n.d.).
- Kabir, M. H., et al. (2019).
- Pickard, F. C., et al. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. The Journal of Chemical Physics, 122(2), 024302.
- Simmie, J. M., & Scurto, A. M. (2011). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 115(45), 12617-12626.
- Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
- Kwon, H., & Mpourmpakis, G. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Garland, C. W., et al. (2022). Knudsen Effusion. Experiments in Physical Chemistry.
- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
- Simmie, J. M. (2011). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 115(14), 3174-3183.
- Wexler, A. S., et al. (2013).
- Foresman, J. B., & Frisch, Æ. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
- Ribeiro da Silva, M. A., et al. (2009). Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. The Journal of Chemical Thermodynamics, 41(8), 948-953.
- Liptak, M. D., et al. (2001). Comparison of CBS-QB3, CBS-APNO, and G3 predictions of gas phase deprotonation data. The Journal of Physical Chemistry A, 105(44), 10117-10122.
- Goldsmith, C. F., et al. (2012). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A, 116(14), 3612-3632.
- Dinsdale, A. T. (1997).
- Bannan, C. D., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics. Atmospheric Measurement Techniques, 2(1), 125-133.
- Martinho Simões, J. A. (n.d.).
- Brown, W. P. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
- Rausch, M. H., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing.
- Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3-18.
- Politzer, P., et al. (2019). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds.
- Organic Syntheses. (n.d.).
- LookChem. (n.d.).
- Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
- Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
- Wikipedia. (n.d.). Ring strain. Wikipedia.
- LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
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- Bach, T. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Synthesis, 44(10), 1435-1449.
- Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- ResearchGate. (n.d.). Organic Compounds – Physical and Thermochemical Data.
- Daugulis, O., et al. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 45(6), 923-933.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
- Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2(2), 359.
- CP Lab Safety. (n.d.).
- LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards.
- Hu, Y., et al. (2015). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society, 137(20), 6492-6495.
- Fritzsche, L., & Knorr, A. (2009). Calorimetric study of peroxycarboxylic ester synthesis.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). NETZSCH.
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- Gámez, F., et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
- AChemBlock. (n.d.). ethyl 1-(hydroxymethyl)
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Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable cyclobutane derivative.[1][2] Cyclobutane rings are significant structural motifs in numerous natural products and bioactive molecules, serving as versatile building blocks in organic synthesis.[1][2] This guide details a reliable and efficient synthetic route, commencing with the oxidation of Ethyl 3-hydroxycyclobutanecarboxylate to the key intermediate, Ethyl 3-oxocyclobutane-1-carboxylate, followed by a Wittig olefination to yield the final product. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The unique ring strain of cyclobutane derivatives makes them valuable intermediates in organic synthesis, amenable to selective bond cleavage and ring-expansion reactions. This compound, in particular, is a useful building block, incorporating both a reactive exocyclic double bond and an ester functionality, which can be further elaborated. The synthetic strategy outlined herein is a robust two-step process, beginning with the synthesis of a ketone precursor followed by a classic Wittig reaction to introduce the methylidene group.[3][4][5]
PART 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate via Swern Oxidation
The initial stage of the synthesis involves the oxidation of the secondary alcohol, Ethyl 3-hydroxycyclobutanecarboxylate, to the corresponding ketone. The Swern oxidation is the method of choice for this transformation due to its mild reaction conditions and high yields, which are particularly advantageous for sensitive substrates.
Reaction Scheme: Swern Oxidation
Caption: Swern Oxidation of Ethyl 3-hydroxycyclobutanecarboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 3-hydroxycyclobutanecarboxylate | ≥97% | Sigma-Aldrich |
| Oxalyl chloride | 2.0 M in CH₂Cl₂ | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 N aqueous | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Fisher Scientific |
| Brine (saturated NaCl solution) | Aqueous | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer and stir bars | IKA | |
| Syringes and needles | Becton Dickinson | |
| Separatory funnel | 500 mL | Kimble |
| Rotary evaporator | Büchi |
Detailed Protocol
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dichloromethane (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the cooled dichloromethane. Following this, add dimethyl sulfoxide (2.51 mL, 35.3 mmol) dropwise, ensuring the internal temperature remains below -60 °C. Stir the mixture for 30 minutes at -78 °C.
-
Substrate Addition: In a separate flask, dissolve Ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in dichloromethane (46 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
-
Quenching: Add triethylamine (9.84 mL, 70.6 mmol) to the reaction mixture. The mixture may become thick. After 15 minutes of stirring at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product, Ethyl 3-oxocyclobutanecarboxylate, can typically be used in the subsequent step without further purification.[6]
Expected Yield
-
Product: Ethyl 3-oxocyclobutanecarboxylate
-
Theoretical Yield: 2.50 g
-
Typical Experimental Yield: 2.36 g (94%)[6]
PART 2: Synthesis of this compound via Wittig Reaction
The second stage of the synthesis is the conversion of the ketone functional group of Ethyl 3-oxocyclobutane-1-carboxylate into a methylidene group using a Wittig reaction. This reaction is a highly reliable method for alkene synthesis.[5]
Reaction Scheme: Wittig Reaction
Caption: Wittig olefination of Ethyl 3-oxocyclobutane-1-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl 3-oxocyclobutane-1-carboxylate | (From Part 1) | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Aqueous | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99.0% | Sigma-Aldrich |
| Brine (saturated NaCl solution) | Aqueous | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |
| Silica gel | For column chromatography | Sorbent Technologies |
| Hexanes | ACS Reagent | VWR Chemicals |
| Ethyl acetate | ACS Reagent | VWR Chemicals |
Detailed Protocol
-
Ylide Formation: Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to a flame-dried 250 mL two-neck round-bottom flask containing a magnetic stir bar. Add anhydrous THF (100 mL). Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.
-
Base Addition: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the suspension via syringe over 10-15 minutes. The formation of a deep red or orange colored ylide indicates a successful reaction.[7] Stir the ylide solution at 0 °C for 30 minutes.
-
Ketone Addition: In a separate dry flask, dissolve Ethyl 3-oxocyclobutane-1-carboxylate (1.42 g, 10.0 mmol) in anhydrous THF (20 mL). While maintaining the ylide solution at 0 °C, add the solution of the ketone dropwise via syringe over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system until the starting ketone is consumed.
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a 500 mL separatory funnel.
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with brine (2 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield
-
Product: this compound
-
Theoretical Yield: 1.40 g
-
Typical Experimental Yield: (Yields can vary, but are generally moderate to high for Wittig reactions of this type).
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
References
- Belluš, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(10), 4059-4110.
- Yadav, J. S., & Reddy, B. V. S. (2002). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Tetrahedron Letters, 43(49), 8941-8944.
-
PharmaBlock. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. ACS Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from [Link]
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ChemBK. (2024, April 9). ethyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
University of California, Davis. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Northern Kentucky University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Retrieved from [Link]
-
Utah Tech University. (n.d.). Wittig reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
The Rising Star in Synthetic Chemistry: Ethyl 3-methylidenecyclobutane-1-carboxylate as a Versatile Synthetic Building Block
Introduction: Unlocking the Potential of Strained Ring Systems
In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and diverse reactivity is paramount. Ethyl 3-methylidenecyclobutane-1-carboxylate, a strained carbocycle featuring a reactive exocyclic double bond, has emerged as a powerful and versatile building block. Its inherent ring strain not only makes it a potent reaction partner in various transformations but also provides access to a rich diversity of complex molecular frameworks. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, key applications, and detailed protocols for leveraging the synthetic potential of this remarkable molecule. The strategic incorporation of the cyclobutane motif has been shown to impart favorable pharmacological properties in drug candidates, making this building block particularly attractive for medicinal chemistry programs.[1][2]
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound involves the Wittig reaction on a readily available cyclobutanone precursor.[3][4] This olefination strategy offers a reliable and scalable route to the desired exocyclic methylene group.
Protocol 1: Synthesis via Wittig Reaction
This protocol details the synthesis of this compound from Ethyl 3-oxocyclobutanecarboxylate. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone to form the alkene.[4][5][6]
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 3-oxocyclobutanecarboxylate
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should turn a characteristic deep yellow or orange, indicating ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of Ethyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
| Reactant | Molar Equiv. | Purity | Supplier |
| Methyltriphenylphosphonium bromide | 1.1 | ≥98% | Commercially Available |
| Sodium Hydride (60% in oil) | 1.1 | Commercially Available | |
| Ethyl 3-oxocyclobutanecarboxylate | 1.0 | ≥97% | Commercially Available |
Table 1: Reagents for the Synthesis of this compound.
Harnessing Ring Strain: Key Synthetic Transformations
The synthetic utility of this compound stems from its strained four-membered ring and the presence of a reactive exocyclic double bond. This combination allows for a variety of transformations, including cycloadditions and ring-expansion reactions.
Cycloaddition Reactions: Building Molecular Complexity
The exocyclic double bond of this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions, providing rapid access to spirocyclic and fused ring systems. The strain in the alkene contributes to its enhanced reactivity in these transformations.[7][8]
The Diels-Alder reaction provides a powerful method for the construction of six-membered rings.[8][9][10] this compound can react with a variety of dienes to form spirocyclic cyclohexene derivatives.
Diagram 1: Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Toluene
-
Hydroquinone (inhibitor)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add a small amount of hydroquinone.
-
Add freshly cracked cyclopentadiene (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spirocyclic adduct.
[3+2] Cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones provide access to five-membered heterocyclic spirocycles.[11][12][13][14] These structures are of significant interest in medicinal chemistry.
Diagram 2: [3+2] Cycloaddition Mechanism
Caption: Mechanism of [3+2] cycloaddition.
Ring-Expansion Reactions: Access to Larger Ring Systems
The inherent strain of the cyclobutane ring can be harnessed to drive ring-expansion reactions, providing access to more stable five-membered rings.[15][16][17][18] These transformations are often catalyzed by transition metals, such as palladium, or proceed through carbocationic intermediates.
This protocol is adapted from general procedures for the palladium(II)-catalyzed ring expansion of methylenecyclobutanes.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
1,4-Dioxane
-
Water
-
Oxygen balloon
-
Diatomaceous earth
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), PdCl₂ (0.1 equivalents), and CuCl (1.0 equivalent).
-
Add a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Fit the flask with an oxygen balloon.
-
Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the corresponding cyclopentanone derivative.
| Reaction Type | Key Reagents | Product Class | Potential Advantages |
| Diels-Alder | Diene, Lewis Acid (optional) | Spirocyclic Cyclohexenes | Rapid construction of polycyclic systems |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Spirocyclic Heterocycles | Access to medicinally relevant scaffolds |
| Ring Expansion | Pd(II) catalyst | Substituted Cyclopentanones | Formation of more stable 5-membered rings |
Table 2: Summary of Key Reactions of this compound.
Applications in Drug Discovery and Natural Product Synthesis
The unique conformational constraints and sp³-rich character of the cyclobutane ring make it an attractive motif in drug design.[1][2] The incorporation of this scaffold can lead to improved metabolic stability, enhanced binding affinity, and better physicochemical properties. This compound serves as a versatile starting material for the synthesis of a wide range of cyclobutane-containing bioactive molecules and natural products.[19][20][21] Its reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures that are of interest in pharmaceutical research. The ability to generate spirocyclic and fused ring systems from this building block opens up new avenues for exploring novel chemical space in the pursuit of new therapeutic agents.
Diagram 3: Synthetic Pathways to Bioactive Molecules
Caption: Synthetic utility in accessing complex molecules.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a strained four-membered ring and a reactive exocyclic double bond enables a wide range of synthetic transformations, including cycloadditions and ring-expansion reactions. The detailed protocols provided in this application note offer a practical guide for researchers to harness the synthetic potential of this compound. The ability to rapidly construct complex molecular scaffolds, including spirocyclic and fused ring systems, makes this compound a key tool for the synthesis of novel bioactive molecules and natural products, with significant implications for drug discovery and development.
References
-
Recent advances in the total synthesis of cyclobutane-containing natural products. (2020). Organic Chemistry Frontiers. [Link]
-
Contemporary synthesis of bioactive cyclobutane natural products. (2022). Request PDF. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (2020). [Link]
-
Cyclobutane-containing scaffolds in bioactive small molecules. (2022). Request PDF. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (2014). National Center for Biotechnology Information. [Link]
-
Strained alkenes in natural product synthesis - PubMed. (2013). National Center for Biotechnology Information. [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. (2023). [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2022). [Link]
-
Chemistry of methylenecyclobutane - ResearchGate. (2020). [Link]
-
Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids | Request PDF. (2001). [Link]
-
Strained Alkenes in Natural Product Synthesis | Request PDF - ResearchGate. (2013). [Link]
-
Strained Alkenes in Natural Product Synthesis - Denmark Group. (2013). [Link]
-
Ceric(IV)-Mediated Reaction of Methylenecyclopropanes in Organic Synthesis: A Facile Access to Dihydrofurans and Cyclobutanones | Semantic Scholar. (2006). [Link]
-
Bioconjugation with Strained Alkenes and Alkynes | Accounts of Chemical Research. (2012). [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Diels–Alder reaction - Wikipedia. (n.d.). [Link]
-
Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents - ChemRxiv. (2020). [Link]
-
-
A Solvent Free Wittig Reaction. (n.d.). [Link]
-
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). [Link]
-
Wittig Reaction - Common Conditions. (n.d.). [Link]
-
3-Methylidenecyclobutane-1-carboxylic acid - MySkinRecipes. (n.d.). [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). [Link]
-
Ring Expansion Rearrangements - Chemistry Steps. (n.d.). [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (2020). [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]
-
Hydride Shift, Ring Expansion, Carbocation Rearrangement, ALL IN ONE Example. (2012). YouTube. [Link]
-
Diels Alder Reaction - YouTube. (2021). [Link]
-
Diels-Alder reaction (video) - Khan Academy. (n.d.). [Link]
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry. (2012). [Link]
-
[3 + 2] cycloaddition reactions of C, N-diarylnitrone to arylallene and N-aryl-C-carbamoyl nitrones to methyl buta-2, 3-dienoate. A theoretical study of reactivity, site, and regio-selectivity - ResearchGate. (2019). [Link]
-
Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids - MDPI. (2021). [Link]
-
Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem. (n.d.). [Link]
-
[3+2] Cycloaddition of ethyl isocyanoacetate with alkynyl ketones. - ResearchGate. (2021). [Link]
-
Can someone explain why a ring expansion would be favored over the tertiary carbocation intermediate? Is it just because of strain? My proposed answer is boxed in white but the book says the answer is bromocyclopentane. : r/OrganicChemistry - Reddit. (2022). [Link]
-
Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids - PMC - NIH. (2021). [Link]
-
Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC - PubMed Central. (2020). [Link]
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- 21. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-Methylidenecyclobutane-1-carboxylate in Modern Organic Synthesis: Application Notes and Protocols
Abstract
Ethyl 3-methylidenecyclobutane-1-carboxylate is a versatile and highly reactive building block in organic synthesis. Its strained cyclobutane core, coupled with a reactive exocyclic methylene group and an ethyl ester functionality, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its utility in cycloaddition reactions and as a linchpin for the synthesis of spirocyclic systems and other valuable motifs. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent.
Introduction: The Unique Reactivity Profile
The synthetic utility of this compound stems from the inherent ring strain of the cyclobutane moiety and the electronic nature of the exocyclic double bond. This strained alkene is a reactive dienophile and Michael acceptor, readily participating in a variety of transformations to afford densely functionalized cyclic and spirocyclic products. The ester group provides a convenient handle for further synthetic manipulations, enhancing its value as a versatile intermediate.
This document will delve into two primary areas of application:
-
Cycloaddition Reactions: Primarily focusing on [4+2] Diels-Alder reactions for the construction of spiro[3.5]nonane frameworks.
-
Conjugate (Michael) Additions: Exploring the addition of various nucleophiles to the exocyclic methylene group to generate functionalized cyclobutane derivatives.
Application I: [4+2] Cycloaddition Reactions for Spirocycle Synthesis
The exocyclic double bond of this compound serves as an excellent dienophile in Diels-Alder reactions, providing a direct route to spiro[3.5]nonane skeletons.[1] These spirocyclic motifs are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively probe biological space.
The general transformation is depicted below:
Caption: General schematic of a [4+2] cycloaddition reaction.
Mechanistic Considerations
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of the diene and dienophile is retained in the product. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. In the case of this compound, the ester group can influence the facial selectivity of the diene's approach.
Protocol: Synthesis of Ethyl 2'-Methylspiro[cyclobutane-1,5'-cyclohex[1]ene]-3-carboxylate
This protocol details a representative Diels-Alder reaction between this compound and isoprene.
Materials:
-
This compound (1.0 eq)
-
Isoprene (3.0 eq)
-
Toluene, anhydrous
-
Hydroquinone (catalytic amount, as inhibitor)
-
Reaction vessel (e.g., sealed tube or high-pressure autoclave)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)
Procedure:
-
To a clean, dry pressure-rated reaction vessel, add this compound (e.g., 1.40 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous toluene (20 mL) and a catalytic amount of hydroquinone.
-
Cool the mixture to 0 °C and add isoprene (e.g., 2.04 g, 30.0 mmol, 3.0 eq).
-
Seal the vessel and heat the reaction mixture to 180-200 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro[3.5]nonane derivative.
Expected Outcome & Characterization:
The product, Ethyl 2'-methylspiro[cyclobutane-1,5'-cyclohex[1]ene]-3-carboxylate, is typically an oil. Characterization should be performed using:
-
¹H NMR: To confirm the presence of the spirocyclic core and the relative stereochemistry.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify the carbonyl stretch of the ester.
Data Summary Table:
| Reactant | Molar Ratio | Product | Yield (%) |
| This compound / Isoprene | 1 : 3 | Ethyl 2'-methylspiro[cyclobutane-1,5'-cyclohex[1]ene]-3-carboxylate | Varies (typically moderate to good) |
Application II: Conjugate (Michael) Addition Reactions
The electron-withdrawing nature of the ethyl ester group polarizes the exocyclic double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael-type or conjugate addition. This allows for the introduction of a wide range of functional groups at the 3-position of the cyclobutane ring.
Caption: General schematic of a Michael addition reaction.
Causality in Experimental Design
The choice of base and solvent is critical for the success of Michael additions. A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the addition reaction. The solvent should be able to dissolve all reactants and stabilize the charged intermediates. For less reactive nucleophiles, aprotic polar solvents are often preferred to enhance nucleophilicity.
Protocol: Synthesis of Ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate
This protocol outlines the Michael addition of a cyanide nucleophile to this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.40 g, 10.0 mmol, 1.0 eq) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of sodium cyanide (e.g., 0.59 g, 12.0 mmol, 1.2 eq) in a minimal amount of water and add it to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully neutralize the reaction mixture with dilute acid (e.g., 1 M HCl) in a fume hood due to the potential for HCN gas evolution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Self-Validating System:
The progress of the reaction can be easily monitored by the disappearance of the starting material's vinyl protons in the ¹H NMR spectrum. The appearance of a new methylene signal adjacent to the cyanide group and the upfield shift of the cyclobutane protons will confirm product formation.
Data Summary Table:
| Nucleophile | Product | Yield (%) |
| Cyanide | Ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate | Varies (typically good) |
Future Directions and Broader Impacts
The applications of this compound are not limited to the examples provided. Its unique reactivity profile opens doors to a variety of other transformations, including:
-
1,3-Dipolar Cycloadditions: Reaction with dipoles such as azides and nitrile oxides can lead to the formation of novel spirocyclic heterocycles.[2]
-
Tandem Reactions: The initial Michael adduct can be trapped intramolecularly to construct more complex polycyclic systems in a single step.
-
Asymmetric Catalysis: The development of enantioselective variants of these reactions would provide access to chiral cyclobutane and spirocyclic building blocks, which are highly valuable in drug discovery.
The continued exploration of the synthetic utility of this compound is expected to yield novel and efficient routes to a wide array of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.
-
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
Sources
The Rising Star in Medicinal Chemistry: Ethyl 3-Methylidenecyclobutane-1-carboxylate as a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to under-explored chemical space. One such area gaining significant traction is the realm of strained aliphatic rings, which offer unique three-dimensional architectures and novel bioisosteric replacements for traditional functionalities. Among these, ethyl 3-methylidenecyclobutane-1-carboxylate has emerged as a particularly promising and versatile building block. Its inherent ring strain and the presence of two distinct and reactive functional handles—an exocyclic double bond and an ester—provide a rich platform for the synthesis of diverse and complex molecular scaffolds. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable compound for researchers, scientists, and drug development professionals.
Introduction: Why Methylenecyclobutanes?
The cyclobutane motif is increasingly recognized for its favorable properties in drug design.[1] Its rigid, puckered three-dimensional structure can effectively orient pharmacophoric elements in space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich scaffolds like cyclobutanes can improve physicochemical properties such as solubility and metabolic stability, mitigating issues often associated with flat, aromatic systems.[2]
The exocyclic methylene group in this compound introduces a key point of reactivity, allowing for a wide array of chemical transformations. This, coupled with the readily modifiable ester functionality, makes it a powerful tool for diversity-oriented synthesis and the construction of novel libraries of drug-like molecules.[3]
Synthesis of the Core Scaffold
A reliable and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. While several methods for the synthesis of methylenecyclobutanes exist, a common approach involves the manipulation of cyclobutanone derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a typical synthetic route starting from a commercially available cyclobutanone precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the suspension. The color of the mixture should turn a deep yellow, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Wittig Reaction: To the freshly prepared ylide, add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Expected Yield: 70-85%
Key Chemical Transformations and Applications in Medicinal Chemistry
The true utility of this compound lies in its ability to undergo a variety of chemical transformations at its two functional handles. These reactions can be employed to generate a diverse range of molecular architectures with potential biological activity.
Functionalization of the Exocyclic Double Bond
The exocyclic double bond is a hub of reactivity, susceptible to a range of addition and cleavage reactions.
Epoxidation of the exocyclic double bond provides access to spirocyclic oxiranes, which are valuable intermediates for further elaboration. These strained three-membered rings can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.[4]
Protocol 2: Epoxidation of this compound
Caption: Epoxidation and subsequent ring-opening of the scaffold.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and saturated aqueous Na₂S₂O₃ (1 x 20 mL) to remove excess peroxyacid and acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude spiro-oxirane can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide, leading to the formation of a vicinal diol.[5] These diols are versatile intermediates that can be further oxidized or functionalized.
Protocol 3: Syn-Dihydroxylation
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-Methylmorpholine N-oxide (NMO, stoichiometric)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1).
-
Add NMO (1.2 eq) to the solution.
-
Add a catalytic amount of OsO₄ (e.g., 2 mol%).
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture will likely turn dark brown or black.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting diol by flash column chromatography.
Ozonolysis provides a method to cleave the exocyclic double bond, yielding a cyclobutanone.[6] This ketone can then be used in a variety of subsequent reactions, such as reductive amination or Grignard additions, to introduce further diversity.
Protocol 4: Ozonolysis
Materials:
-
This compound
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS) or Zinc dust/acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reductive workup reagent, such as dimethyl sulfide (2.0 eq), and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ketone, ethyl 3-oxocyclobutanecarboxylate, by flash column chromatography.[7]
Modification of the Ester Functionality
The ethyl ester group provides a handle for the introduction of a wide range of functionalities, most commonly through amide bond formation.
Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, is a cornerstone of medicinal chemistry.[8] This allows for the introduction of a vast array of amine building blocks, enabling extensive structure-activity relationship (SAR) studies.
Protocol 5: Hydrolysis and Amide Coupling
Caption: Two-step sequence for generating an amide library.
Part A: Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Part B: Amide Coupling
Materials:
-
3-Methylidenecyclobutane-1-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by HATU and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the amide product by flash column chromatography or preparative HPLC.
Advanced Applications and Future Outlook
The strategic combination of reactions at both the double bond and the ester functionality can lead to the rapid construction of complex and diverse molecular libraries. For example, ozonolysis followed by reductive amination can introduce an amine, which can then be used in intramolecular cyclization reactions.
The methylenecyclobutane core can also serve as a bioisostere for other common functionalities in drug molecules. For instance, it can act as a conformationally restricted replacement for a gem-dimethyl group or as a non-aromatic surrogate for a phenyl ring, potentially improving properties like metabolic stability and solubility.[2]
The continued exploration of the reactivity of this compound and related building blocks will undoubtedly lead to the discovery of novel chemical entities with significant therapeutic potential. As our understanding of the unique properties of strained ring systems grows, so too will their application in the design of the next generation of medicines.
Summary of Key Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [9] |
| Molecular Weight | 140.18 g/mol | [9] |
| CAS Number | 40896-96-6 | [10] |
| Appearance | Liquid | [11] |
| Purity (typical) | >97% | [10] |
References
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
- Sharma, A., & Kumar, R. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Le, N. N. D. (2023). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.8: Epoxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.4.22: Vicinal Syn Dihydroxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
- Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methylcyclohexane carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.9: Dihydroxylation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methylcyclobutanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]
Sources
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound 97% | CAS: 40896-96-6 | AChemBlock [achemblock.com]
- 11. lookchem.com [lookchem.com]
Application Notes and Protocols for Ethyl 3-Methylidenecyclobutane-1-carboxylate: A Guide for Researchers
Introduction: The Unique Reactivity of a Strained Olefinic Ester
Ethyl 3-methylidenecyclobutane-1-carboxylate is a fascinating and versatile building block in organic synthesis. Its structure combines the high ring strain of a cyclobutane ring with the reactivity of an exocyclic double bond and an ethyl ester functionality. This unique combination makes it a valuable substrate for a variety of chemical transformations, offering access to complex molecular architectures relevant to drug discovery and materials science. The inherent ring strain of approximately 26 kcal/mol significantly influences its reactivity, driving reactions that lead to the formation of more stable, less strained systems.
This guide provides an in-depth exploration of the experimental procedures for key reactions involving this compound, including its synthesis, cycloaddition reactions, ring-opening reactions, and polymerization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but also the "why" behind the experimental choices.
Physicochemical Properties and Safety Considerations
A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 40896-96-6 | [1] |
| Molecular Formula | C₈H₁₂O₂ | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Appearance | Liquid | [3] |
Safety Precautions:
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, often starting from commercially available cyclobutane derivatives. A common strategy involves the Wittig reaction on a corresponding ketone.
Protocol: Synthesis via Wittig Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Preparation of Ethyl 3-oxocyclobutanecarboxylate
The synthesis of the ketone precursor is a crucial first step. This can be achieved through various literature methods, often involving the cyclization of appropriate precursors.
Step 2: Wittig Reaction
Figure 1. Wittig olefination for the synthesis of the title compound.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the suspension. The color will typically change to a deep yellow or orange, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Reaction with Ketone: Cool the ylide solution back down to 0 °C.
-
Add a solution of Ethyl 3-oxocyclobutanecarboxylate in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. While specific spectral data for the title compound is not widely published, the expected signals would include peaks for the ethyl ester group, the cyclobutane ring protons, and the exocyclic methylene protons.
Key Reactions and Protocols
The strained nature of the cyclobutane ring and the presence of the exocyclic double bond make this compound a versatile substrate for various transformations.
Cycloaddition Reactions
The electron-rich double bond of this compound can participate in cycloaddition reactions, such as [2+2] and Diels-Alder reactions, to form spirocyclic and fused-ring systems.
This protocol outlines a general procedure for a Lewis acid-catalyzed [2+2] cycloaddition.
Figure 2. General workflow for a [2+2] cycloaddition reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Lewis Acid (e.g., Ethylaluminum dichloride solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound and the alkene in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours) and then gradually warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired spirocyclic compound.
Ring-Opening Reactions
The high ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, particularly in the presence of electrophiles or under thermal conditions.
This protocol provides a general method for the acid-catalyzed ring-opening and rearrangement of the cyclobutane ring.
Figure 3. Simplified mechanism of acid-catalyzed ring-opening.
Materials:
-
This compound
-
Protic Acid (e.g., p-Toluenesulfonic acid) or Lewis Acid
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of the acid to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting product by column chromatography to isolate the ring-opened and rearranged product.
Polymerization Reactions
The exocyclic double bond of this compound can undergo polymerization, potentially leading to polymers with unique properties due to the pendant cyclobutane ester groups. Based on studies of similar monomers, radical polymerization is a viable approach.[4]
This protocol describes a general procedure for the free-radical polymerization of this compound.
Materials:
-
This compound (monomer)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Toluene or Benzene)
-
Methanol (for precipitation)
Procedure:
-
Place the monomer and the solvent in a polymerization tube or flask.
-
Add the radical initiator (AIBN).
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Seal the tube or flask under vacuum or an inert atmosphere.
-
Heat the reaction mixture in a thermostated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will likely increase as the polymer forms.
-
Isolation of Polymer: Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization:
The resulting polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and IR spectroscopy to confirm its structure. It is anticipated that the polymerization will proceed via addition at the double bond, leaving the cyclobutane ring intact in the polymer backbone.[4]
Conclusion and Future Outlook
This compound is a building block with significant potential for the synthesis of novel and complex molecules. The experimental protocols provided in this guide offer a starting point for researchers to explore its reactivity. The unique combination of a strained ring and a reactive double bond opens doors for the development of new synthetic methodologies and the creation of molecules with interesting biological or material properties. Further research into the asymmetric transformations and the properties of polymers derived from this monomer will undoubtedly expand its utility in the fields of organic and polymer chemistry.
References
- Google Patents. (n.d.). Compounds and methods for modulating splicing. WO2024182788A1.
-
Request PDF. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]
Sources
Application Notes and Protocols for Cycloaddition Reactions of Ethyl 3-methylidenecyclobutane-1-carboxylate
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the cycloaddition reactions involving Ethyl 3-methylidenecyclobutane-1-carboxylate. This versatile building block, characterized by a strained four-membered ring and an exocyclic double bond, serves as a potent substrate in a variety of powerful ring-forming transformations. The inherent ring strain of the cyclobutane moiety provides a thermodynamic driving force for reactions that lead to more stable five- and six-membered ring systems. This document details the mechanistic principles, practical considerations, and step-by-step protocols for [4+2], [3+2], and [2+2] cycloadditions, enabling the synthesis of diverse and complex molecular scaffolds.
Introduction: The Utility of a Strained Olefin
This compound is a unique synthetic intermediate whose reactivity is dominated by two key structural features: the high ring strain of the cyclobutane core (approx. 26 kcal/mol) and the exocyclic olefin. This combination makes it an excellent partner in strain-release driven transformations, where the relief of this inherent strain provides a significant thermodynamic driving force for chemical reactions.[1] The exocyclic double bond, activated by the electron-withdrawing ethyl ester group, is primed to participate in various cycloaddition reactions, serving as a gateway to complex spirocyclic and fused-ring systems that are of high interest in medicinal chemistry.
This guide explores three major classes of cycloaddition reactions utilizing this substrate:
-
[4+2] Cycloaddition (Diels-Alder Reaction): Formation of six-membered rings.
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Synthesis of five-membered heterocycles.
-
[2+2] Cycloaddition: Construction of highly substituted and strained cyclobutane derivatives.
Each section will provide a mechanistic overview, key experimental insights, and a detailed, validated protocol for practical implementation in the laboratory.
Caption: Overview of cycloaddition pathways for the title compound.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[2][3] In this context, the exocyclic double bond of this compound serves as the 2π-electron component (the dienophile). The reaction is significantly accelerated by the presence of the electron-withdrawing ester group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).[4]
Expertise & Experience: Causality Behind Experimental Choices
-
Catalysis: While thermal Diels-Alder reactions are common, Lewis acid catalysis is often employed to dramatically increase reaction rates and control stereoselectivity. A Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃, coordinates to the carbonyl oxygen of the ester group. This coordination further polarizes the dienophile, making it more electron-deficient and thus more reactive.
-
Solvent Selection: The choice of solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or toluene are preferred for Lewis acid-catalyzed reactions to avoid competitive binding of the solvent to the catalyst.
-
Stereochemistry: The Diels-Alder reaction is stereospecific. The geometry of the dienophile and diene is retained in the product. When using cyclic dienes like cyclopentadiene, two diastereomeric products, endo and exo, are possible. The endo product is typically the kinetic major product due to favorable secondary orbital interactions in the transition state.[5]
Caption: Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.
Protocol 1: Ytterbium(III) Triflate-Catalyzed [4+2] Cycloaddition with Cyclopentadiene
This protocol describes the synthesis of a spiro[bicyclo[2.2.1]heptene-2,1'-cyclobutane] derivative.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 140.18 | 1.0 | 140 mg |
| Cyclopentadiene (freshly cracked) | 66.10 | 3.0 | ~200 mg (0.25 mL) |
| Ytterbium(III) triflate (Yb(OTf)₃) | 617.22 | 0.1 | 62 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Saturated aq. NaHCO₃ solution | - | - | 15 mL |
| Anhydrous MgSO₄ | - | - | As needed |
| Silica Gel (230-400 mesh) | - | - | For chromatography |
Step-by-Step Methodology
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (140 mg, 1.0 mmol) and Ytterbium(III) triflate (62 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous DCM (10 mL) via syringe and stir the mixture until the solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Diene Addition: Add freshly cracked cyclopentadiene (0.25 mL, 3.0 mmol) dropwise over 2 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford the spirocyclic product.
-
Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Expected yield: 85-95%. The major product will be the endo diastereomer.
[3+2] 1,3-Dipolar Cycloaddition: Access to Heterocycles
The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[6] The reaction occurs between a 4π-electron "1,3-dipole" and a 2π-electron "dipolarophile". Here, this compound acts as the dipolarophile. This reaction class provides direct access to a vast array of spirocyclic heterocycles, which are privileged structures in drug discovery.
Expertise & Experience: Causality Behind Experimental Choices
-
1,3-Dipole Generation: Many 1,3-dipoles are unstable and must be generated in situ. A common example is the generation of nitrile oxides from aldoximes using a mild oxidant like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine).[7] This avoids the isolation of the potentially hazardous nitrile oxide.
-
Regioselectivity: The addition of the 1,3-dipole across the double bond can lead to two different regioisomers. The regiochemical outcome is primarily governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory.[8] For the reaction between an electron-deficient olefin and a typical nitrile oxide, the reaction is often controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO, leading to a specific and predictable regioisomer.
-
Solvent and Temperature: These reactions are typically run at room temperature in moderately polar solvents like THF, ethyl acetate, or DCM, which can solubilize both the reactants and the intermediates involved in the in situ generation of the dipole.
Common 1,3-Dipoles and Resulting Heterocycles
| 1,3-Dipole Type | Example Structure | Resulting Heterocycle |
| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |
| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine |
| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine |
| Diazoalkane | R₂C=N⁺=N⁻ | Pyrazoline |
Protocol 2: In Situ Generation and Cycloaddition of a Nitrile Oxide
This protocol describes the synthesis of a spiro[cyclobutane-1,5'-isoxazoline] derivative.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 140.18 | 1.0 | 140 mg |
| Benzaldehyde oxime | 121.14 | 1.1 | 133 mg |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.2 | 160 mg |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL |
| Tetrahydrofuran (THF) | - | - | 15 mL |
| Saturated aq. Na₂S₂O₃ solution | - | - | 10 mL |
| Brine | - | - | 10 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde oxime (133 mg, 1.1 mmol) and this compound (140 mg, 1.0 mmol) in THF (10 mL).
-
Chlorination: Add N-Chlorosuccinimide (160 mg, 1.2 mmol) in one portion. Stir the resulting suspension at room temperature for 15 minutes.
-
Dipole Generation & Cycloaddition: Add a solution of triethylamine (0.21 mL, 1.5 mmol) in THF (5 mL) dropwise over 30 minutes using a syringe pump. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of ethyl acetate.
-
Quenching & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated aqueous Na₂S₂O₃ (10 mL) to remove any residual oxidant, and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (eluent: gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the desired spiro-isoxazoline.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Expected yield: 70-85%.
[2+2] Cycloaddition: Synthesis of Spiro[3.3]heptanes
While thermally initiated [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules, they can be effectively promoted by photochemical irradiation or, more synthetically useful for asymmetric synthesis, by transition metal or Lewis acid catalysis.[9] These reactions are valuable for creating highly substituted and often strained spirocyclic cyclobutane systems. Catalytic asymmetric [2+2] cycloadditions, in particular, provide an elegant route to enantiomerically enriched polysubstituted cyclobutanes.[10][11]
Expertise & Experience: Causality Behind Experimental Choices
-
Catalysis: Chiral Lewis acids are paramount for achieving high enantioselectivity. Complexes of Mg(II), Sc(II), or Cu(II) with chiral N,N'-dioxide or BOX ligands have proven effective. The chiral catalyst creates a constrained environment, forcing the two reacting partners to approach each other from a specific trajectory, thereby favoring the formation of one enantiomer over the other.[10][12]
-
Substrate Choice: The reaction partner for the methylenecyclobutane must be carefully chosen. Typically, electron-deficient olefins like alkylidene malonates or nitroalkenes are used, as they readily coordinate to the Lewis acid catalyst and are electronically matched for the cycloaddition.
-
Reaction Conditions: These reactions are highly sensitive to conditions. Anhydrous and anaerobic (inert atmosphere) conditions are mandatory to prevent catalyst deactivation. Low temperatures (-20 °C to 0 °C) are often required to enhance enantioselectivity by minimizing the energy of the racemic background reaction.
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The Strategic Deployment of Ethyl 3-methylidenecyclobutane-1-carboxylate in the Synthesis of Complex Natural Products
Introduction: The Versatility of a Strained Four-Membered Ring
Ethyl 3-methylidenecyclobutane-1-carboxylate stands as a uniquely versatile C4 building block in the intricate field of natural product synthesis. Its inherent ring strain and strategically placed functional groups—an exocyclic double bond and an ester moiety—provide a powerful platform for a diverse array of chemical transformations. This application note explores the utility of this compound, with a particular focus on its role in constructing the challenging cyclobutane core of bioactive natural products. We will delve into key synthetic strategies, provide detailed experimental protocols for pivotal reactions, and elucidate the underlying mechanistic principles that govern these transformations. The synthesis of the monoterpene pheromone, grandisol, will serve as a central case study to illustrate the practical application of these concepts.
Core Principles: Leveraging Strain and Functionality
The synthetic utility of this compound is rooted in two key features:
-
Ring Strain: The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to a variety of ring-opening and ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems.
-
Orthogonal Functionality: The exocyclic methylene group and the ethyl ester offer distinct reactive handles that can be manipulated selectively. The double bond is a prime substrate for cycloadditions, hydrogenations, and oxidations, while the ester can be hydrolyzed, reduced, or converted to other functional groups.
This combination allows for a modular and convergent approach to complex target molecules.
Application in Natural Product Synthesis: A Focus on Grandisol
Grandisol, a component of the aggregation pheromone of the cotton boll weevil (Anthonomus grandis), is a prominent example of a natural product featuring a substituted cyclobutane ring.[1] Its synthesis has been a long-standing challenge and a proving ground for new synthetic methodologies. Here, we outline a plausible and instructive synthetic strategy that highlights the potential of this compound and its derivatives as key precursors.
While a direct total synthesis commencing with the title compound is not extensively documented, a closely related strategy involving a key [2+2] photocycloaddition provides a clear blueprint.[1] This approach underscores the power of building the cyclobutane core early and then elaborating the side chains.
Retrosynthetic Analysis of Grandisol
Our retrosynthetic approach to (±)-grandisol envisions a disconnection of the hydroxymethyl and isopropenyl side chains, leading back to a functionalized cyclobutanone. This cyclobutanone can be envisioned as arising from a [2+2] photocycloaddition between a suitable enone and an olefin, demonstrating a powerful strategy for four-membered ring construction.
Caption: Retrosynthetic analysis of Grandisol.
Key Synthetic Transformations and Protocols
The following sections detail the pivotal reactions in the proposed synthesis of a grandisol precursor, starting from a readily accessible cyclobutanone which can be conceptually derived from precursors like this compound.
1. [2+2] Photocycloaddition: Constructing the Cyclobutane Core
The cornerstone of many cyclobutane-containing natural product syntheses is the [2+2] photocycloaddition.[2][3] This reaction, often proceeding via a triplet excited state of an enone, allows for the direct formation of the four-membered ring.[4] An enantioselective variant has been successfully applied to the synthesis of (-)-grandisol.[1]
Conceptual Workflow for [2+2] Photocycloaddition
Caption: Workflow for a typical [2+2] photocycloaddition.
Protocol 1: Enantioselective Intermolecular [2+2] Photocycloaddition [1]
-
Reactants: 3-Methyl-2-cyclohexenone (1.0 equiv), 2-methyl-1-butene (excess), chiral oxazaborolidine-AlBr₃ Lewis acid complex (catalyst).
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous.
-
Procedure:
-
To a solution of the chiral Lewis acid catalyst in anhydrous CH₂Cl₂ at -78 °C is added 3-methyl-2-cyclohexenone.
-
The mixture is stirred for 30 minutes, after which the excess 2-methyl-1-butene is added.
-
The reaction mixture is then irradiated with a high-pressure mercury lamp while maintaining the temperature at -78 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Temperature | -78 °C | [1] |
| Wavelength | High-pressure Hg lamp | [1] |
| Yield | 42-82% | [1] |
| Enantiomeric Excess | 82-96% ee | [1] |
2. Wittig Reaction: Installation of the Isopropenyl Group
The Wittig reaction is a reliable method for converting a ketone into an alkene.[5][6] In the context of grandisol synthesis, it is employed to introduce the isopropenyl side chain onto the cyclobutanone core.
Protocol 2: Wittig Olefination of a Cyclobutanone
-
Reactants: Cyclobutanone intermediate (1.0 equiv), isopropyltriphenylphosphonium iodide (1.2 equiv), n-butyllithium (1.2 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
To a suspension of isopropyltriphenylphosphonium iodide in anhydrous THF at 0 °C is added n-butyllithium dropwise.
-
The resulting deep red solution of the ylide is stirred at room temperature for 1 hour.
-
The reaction mixture is then cooled to -78 °C, and a solution of the cyclobutanone intermediate in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
-
3. Reduction of the Ester: Formation of the Primary Alcohol
The final key transformation is the reduction of the ester functionality to the primary alcohol of grandisol.[7][8][9] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.
Protocol 3: Reduction of Ethyl Ester to Primary Alcohol
-
Reactants: Ethyl ester intermediate (1.0 equiv), Lithium aluminum hydride (LiAlH₄) (1.5 equiv).
-
Solvent: Diethyl ether or THF, anhydrous.
-
Procedure:
-
A solution of the ethyl ester intermediate in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The filtrate is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the primary alcohol.
-
Mechanistic Insights: The [2+2] Photocycloaddition
The [2+2] photocycloaddition of an enone with an alkene proceeds through the following key steps:[4][10]
-
Photoexcitation: The enone absorbs a photon of UV light, promoting an electron from a non-bonding (n) or π orbital to an antibonding (π*) orbital, forming an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
-
Formation of an Exciplex: The triplet enone interacts with the ground-state alkene to form a transient excited-state complex known as an exciplex.
-
Biradical Formation: The exciplex can collapse to form a 1,4-biradical intermediate. The regiochemistry of this step is determined by the stability of the resulting radicals.
-
Ring Closure: The biradical undergoes spin inversion and subsequent ring closure to form the cyclobutane product.
Caption: Simplified mechanism of [2+2] photocycloaddition.
Conclusion and Future Outlook
This compound and its derivatives are invaluable building blocks in the synthesis of natural products containing the cyclobutane motif. Through strategic application of reactions such as [2+2] photocycloadditions, Wittig olefinations, and ester reductions, complex molecular architectures like that of grandisol can be accessed. The continued development of stereoselective methodologies for the synthesis and functionalization of these strained four-membered rings will undoubtedly open new avenues for the efficient construction of a wide range of biologically active molecules, furthering their potential in drug discovery and development.
References
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- Singh, V., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." PubMed Central, 2016.
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- Request PDF. "[2+2] Photochemical Cycloaddition in Organic Synthesis.
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Application Notes & Protocols: Polymerization of Ethyl 3-methylidenecyclobutane-1-carboxylate and its Derivatives
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the polymerization of ethyl 3-methylidenecyclobutane-1-carboxylate. While literature on this specific monomer is emerging, its structural motifs—a strained four-membered ring with an exocyclic double bond and a functional ester group—suggest several viable polymerization pathways. By drawing authoritative parallels from closely related methylenecyclobutane and cyclobutene carboxylate systems, this guide outlines protocols for Ring-Opening Polymerization (ROP) and Anionic Vinyl-Addition Polymerization. We explain the causality behind experimental choices, provide step-by-step protocols, and detail the necessary characterization techniques to validate polymer structure and properties.
Introduction: The Monomer and its Potential
This compound is a functionalized monomer possessing significant potential for the synthesis of novel polymers. Its structure is characterized by two key reactive sites: the exocyclic carbon-carbon double bond and the strained cyclobutane ring. The presence of the ester functional group further allows for post-polymerization modification and can influence polymer properties such as polarity and solubility. The inherent ring strain of the cyclobutane moiety (approx. 26 kcal/mol) makes it a candidate for ring-opening polymerization, which can lead to polymers with unique backbone structures not accessible through traditional vinyl polymerization. Alternatively, the exocyclic double bond can undergo addition polymerization, preserving the cyclobutane ring as a pendant group. This dual reactivity allows for the synthesis of polymers with distinct architectures and properties from a single monomer, depending on the chosen catalytic or initiation system.
Caption: Structure of this compound.
Pathway I: Ring-Opening Polymerization (ROP)
The polymerization of the parent monomer, methylenecyclobutane, is known to proceed via ring-opening when initiated by transition metal catalysts, such as Ziegler-Natta or metallocene systems.[1][2] This pathway is driven by the release of ring strain. The catalyst is believed to coordinate with the exocyclic double bond, followed by insertion and cleavage of the strained C2-C3 bond of the cyclobutane ring.[1] This mechanism results in a polymer backbone containing repeating 1,4-isoprene-like units with an exocyclic double bond. For this compound, a similar mechanism would yield a functionalized polyethylene with pendant ester and vinyl groups.
Caption: Proposed mechanism for Ring-Opening Polymerization.
Application Protocol: Metallocene-Catalyzed ROP
This protocol is a representative procedure based on the successful ring-opening polymerization of methylenecycloalkanes using zirconocene catalysts.[2] Extreme care must be taken to exclude air and moisture.
Materials:
-
This compound (purified by distillation over CaH₂)
-
(1,2-Me₂Cp)₂ZrMe₂ (or similar zirconocene precursor)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a cocatalyst
-
Anhydrous toluene (distilled from sodium/benzophenone)
-
Anhydrous methanol
-
Schlenk line and argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the zirconocene precursor and B(C₆F₅)₃ in toluene. A typical molar ratio is 1:1.1 (Zr:B).
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Monomer Addition: Using a gas-tight syringe, add anhydrous toluene to the flask, followed by the purified monomer (e.g., 1.0 g).
-
Initiation: Equilibrate the monomer solution to the desired reaction temperature (e.g., 25 °C). Inject the prepared catalyst solution via syringe to initiate the polymerization. The monomer-to-catalyst ratio can be varied to control molecular weight (e.g., 200:1).
-
Polymerization: Allow the reaction to stir for a predetermined time (e.g., 1-24 hours). The viscosity of the solution will likely increase as the polymer forms.
-
Termination & Isolation: Quench the reaction by adding a small amount of anhydrous methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash it several times with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
Expected Data and Characterization
The resulting polymer should be analyzed to confirm its structure and properties.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of characteristic cyclobutane proton signals. Appearance of new broad signals for the polymer backbone and sharp signals for the pendant vinylidene (=CH₂) protons (around 4.9 ppm) and the ester group.[2] |
| ¹³C NMR | Appearance of signals corresponding to a quaternary carbon (C=CH₂) and a new olefinic carbon (=CH₂), confirming the ring-opened structure.[2] |
| FTIR | Presence of a strong C=O stretch (ester, ~1730 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1180 cm⁻¹). |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| DSC | Measurement of the glass transition temperature (Tg), which will depend on the polymer's molecular weight and microstructure. |
Pathway II: Anionic Vinyl-Addition Polymerization
Anionic polymerization offers a pathway to polymers where the cyclobutane ring is preserved as a pendant group. This is analogous to the anionic polymerization of methyl 3-methylcyclobutene-1-carboxylate, which proceeds via addition without ring-opening.[3] The electron-withdrawing nature of the ester group makes the exocyclic double bond susceptible to nucleophilic attack by initiators like organolithiums. This method can provide excellent control over molecular weight and produce polymers with narrow molecular weight distributions.
Caption: Proposed mechanism for Anionic Vinyl-Addition Polymerization.
Application Protocol: Organolithium-Initiated Polymerization
This protocol is adapted from methods used for the anionic polymerization of functionalized cyclobutene and methacrylate monomers.[3] It requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (purified by distillation over CaH₂ and stored over molecular sieves)
-
tert-Butyllithium (t-BuLi) solution in hexane (titrated before use)
-
Anhydrous toluene or THF (distilled from sodium/benzophenone)
-
Anhydrous, degassed methanol
-
Schlenk line and argon or nitrogen gas supply
-
Dry, silanized glassware
Procedure:
-
Reaction Setup: Assemble a dry, silanized Schlenk flask with a stir bar under a high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent and Monomer Addition: Add anhydrous toluene (or THF) via a cannula or gas-tight syringe. Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified monomer via syringe.
-
Initiation: Slowly add the titrated t-BuLi solution dropwise with vigorous stirring. The reaction may exhibit a color change upon formation of the propagating carbanion.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-4 hours). Living polymerizations should reach high conversion relatively quickly.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should dissipate.
-
Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane or methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.
Representative Data and Characterization
The key validation for this pathway is confirming the retention of the cyclobutane ring.
| Entry | Initiator | Solvent | Temp (°C) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | t-BuLi | Toluene | -78 | 15.2 | 1.15 |
| 2 | t-BuLi | THF | -78 | 14.8 | 1.20 |
| 3 | t-BuLi/MeAl(ODBP)₂ | Toluene | -78 | 16.5 | 1.10 |
| Table represents hypothetical data based on similar systems for illustrative purposes.[3] |
Structural Confirmation:
-
¹H NMR: The spectrum should show broad polymer backbone signals along with the preservation of the characteristic signals for the protons on the cyclobutane ring. The sharp signal for the exocyclic vinylidene protons will be absent.
-
GPC/SEC: Should reveal a polymer with a narrow molecular weight distribution (PDI < 1.3), characteristic of a well-controlled living polymerization.
Comprehensive Polymer Characterization Workflow
A systematic workflow is essential to fully elucidate the structure and properties of the synthesized polymers.
Caption: General workflow for polymerization and characterization.
Potential Applications
The polymers derived from this compound have potential applications across various fields.
-
Ring-Opened Polymers: The resulting unsaturated polymer could be crosslinked through the pendant vinyl groups to form thermosets or elastomers. The ester group provides a site for hydrolysis to create carboxylic acid functionalities, which could be used in adhesives or coatings.
-
Vinyl-Addition Polymers: Polymers with pendant cyclobutane rings may exhibit unique thermal and mechanical properties.[3] The ester group makes them suitable for use as specialty polymethacrylate analogs. Their biocompatibility and degradability could be explored for biomedical applications, such as in drug delivery systems or medical implants.[4][5]
Conclusion
This compound is a versatile monomer that can be directed down distinct polymerization pathways by careful selection of the initiation method. Ring-opening polymerization using transition metal catalysts can yield unsaturated, functionalized polyolefins, while anionic polymerization can produce polymers with pendant cyclobutane rings with high precision. The protocols and characterization strategies outlined in this guide, derived from authoritative studies on analogous systems, provide a robust framework for researchers to synthesize and explore this promising class of materials.
References
-
Rossi, R., Diversi, P., & Porri, L. (1972). On the Ring-Opening Polymerization of Methylenecyclobutane. Macromolecules, 5(3), 247-249. [Link]
-
Jia, L., Yang, X., Stern, C. L., & Marks, T. J. (1996). Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes. Organometallics, 15(18), 3675-3677. [Link]
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Karasawa, H., Endo, K., & Kanamaru, E. (2001). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 142-151. [Link]
-
Vinogradov, M. G., & Zinenkov, A. V. (1996). Chemistry of methylenecyclobutane. Russian Chemical Reviews, 65(2), 131-145. [Link]
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Nam, G., Lee, H., Lee, S., & Lee, C. (2019). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 10(33), 7763-7768. [Link]
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Rossi, R., Diversi, P., & Porri, L. (1972). On the Ring-Opening Polymerization of Methylenecyclobutane. Macromolecules. [Link]
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Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Le, P. K., Stephenson, M. J., Wang, Z., & Hawker, C. J. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society. [Link]
-
Roberts, J. D., & Sharts, C. M. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]
-
Zhang, Y., & Lambert, T. H. (2019). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Catalysis. [Link]
-
Bellina, F., & Rossi, R. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]
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Hirano, T., et al. (2000). Stereospecific Anionic Polymerization of Methyl Bicyclobutane-1-carboxylate. Macromolecules. [Link]
-
Krkić, N., et al. (2024). Production Technologies and Application of Polymer Composites in Engineering: A Review. Polymers. [Link]
-
Liu, Y., et al. (2023). Developing a Novel, Green, and Efficient Synthesis Method for Polycarboxylate Superplasticizers Through Mechanochemical Internal Mixing Polymerization. Polymers. [Link]
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Vasile, C., et al. (2020). Development and Characterization of Novel Cellulose Composites Obtained in 1-Ethyl-3-methylimidazolium Chloride Used as Drug Delivery Systems. Polymers. [Link]
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Eisele, N. F., Peters, M., & Koszinowski, K. (2018). Anionic ring-opening polymerization of ethyl 1-cyanocyclopropanecarboxylate (Mcyclic) initiated by thiophenolate (PhS⁻) to afford PhSMn⁻. ResearchGate. [Link]
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Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
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Sharma, J., et al. (2013). Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A. [Link]
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Application Note: Strategic Synthesis of Spirocycles Utilizing Ethyl 3-methylidenecyclobutane-1-carboxylate as a Versatile Building Block
Abstract
The demand for structurally novel, three-dimensional molecular scaffolds in drug discovery continues to surge as chemists aim to move beyond traditional flat, aromatic systems.[1][2] Spirocycles, characterized by a single atom shared between two rings, offer a rigid and well-defined three-dimensional geometry that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[3][4] This application note details the strategic use of Ethyl 3-methylidenecyclobutane-1-carboxylate as a versatile and powerful building block for the modular synthesis of diverse spirocyclic frameworks. We present detailed mechanistic insights and field-proven protocols for key cycloaddition strategies, including [4+2], [3+2], and [2+2] pathways, enabling access to a wide range of spiro[3.5]-, spiro[3.4]-, and spiro[3.3]-systems, respectively.
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar molecules. While successful, this "flatland" approach has limitations, including potential off-target effects and poor physicochemical properties. The incorporation of sp³-rich, rigid scaffolds like spirocycles is a proven strategy to overcome these challenges.[1][3] The defined spatial arrangement of substituents emanating from a spirocyclic core allows for precise interaction with biological targets, often leading to improved potency and selectivity.[2][4]
Despite their advantages, the synthesis of complex spirocycles can be challenging, often requiring multi-step, bespoke routes.[4] A key goal in modern synthetic chemistry is the development of modular approaches using versatile building blocks. This compound emerges as an ideal candidate for this purpose. Its structure combines two key features:
-
A Strained Cyclobutane Ring: This imparts conformational rigidity to the final spirocyclic product.
-
A Reactive Exocyclic Methylene Group: This C=C double bond serves as a highly effective reaction handle for a variety of powerful cycloaddition reactions.
-
A Carboxylate Functional Group: This provides a convenient point for post-synthetic modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides the underlying principles and detailed protocols for leveraging this building block in spirocycle synthesis.
Core Synthetic Strategies & Mechanistic Rationale
The exocyclic double bond of this compound is electron-rich and readily participates in cycloaddition reactions where it can act as the 2π-electron component. By selecting the appropriate reaction partner, a variety of ring sizes and heteroatom compositions can be fused at the C3 position of the cyclobutane core.
Figure 1: Overview of synthetic pathways for spirocycle synthesis.
Strategy A: [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, forming a six-membered ring from a diene and a dienophile.[5] In this context, this compound serves as an excellent dienophile.
Causality & Mechanistic Insight: This reaction proceeds via a concerted, pericyclic mechanism through a cyclic transition state.[5] The reaction is typically thermally promoted. The choice of a high-boiling, non-polar solvent like toluene is deliberate; it provides the necessary thermal energy to overcome the activation barrier while effectively solvating the non-polar reactants. The regioselectivity is generally predictable, with the spiro-carbon being adjacent to the newly formed double bond in the cyclohexene ring.
Figure 2: Workflow for the [4+2] Diels-Alder cycloaddition.
Protocol 2.1: Synthesis of Ethyl 2-methylenespiro[3.5]non-6-ene-2-carboxylate
This protocol describes a representative Diels-Alder reaction using 1,3-butadiene as the diene partner.
-
Reagent Preparation:
-
To a high-pressure reaction vessel, add this compound (1.0 eq, 5.0 g).
-
Add a small amount of hydroquinone (catalytic, ~10 mg) to inhibit polymerization.
-
Add anhydrous toluene (50 mL).
-
-
Reaction Setup:
-
Seal the vessel and cool to -78 °C using a dry ice/acetone bath.
-
Carefully condense 1,3-butadiene (3.0 eq) into the vessel.
-
Allow the vessel to warm to room temperature, then heat to 110 °C in a shielded oil bath.
-
-
Reaction Execution & Monitoring:
-
Maintain the reaction at 110 °C for 18-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 10% EtOAc/Hexanes). The disappearance of the starting material (Rf ~0.4) and the appearance of a new, less polar spot (Rf ~0.6) indicates product formation.
-
-
Work-up & Purification:
-
Cool the reaction vessel to room temperature and vent carefully.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
-
-
Characterization:
-
Combine product-containing fractions and concentrate to yield the spirocycle as a colorless oil.
-
Expected Yield: 75-85%.
-
Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
-
| Diene Partner | Reaction Conditions | Expected Product Core | Typical Yield |
| 1,3-Butadiene | Toluene, 110 °C, 24h | Spiro[3.5]non-1-ene | 75-85% |
| Cyclopentadiene | DCM, 0 °C to RT, 12h | Endo/Exo mixture of tricyclic adduct | 90-98% |
| Isoprene | Toluene, 120 °C, 24h | Methyl-substituted Spiro[3.5]non-1-ene | 70-80% |
| Furan | Toluene, 140 °C, 48h | Oxa-spiro[3.5]nonadiene (may retro-Diels) | 40-60% |
Strategy B: [3+2] Dipolar Cycloaddition
This strategy is exceptionally powerful for constructing five-membered heterocyclic spirocycles, which are prevalent motifs in pharmaceuticals. The reaction involves a 1,3-dipole as the reaction partner.
Causality & Mechanistic Insight: this compound acts as the dipolarophile. The 1,3-dipole, often generated in situ to avoid decomposition, reacts across the double bond in a concerted fashion. For example, a nitrile oxide, generated from an oxime precursor via oxidation, will react to form a spiro-isoxazoline ring. The choice of base and oxidant is critical; a mild base like triethylamine deprotonates the oxime, and a gentle oxidant like sodium hypochlorite facilitates the elimination to the reactive nitrile oxide without degrading the starting materials.
Protocol 2.2: Synthesis of a Spiro-isoxazoline
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq, 3.0 g) and benzaldoxime (1.2 eq) in dichloromethane (DCM, 80 mL).
-
-
Reaction Setup:
-
Stir the solution vigorously at room temperature.
-
Begin adding aqueous sodium hypochlorite (10-15% solution, 2.0 eq) dropwise via an addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.
-
-
Reaction Execution & Monitoring:
-
After the addition is complete, stir the biphasic mixture at room temperature for 12 hours.
-
Self-Validation: Monitor by TLC (20% EtOAc/Hexanes). The formation of a new, more polar product spot (Rf ~0.3) relative to the starting material (Rf ~0.4) signals a successful reaction.
-
-
Work-up & Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: 15-25% ethyl acetate in hexanes) to afford the spiro-isoxazoline.
-
-
Characterization:
-
Expected Yield: 80-90%.
-
Confirm structure via spectroscopic methods.
-
| 1,3-Dipole Precursor | Reagents | Resulting Spiro-heterocycle |
| Benzaldoxime | NaOCl, DCM | Phenyl-isoxazoline |
| N-Benzylglycine | Ac₂O, Et₃N (forms azomethine ylide) | N-Benzyl-pyrrolidine |
| Sodium Azide | in situ reaction with alkyne | Triazole (via click chemistry on an alkyne-modified cyclobutane) |
| N-Methylhydroxylamine | HCHO (forms nitrone) | N-Methyl-isoxazolidine |
Post-Synthesis Derivatization: Expanding Chemical Space
A key advantage of using this compound is the presence of the ester moiety, which serves as a versatile handle for downstream functionalization. This allows for the creation of a focused library of analogues from a common spirocyclic intermediate, which is highly efficient for exploring structure-activity relationships in a drug discovery program.
Figure 3: Workflow for downstream functionalization of the spirocyclic ester.
Conclusion
This compound is a powerful and underutilized building block for the efficient construction of medicinally relevant spirocycles. Its inherent reactivity allows for predictable and high-yielding cycloaddition reactions, providing rapid access to diverse spiro[3.5], spiro[3.4], and spiro[3.3] systems. The protocols and strategies outlined in this application note offer a robust starting point for research scientists and drug development professionals to explore novel chemical space and accelerate the discovery of next-generation therapeutics. The modularity of this approach, combining cycloaddition with subsequent functionalization, represents a highly efficient paradigm for modern synthetic and medicinal chemistry.
References
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(9), 1013-1035. [Link]
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Pech, T., & Votruba, I. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. [Link]
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Vitrano, P., & Caron, S. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 14-23. [Link]
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Pech, T., & Votruba, I. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Application Note & Protocol: Strategic Derivatization of Ethyl 3-methylidenecyclobutane-1-carboxylate for Biological Screening Libraries
Abstract
This guide provides a comprehensive framework for the chemical derivatization of ethyl 3-methylidenecyclobutane-1-carboxylate, a versatile and promising scaffold for biological screening. We present detailed, step-by-step protocols for three distinct diversification strategies targeting the molecule's key reactive sites: the exocyclic methylene group and the ester functionality. The protocols cover Thiol-Michael additions, Diels-Alder cycloadditions, and ester modifications to generate a library of compounds with diverse structural and physicochemical properties. The rationale behind each experimental choice is explained to ensure scientific integrity and reproducibility, empowering researchers in drug discovery to explore novel chemical space.
Introduction: Leveraging Molecular Strain for Novel Drug Discovery
The cyclobutane motif is an increasingly valuable scaffold in medicinal chemistry. Its inherent ring strain, approximately 26.3 kcal/mol, forces substituents into defined three-dimensional orientations, a property that can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][2] Unlike more flexible aliphatic chains or larger rings, the rigid, puckered conformation of the cyclobutane core offers a unique structural platform for the design of novel therapeutics.
This compound is an ideal starting material for library synthesis due to its dual reactivity. The exocyclic double bond is a competent Michael acceptor and dienophile, while the ester group can be readily transformed into a variety of functional groups. This application note details three robust derivatization pathways to maximize molecular diversity from this single precursor.
Strategic Overview of Derivatization Pathways
The derivatization strategy is designed to systematically explore the chemical space around the cyclobutane core. By targeting different reactive centers, a library of compounds with varied shapes, sizes, and functionalities can be efficiently generated for high-throughput screening.
Figure 1: Overview of the three primary derivatization pathways for this compound.
Experimental Protocols
Pathway 1: Thiol-Michael Addition
The conjugate addition of thiols to the activated exocyclic alkene is a highly efficient "click" reaction that proceeds under mild, base-catalyzed conditions.[3] This reaction introduces a flexible thioether linkage, providing a vector for further functionalization or for modulating the compound's polarity and hydrogen bonding potential.
Causality of Experimental Choices:
-
Catalyst: A weak, non-nucleophilic base such as triethylamine (TEA) is employed. Stronger bases could lead to undesired side reactions. The base deprotonates the thiol to form a thiolate anion, which is the active nucleophile.[3]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is used to ensure the solubility of reactants and facilitate the ionic mechanism.[4]
-
Temperature: The reaction is run at room temperature to ensure high selectivity and minimize potential side reactions.
Figure 2: Workflow for the base-catalyzed Thiol-Michael addition.
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add the desired thiol (1.1 eq).
-
Add triethylamine (0.1 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 1: Representative Thiol-Michael Addition Data
| Thiol Reactant | Product Class | Expected Yield Range |
|---|---|---|
| 4-methoxythiophenol | Aryl thioether | 90-98% |
| Benzyl mercaptan | Benzyl thioether | 88-95% |
| Ethyl thioglycolate | Functionalized thioether | 85-92% |
Pathway 2: [4+2] Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[5][6] Using the exocyclic double bond as a dienophile, complex spirocyclic scaffolds can be synthesized in a single step.[7] These rigid, three-dimensional structures are highly sought after in drug discovery.
Causality of Experimental Choices:
-
Diene: Cyclopentadiene is a highly reactive diene that is locked in the required s-cis conformation, making it ideal for Diels-Alder reactions.[8]
-
Conditions: The reaction is performed at elevated temperatures in a sealed tube to ensure the less-stable monomeric form of cyclopentadiene is present (it dimerizes at room temperature) and to provide the activation energy for the cycloaddition.[9]
-
Stereochemistry: The reaction proceeds via a concerted mechanism, and with cyclic dienes, the endo product is typically favored due to secondary orbital interactions in the transition state.[8][10]
Step-by-Step Protocol:
-
To a pressure-rated sealed tube, add this compound (1.0 eq) and freshly cracked cyclopentadiene (2.0 eq).
-
Add anhydrous toluene (0.5 M).
-
Seal the tube securely and heat the reaction mixture to 120 °C in an oil bath behind a blast shield.
-
Stir for 12-18 hours. Monitor the reaction by GC-MS if possible.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the spirocyclic adduct.
Table 2: Representative Diels-Alder Reaction Data
| Diene Reactant | Product Class | Expected Stereoselectivity | Expected Yield Range |
|---|---|---|---|
| Cyclopentadiene | Spiro[cyclobutane-1,2'-norbornene] | endo favored | 80-90% |
| 2,3-Dimethyl-1,3-butadiene | Spiro[cyclobutane-1,1'-cyclohexene] | N/A | 75-85% |
| Furan | Spiro[cyclobutane-1,2'-(7-oxanorbornene)] | exo favored | 60-75% |
Pathway 3: Ester Modification via Amidation
Functionalization of the ester group provides a powerful avenue for diversification. A robust two-step process involving hydrolysis to the carboxylic acid followed by amide coupling allows for the introduction of a vast array of chemical functionalities.
Causality of Experimental Choices:
-
Hydrolysis: Base-catalyzed hydrolysis (saponification) is an effective method for converting the ester to a carboxylate salt.[11][12] Using a base like potassium hydroxide in an alcohol/water mixture ensures the reaction goes to completion.[13]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and suppression of racemization, making it ideal for library synthesis.[14][15]
-
Base for Coupling: A non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing in the coupling reaction.[14]
Figure 3: Two-step workflow for the synthesis of an amide library.
Step-by-Step Protocol:
3.3.1 Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of ethanol and water (0.3 M).
-
Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify to pH 2-3 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methylidenecyclobutane-1-carboxylic acid, which can often be used without further purification.
3.3.2 HATU-Mediated Amide Coupling
-
To a solution of 3-methylidenecyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) and HATU (1.2 eq).
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Table 3: Representative Amidation Data
| Amine Reactant | Product Class | Expected Yield Range |
|---|---|---|
| Aniline | N-Aryl amide | 80-95% |
| Piperidine | N-Alkyl amide | 85-98% |
| Glycine methyl ester | N-Acyl amino acid ester | 75-90% |
Conclusion and Outlook
The protocols described herein offer reliable and versatile methods for the derivatization of this compound. By employing these three distinct synthetic pathways, researchers can rapidly generate a diverse library of novel compounds built around a rigid, three-dimensional cyclobutane core. The resulting molecules, featuring a range of functionalities and physicochemical properties, are well-suited for biological screening campaigns aimed at identifying new lead compounds in drug discovery.
References
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- Organic Syntheses. (n.d.). Procedure.
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- Alcaide, B., & Almendros, P. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews.
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- Khan Academy. (2023).
- Hiemstra, H., & Wynberg, H. (1981). Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral .beta.-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. Journal of the American Chemical Society.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, strained carbocycle. Methylenecyclobutanes are intriguing scaffolds in synthetic chemistry and drug discovery due to their unique three-dimensional structure and the reactivity offered by the exocyclic double bond.[1] However, their synthesis is not without challenges, ranging from precursor preparation to controlling the final olefination step.
This guide provides troubleshooting advice and answers to frequently asked questions in a direct, Q&A format. We will delve into the causality behind common experimental issues and provide field-proven solutions to help you achieve a successful synthesis.
Section 1: Troubleshooting the Core Wittig Olefination
The most common and direct route to this compound is the Wittig olefination of its precursor, Ethyl 3-oxocyclobutane-1-carboxylate. Most challenges arise during this critical step.
Q1: My Wittig reaction has stalled. I'm observing low conversion of the starting ketone, even after extended reaction times. What's going wrong?
This is a frequent issue, typically pointing to problems with the formation or reactivity of the phosphorus ylide (methylenetriphenylphosphorane). The causes can be traced to several factors.
Root Cause Analysis:
-
Inefficient Ylide Generation: The acidity of the methyl group on the methyltriphenylphosphonium salt is relatively low, requiring a strong, non-nucleophilic base for complete deprotonation.[2] Incomplete deprotonation leads to a low concentration of the active ylide, stalling the reaction.
-
Moisture Contamination: Wittig ylides, especially non-stabilized ones like the one used here, are highly reactive and sensitive to moisture. Trace amounts of water will protonate the ylide, quenching it before it can react with the ketone.
-
Base Incompatibility: The choice of base is critical. While common bases like potassium t-butoxide (KOtBu) can be used, stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) often ensure more complete and rapid ylide formation.[3] However, these stronger bases can also promote side reactions if not handled correctly.
-
Poor Reagent Quality: The methyltriphenylphosphonium bromide or iodide salt must be pure and, most importantly, dry. These salts are hygroscopic and can absorb atmospheric moisture, which will inhibit the reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Dry the phosphonium salt under high vacuum for several hours before use. Ensure the starting ketone is pure and anhydrous.
-
Optimize Solvent and Base:
-
Use strictly anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Consider switching your base. If using KOtBu with poor results, a stronger base like n-BuLi may improve ylide formation.[2] Perform the deprotonation at 0 °C or below to minimize side reactions.
-
-
Confirm Ylide Formation: A successful deprotonation of methyltriphenylphosphonium bromide in THF typically results in a characteristic orange or yellow color of the ylide. If this color does not develop, it's a clear sign that ylide formation has failed.
-
Reverse Addition: In some cases, the ylide may be unstable. A strategy to overcome this is to generate the ylide in the presence of the ketone.[4] This can be achieved by adding the base to a mixture of the phosphonium salt and the ketone.
Troubleshooting Workflow: Low Wittig Reaction Conversion
Caption: Troubleshooting flowchart for low Wittig reaction yield.
Q2: My NMR analysis shows two isomeric products. One is my target, but what is the other one, and how can I minimize it?
The most common isomeric impurity is Ethyl 3-methylcyclobut-1-ene-1-carboxylate , the endocyclic alkene. Its formation is a significant challenge in this synthesis.
Mechanistic Explanation:
The exocyclic double bond of a methylenecyclobutane is thermodynamically less stable than the corresponding endocyclic double bond.[5] The ring strain in the four-membered ring influences this equilibrium. Isomerization can be catalyzed by:
-
Acidic Traces: Residual acid from workup or silica gel during chromatography can catalyze the migration of the double bond.
-
Basic Conditions: If the reaction is run for too long in the presence of a strong base, or if the workup is not performed promptly, the base can facilitate isomerization.
-
Thermal Stress: High temperatures during solvent removal or distillation can provide the energy needed to overcome the activation barrier for isomerization.
Mitigation Strategies:
-
Controlled Reaction Time: Monitor the reaction by TLC. Once the starting ketone is consumed, quench the reaction promptly. Do not leave it stirring overnight unnecessarily.
-
Careful Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl, which is a milder choice than strong acids. Ensure all basic reagents are thoroughly removed during the aqueous wash steps.
-
Gentle Purification:
-
Use a neutral stationary phase for chromatography. Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane/ethyl acetate with 1% Et₃N).[6]
-
Avoid excessive heat. Concentrate the product in vacuo at low temperatures (e.g., on a rotary evaporator with a room temperature water bath).
-
Reaction vs. Side Reaction
Caption: Desired reaction versus the isomerization side reaction.
Q3: The purification is messy. How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct?
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity, often co-eluting with products of similar polarity.
Effective Removal Techniques:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If your product is a liquid and the TPPO is a solid, you can often remove the bulk of it by dissolving the crude mixture in a nonpolar solvent (e.g., hexane or a hexane/ether mixture), cooling it to 0 °C or below, and filtering off the precipitated TPPO. | Simple, removes large quantities of TPPO quickly. | May not be quantitative; some product can be lost through co-precipitation. |
| Acid Wash | TPPO is weakly basic. Washing the organic layer with dilute HCl (e.g., 1M HCl) can sometimes help by protonating the TPPO and increasing its aqueous solubility. | Easy to perform during standard workup. | Often not very effective, especially for large amounts of TPPO. |
| Column Chromatography | This is the most common method. Using a less polar eluent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate percentage) will typically elute the desired, less polar alkene product before the more polar TPPO. | Highly effective for complete separation. | Can be time-consuming and require large volumes of solvent. |
Section 2: Synthesis of the Precursor
A successful final step depends on a high-quality starting material. The precursor, Ethyl 3-oxocyclobutane-1-carboxylate , is often prepared via a [2+2] cycloaddition or a Dieckmann-type condensation.[7]
Q4: I'm struggling to synthesize the Ethyl 3-oxocyclobutane-1-carboxylate precursor. What are the key challenges?
The formation of a four-membered ring is often challenging due to ring strain.[8][9]
Common Issues & Solutions:
-
Low Cyclization Yield: In reactions like the Dieckmann condensation, the intramolecular cyclization can compete with intermolecular polymerization.
-
Solution: Employ high-dilution principles. Add the linear precursor slowly via a syringe pump to a flask containing the base. This keeps the concentration of the starting material low, favoring the intramolecular reaction pathway.
-
-
Purification Difficulties: The keto-ester can be sensitive to both acidic and basic conditions, potentially leading to decomposition or self-condensation during purification.
-
Solution: Use neutralized silica gel for chromatography as described in Q2. After isolation, store the product under an inert atmosphere at a low temperature to prevent degradation. An established protocol for the synthesis of the parent 3-oxocyclobutanecarboxylic acid involves ozonolysis, which can be a reliable but requires specialized equipment.[10]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best practice for setting up the Wittig reaction for this synthesis?
-
Glassware: Use flame-dried or oven-dried glassware assembled hot under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous THF as the solvent. Weigh the hygroscopic phosphonium salt quickly and add it to the reaction flask under a positive pressure of inert gas.
-
Procedure: Cool the suspension of the phosphonium salt in THF to 0 °C. Add n-BuLi dropwise until the orange ylide color persists. Stir for 30-60 minutes at this temperature. Then, add a solution of the Ethyl 3-oxocyclobutane-1-carboxylate in anhydrous THF dropwise. Allow the reaction to warm to room temperature and monitor by TLC.
FAQ 2: Are there modern alternatives to the Wittig reaction for this transformation? Yes, several newer methods exist for the synthesis of methylenecyclobutanes. A notable example is the copper-catalyzed borylative cyclization of linear alkynes.[11][12] This strategy allows for the construction of diverse and highly functionalized methylenecyclobutanes.[1] While powerful, these methods are often more complex and may require specialized catalysts and ligands compared to the classical Wittig approach.
FAQ 3: What analytical techniques are essential for confirming my final product?
-
¹H NMR: This is the most critical technique. Look for the characteristic signals of the exocyclic methylene protons (=CH₂) which typically appear as singlets or narrow multiplets around 4.8-5.0 ppm. The disappearance of the aldehyde/ketone proton is also a key indicator.
-
¹³C NMR: Confirm the presence of the sp² carbons of the double bond (C=C), typically one quaternary carbon around 140-150 ppm and a terminal CH₂ carbon around 105-115 ppm.
-
GC-MS: Useful for confirming the mass of the product (m/z = 140.08) and assessing its purity.[13] It can also help identify the presence of the isomer, which will have the same mass but a different retention time.
-
FT-IR: Look for the appearance of a C=C stretch (around 1650 cm⁻¹) and the disappearance of the ketone C=O stretch (which would have been around 1780 cm⁻¹ for a strained cyclobutanone).
Section 4: Experimental Protocol
Protocol: Wittig Olefination of Ethyl 3-oxocyclobutane-1-carboxylate
-
Preparation: Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Add anhydrous THF to create a suspension.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.15 equivalents, solution in hexanes) dropwise via syringe. A deep orange/yellow color should develop. Allow the mixture to stir at 0 °C for 1 hour.
-
Addition of Ketone: Dissolve Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in a small volume of anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate in hexane) until the starting ketone spot has disappeared (typically 2-4 hours).
-
Workup: Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low heat. Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexane to afford the pure product.
References
-
Chemistry World. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Royal Society of Chemistry. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
-
Synfacts. (2023). General Methylenecyclobutane Synthesis Enabled by Copper-Catalyzed Borylative Cyclization. Thieme, 19(10), 1085. [Link]
-
Aitken, D. J. (2015). Chemistry of methylenecyclobutane. ResearchGate. [Link]
-
Su, B., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(29), 7897–7904. [Link]
-
Vazquez, S., et al. (2000). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron: Asymmetry, 11(19), 3841-3853. [Link]
-
Cason, J., & Allen, C. F. H. (1949). Cyclobutanecarboxylic Acid. Organic Syntheses, 29, 27. [Link]
-
Pinazzi, C. P., et al. (1973). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Die Makromolekulare Chemie, 175(10), 2849-2863. [Link]
-
Reddit user discussion. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
Al-Awadi, N. A., et al. (2014). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure and Applied Chemistry, 4(5), 585-597. [Link]
-
Lee-Ruff, E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction – Practice Problems. chemistrysteps.com. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
-
LookChem. (n.d.). This compound. lookchem.com. [Link]
-
Harmata, M., & Tata, R. R. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
- Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
Sources
- 1. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 11. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-methylidenecyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-methylidenecyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable and unique strained-ring building block. Here, we move beyond simple protocols to address the common challenges and nuances encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the causality behind each experimental choice, enabling you to troubleshoot and optimize with confidence.
Recommended Synthetic Pathway: An Overview
The synthesis of this compound is most commonly achieved via the olefination of a ketone precursor, Ethyl 3-oxocyclobutane-1-carboxylate. The Wittig reaction is a reliable and well-established method for this transformation. The following protocol outlines a standard procedure that serves as a robust starting point for optimization.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful ylide formation in Step 1 is typically indicated by a distinct color change (often to deep orange or yellow). The disappearance of the ketone starting material, monitored by Thin Layer Chromatography (TLC), validates the progress of Step 2.
Materials:
-
Methyltriphenylphosphonium bromide (MTP-Br)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Ethyl 3-oxocyclobutane-1-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to create a suspension (approx. 0.2-0.5 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Maintain the temperature below 5 °C during addition.
-
After addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for another hour. A deep yellow-orange color should develop, indicating the formation of the phosphorus ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the ketone solution dropwise to the stirring ylide suspension.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
The resulting crude oil contains the desired product and triphenylphosphine oxide (a major byproduct).
-
Purify the crude material using flash column chromatography on silica gel (a non-polar eluent system like Hexane/Ethyl Acetate is a good starting point) to isolate the final product.
-
Troubleshooting Guide & FAQs
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in this Wittig reaction is a common issue that can almost always be traced back to one of three areas: ylide formation, reaction conditions, or stability of the product.
-
Cause 1: Inefficient Ylide Formation. The phosphorus ylide is highly reactive and sensitive to moisture and air.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used directly from a sealed bottle.
-
Base Strength & Quality: n-BuLi is an excellent choice, but its concentration can degrade over time. Titrate your n-BuLi solution before use to confirm its molarity. Weaker bases like potassium tert-butoxide (KOtBu) can also be effective and are sometimes easier to handle as a solid.
-
Temperature Control: The initial deprotonation is exothermic. Adding the base too quickly can cause side reactions. Maintain a low temperature (0 °C or below) during base addition.
-
-
-
Cause 2: Sub-optimal Reaction Conditions.
-
Troubleshooting:
-
Solvent Choice: While THF is standard, other polar aprotic solvents can be screened.[1] For instance, DMSO can sometimes accelerate Wittig reactions, but purification can be more challenging.
-
Reaction Time & Temperature: If the reaction stalls (incomplete consumption of starting material), gentle heating (e.g., to 40 °C) after the initial stirring at room temperature may drive it to completion. However, be aware that this can also promote side reactions.
-
-
-
Cause 3: Product Volatility. The target molecule, this compound (MW: 140.18 g/mol ), is relatively small and may be volatile.[2][3]
-
Troubleshooting:
-
Careful Evaporation: When removing the solvent after work-up, use a rotary evaporator with controlled temperature (keep the water bath at or below room temperature) and vacuum to avoid co-evaporation of the product.
-
-
Optimization Parameters for Wittig Reaction
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For Difficult Cases) | Expected Outcome/Rationale |
| Base | n-Butyllithium (n-BuLi) | Potassium tert-butoxide (KOtBu) | Sodium Hydride (NaH) in DMSO | n-BuLi is very strong but requires careful handling. KOtBu is a safer, effective alternative. NaH/DMSO (Corey-Chaykovsky conditions) can be useful for less reactive systems. |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether | Dimethyl Sulfoxide (DMSO) | THF is ideal for solubility and temperature range. Diethyl ether is less polar. DMSO is highly polar and can accelerate the reaction but complicates workup.[1][4] |
| Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | Room Temp. to 40 °C | Lower initial temperatures (-78 °C) can improve selectivity and control exotherms. Gentle heating can push sluggish reactions to completion. |
| Equivalents of Ylide | 1.2 eq | 1.5 eq | 2.0 eq | Increasing the excess of the ylide can help drive the reaction to completion, especially if the ketone is precious or prone to enolization. |
FAQ 2: I am observing significant side products. How can I identify and minimize them?
Answer: The primary byproduct of any Wittig reaction is triphenylphosphine oxide (TPPO). Other impurities can arise from side reactions of the base or the starting materials.
-
Primary Byproduct: Triphenylphosphine Oxide (TPPO)
-
Identification: A high-melting point white solid, often visible as a precipitate during the reaction or work-up. It appears as a UV-active spot with low Rf on TLC.
-
Minimization/Removal:
-
Crystallization: TPPO can sometimes be removed by concentrating the crude product and triturating with a non-polar solvent like hexane or a mixture of hexane and ether, causing the TPPO to precipitate while the product remains in solution.
-
Chromatography: This is the most reliable method. TPPO is quite polar and will stick to the silica gel, allowing the less polar product to elute first.
-
-
-
Other Side Reactions:
-
Enolization of Ketone: The strong base used to form the ylide can potentially deprotonate the alpha-carbon of the ketone starting material, leading to aldol-type side products.
-
Minimization: Add the ketone solution slowly to the ylide at a low temperature (0 °C or -78 °C). This ensures the Wittig reaction occurs much faster than competing enolization.
-
-
Side reactions involving trimethylene bromide: If the synthesis of the cyclobutane ring itself is being performed in a one-pot fashion from precursors like diethyl malonate and trimethylene bromide, a common side reaction is the formation of a tetraethyl ester from the reaction of 2 moles of malonate with 1 mole of the bromide.[5] This underscores the importance of purifying the ketone precursor before the Wittig step.
-
FAQ 3: How do I handle the purification of this strained and potentially reactive molecule?
Answer: The purification requires care due to the exocyclic double bond, which can be reactive, and the strained cyclobutane ring.
-
Chromatography Considerations:
-
Avoid Acidic Conditions: Standard silica gel can be slightly acidic. If your product shows signs of degradation on silica (e.g., streaking on TLC), consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).
-
Flash Chromatography: Due to the volatility of the product, it is crucial to use flash column chromatography rather than traditional gravity columns to minimize the time the product spends on the stationary phase.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR, look for the characteristic signals of the exocyclic methylene protons (alkene region, ~4.5-5.0 ppm). In the ¹³C NMR, the quaternary carbon of the double bond and the CH₂ carbon will be key identifiers.
-
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Wittig olefination reaction.
References
-
Cason, J. and Allen, C. F. H. (1949). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.239; Vol. 29, p.27. Available at: [Link]
-
Singh, U. K., et al. (2017). An Atom‐Economical Approach to 2‐Aryloxypyridines and 2,2′/2,3′‐Diaryloxybipyridines via Ruthenium‐Catalyzed [2+2+2] Cycloadditions. ChemistrySelect. Available at: [Link]
-
Badali, E., et al. (2020). Nitroepoxide ring opening with thionucleophiles in water: Synthesis of α-xanthyl ketones, β-ketosulfones and β-ketosulfonic acids. ResearchGate. Available at: [Link]
-
LookChem (2024). This compound. Available at: [Link]
-
Biswas, S., et al. (2021). Optimization of the reaction conditions for the cycloaddition. ResearchGate. Available at: [Link]
-
Sahoo, P., et al. (2022). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Roemer, M., et al. (2023). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
CP Lab Safety (2024). This compound, min 97%, 10 grams. Available at: [Link]
-
Pinazzi, C., et al. (1973). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Die Makromolekulare Chemie. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71744054, Ethyl 3-methylcyclobutanecarboxylate. Available at: [Link].
- Chinese Patent CN101555205B. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Chinese Patent CN103467270A. Preparation method of 3-oxocyclobutanecarboxylic acid.
Sources
Technical Support Center: Purification of Ethyl 3-methylidenecyclobutane-1-carboxylate
Welcome to the technical support center for Ethyl 3-methylidenecyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging building block. The unique structure, featuring a strained cyclobutane ring and a reactive exocyclic double bond, presents specific purification challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and analysis of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is critical for designing effective purification and handling protocols. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 40896-96-6 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2] |
| Purity (Typical) | ≥97% | [3] |
| PSA (Polar Surface Area) | 26.30 Ų | [1] |
| XLogP3 | 1.2 | [1] |
| Appearance | Typically a colorless to pale yellow oil | Inferred from similar structures |
| Boiling Point | Not readily available; estimation required. Caution is advised due to potential for thermal decomposition. | |
| Storage Conditions | Store at room temperature is suggested by some suppliers, but for long-term stability, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent polymerization and oxidation. | [4] |
Q2: What are the most effective methods for purifying crude this compound?
The primary and most recommended method is flash column chromatography on silica gel .[5][6][7]
-
Rationale: This technique separates compounds based on polarity. It is performed at room temperature, which mitigates the risk of thermal decomposition or isomerization that can occur during distillation of strained molecules.[8][9] The polarity of the ester group allows for good separation from less polar starting materials and more polar byproducts. Recrystallization is generally not an option as the compound is an oil at room temperature.
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is best for confirming purity and structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of volatile compounds and identifying trace impurities.[10][11] It provides a clear percentage purity based on peak area and helps identify contaminants by their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structural integrity of the molecule.[6][12] The presence of characteristic peaks for the vinylidene protons (=CH₂) and the cyclobutane ring protons confirms the desired structure. Impurities are often visible as unexpected peaks, and their integration can provide a semi-quantitative purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool used to monitor the progress of a reaction and the effectiveness of a chromatographic separation.[5][7][11] A single spot on a TLC plate in multiple solvent systems is a good indicator of high purity.
Q4: What are the primary stability concerns and how should the compound be stored?
The main stability risks are polymerization and oxidation .
-
Causality: The exocyclic double bond is highly strained and electron-rich, making it susceptible to radical or acid-catalyzed polymerization. The strained four-membered ring also contributes to the molecule's reactivity.[13] Exposure to air can lead to oxidation.
-
Best Practices: For long-term storage, it is imperative to store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). Avoid exposure to strong acids, bases, and radical initiators.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification workflow in a direct question-and-answer format.
Q1: My purified product is contaminated with a greasy, white solid that is difficult to remove. What is it and how do I get rid of it?
-
Issue: You are likely observing triphenylphosphine oxide (TPPO), a common byproduct if your synthesis involved a Wittig reaction.[14][15][16] TPPO is notoriously difficult to separate from products of similar polarity by standard chromatography.
-
Potential Causes:
-
TPPO has moderate polarity and can co-elute with the desired product in certain solvent systems.
-
High concentration of TPPO in the crude mixture can overload the column.
-
-
Suggested Solutions:
-
Pre-Chromatography Precipitation: Before loading onto the column, dissolve the crude mixture in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Add a non-polar solvent like hexanes or diethyl ether dropwise while stirring vigorously. TPPO is less soluble in these mixtures and will often precipitate out.[16] Filter the solid and concentrate the filtrate before proceeding to chromatography.
-
Modified Chromatography: If co-elution is the problem, adjust the polarity of your eluent. Sometimes, using a solvent system containing a small amount of a more polar solvent can improve separation. Alternatively, switching the stationary phase from silica gel to alumina can alter the elution profile and may resolve the issue.
-
Q2: The yield after column chromatography is significantly lower than expected. Where did my product go?
-
Issue: Low recovery after chromatographic purification is a common problem, often due to product decomposition or irreversible adsorption on the column.
-
Potential Causes:
-
Decomposition on Acidic Silica: Standard silica gel is slightly acidic, which can catalyze the isomerization of the exocyclic double bond or the opening of the strained cyclobutane ring.
-
Irreversible Adsorption: Highly polar impurities or a partially decomposed product can stick to the active sites on the silica gel, leading to streaking on the column and poor recovery.
-
Product Volatility: Although it is an ester, the molecule has a relatively low molecular weight and may be volatile. Excessive use of high vacuum during solvent removal can lead to loss of product.
-
-
Suggested Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry in your eluent containing 0.5-1% triethylamine (Et₃N). This is a standard practice for purifying acid-sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Optimize Solvent Removal: When removing the solvent from your purified fractions using a rotary evaporator, use a moderate vacuum and a room temperature water bath to minimize product loss.
-
Ensure Complete Elution: After your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if any additional material comes off. This can help diagnose if the product was simply stuck on the column.
-
Q3: My NMR analysis shows multiple sets of peaks for the cyclobutane ring, suggesting an isomeric mixture. How can I prevent this during purification?
-
Issue: The presence of isomers indicates that the exocyclic double bond may have migrated into the ring (endocyclic) or that cis/trans isomerization has occurred.
-
Potential Causes:
-
Acid/Base Catalysis: Traces of acid or base in the crude mixture or on the chromatography stationary phase can catalyze double bond migration.
-
Thermal Stress: Although less common at room temperature, prolonged exposure to heat can induce isomerization.
-
-
Suggested Solutions:
-
Neutral Work-up: Ensure that the aqueous work-up prior to purification is carefully neutralized to a pH of ~7.
-
Use Deactivated Stationary Phase: As mentioned previously, use silica gel treated with triethylamine or switch to neutral alumina to prevent on-column isomerization.
-
Work Quickly: Do not let the compound sit on the chromatography column for an extended period. Pack the column, load the sample, and run the separation efficiently. The longer the compound is exposed to the stationary phase, the higher the risk of decomposition or isomerization.[5]
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Fidelity Flash Column Chromatography
This protocol provides a step-by-step method for purifying this compound.
-
Eluent Selection:
-
Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.25-0.35 for the product spot to ensure good separation. A typical system might be 95:5 or 90:10 Hexanes:Ethyl Acetate.[6]
-
-
Column Preparation (Wet Packing):
-
Select a column with an appropriate diameter. For purifying 1 gram of crude material, a 40-50 mm diameter column is suitable.[17]
-
Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[18]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). A silica-to-crude-material ratio of 50:1 to 100:1 by weight is recommended for difficult separations.[17]
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly. Ensure the top of the silica bed is flat and level. Add another ~1 cm layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the prepared column. This technique prevents band broadening and improves resolution.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or house air) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator with a room temperature water bath. Avoid high heat and excessive vacuum.
-
Place the resulting oil under high vacuum for 1-2 hours to remove any residual solvent.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of your purified product (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[19]
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.[20]
-
GC Conditions (Typical):
-
Column: A standard, non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes. This program should be optimized based on initial scouting runs.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak to confirm its molecular weight (M+ = 140.08) and fragmentation pattern, verifying the structure.[1]
-
Section 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Low Yield After Chromatography
This workflow helps diagnose the root cause of poor recovery after column chromatography.
Caption: Workflow for troubleshooting low purification yield.
References
- Technical Support Center: Optimizing Cyclobutane Synthesis. (2025). Benchchem.
- I. Materials II. Instrumentation III. Synthesis. The Royal Society of Chemistry.
- SI Final Revised. Caltech Authors.
- Experimental. umich.edu.
- Wittig Reaction. (2023). Chemistry LibreTexts.
- III Analytical Methods.
- 1-ethyl-3-methylcyclobutane-1-carboxylic acid 97%. AChemBlock.
- Analytical Methods. (2018). RSC Publishing.
- Ethyl 3-methylidenecyclobutane-1-carboxyl
- Identifying common impurities in 3-(2-Fluorophenyl)cyclobutan-1-ol synthesis. (2025). Benchchem.
- ethyl 3-methylidenecyclobutane-1-carboxyl
- ethyl 3-methylidenecyclobutane-1-carboxyl
- Wittig Reaction - Common Conditions. organic-chemistry.org.
- Wittig reaction. Wikipedia.
- Purification of Organic Compounds by Flash Column Chrom
- ethyl 1-(hydroxymethyl)
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
- Analytical Methods. (2025). OPUS.
- Preparation method of 3-oxocyclobutanecarboxylic acid.
- Wittig Reaction. (2018). Master Organic Chemistry.
- Wittig Reaction. Organic Chemistry Portal.
- Thermal decomposition of 1-ethyl-3- methylimidazolium acet
- Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. (2025).
- Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. (2020).
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Elusive Cyclobutyne: A Technical Guide to the Attempts at Its Isol
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- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97% | CAS: 40896-96-6 | AChemBlock [achemblock.com]
- 4. 1-ethyl-3-methylcyclobutane-1-carboxylic acid 97% | CAS: 1512036-84-8 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
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- 9. researchgate.net [researchgate.net]
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- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 17. orgsyn.org [orgsyn.org]
- 18. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cipac.org [cipac.org]
- 20. iiste.org [iiste.org]
Side reactions and byproducts in Ethyl 3-methylidenecyclobutane-1-carboxylate synthesis
Introduction: Ethyl 3-methylidenecyclobutane-1-carboxylate is a valuable synthetic building block, particularly in the development of novel therapeutics and materials, owing to its strained four-membered ring and reactive exocyclic double bond. Its synthesis, however, is not without challenges and can be prone to specific side reactions that impact yield and purity. This guide provides an in-depth technical overview, troubleshooting protocols, and frequently asked questions to assist researchers in navigating the complexities of its preparation. We will explore the two most common synthetic strategies and address the critical control points for a successful outcome.
Section 1: Overview of Synthetic Strategies
The preparation of this compound is typically approached via two distinct pathways, each with its own set of advantages and potential pitfalls.
-
Route A: The Malonate Cyclization Pathway. This classic approach builds the cyclobutane ring first and subsequently introduces the methylidene group. It begins with the condensation of diethyl malonate and a 1,3-dihalopropane, followed by selective decarboxylation and functional group manipulation.
-
Route B: The Olefination Pathway. This strategy employs a pre-existing cyclobutanone core, which is then converted to the target molecule in a final olefination step, most commonly a Wittig reaction.
Caption: Troubleshooting workflow for the Wittig olefination step.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my final product?
A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and crystallinity.
Effective Purification Strategies:
-
Chromatography: Column chromatography on silica gel is the most reliable method. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/Ether), as the desired product is significantly less polar than TPPO.
-
Precipitation/Crystallization: In some cases, TPPO can be crashed out of a non-polar solvent. After concentrating the reaction mixture, dissolve the residue in a minimal amount of a polar solvent like dichloromethane, then add a large volume of a cold non-polar solvent like hexane or ether to precipitate the TPPO.
-
Acidic Wash: If the target molecule is stable to acid, a wash with a dilute acid solution can sometimes help by protonating the TPPO, making it more water-soluble, though this is generally less effective.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from the procedure for a related synthesis described in Organic Syntheses. [1]
-
Setup: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Base Addition: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol. Add this solution via the dropping funnel to the stirred reaction mixture. Maintain the internal temperature at 60-65°C throughout the addition. This may require intermittent cooling initially.
-
Reaction: After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approx. 2 hours).
-
Workup: Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Purification: Arrange the flask for steam distillation. Vigorously pass steam through the mixture to co-distill the desired product and any unreacted diethyl malonate. Collect approximately 4 L of distillate.
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer once with ether. Combine the organic layers, dry over anhydrous calcium chloride, and remove the ether by distillation to yield the product.
Protocol 2: Wittig Olefination of Ethyl 3-oxocyclobutane-1-carboxylate
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0°C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A characteristic deep orange or yellow color should develop, indicating ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Reaction: Dissolve Ethyl 3-oxocyclobutane-1-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the cold ylide suspension.
-
Completion: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight or until TLC/GC-MS analysis indicates the consumption of the starting ketone.
-
Quench: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to separate the product from triphenylphosphine oxide.
References
-
Heisig, G. B.; Stodola, F. H. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Org. Synth.1943 , 23, 19. URL: [Link]
- Conia, J. M.; Salaun, J. R. The Olefination of Ketones with Methylenetriphenylphosphorane. Bull. Soc. Chim. Fr.1964, 1957-1963. (Note: While not directly on this substrate, this is a foundational reference for the Wittig reaction).
-
Maercker, A. The Wittig Reaction. Org. React.1965 , 14, 270-490. DOI: 10.1002/0471264180.or014.03. URL: [Link]
Sources
Technical Support Center: Wittig Olefination of Ethyl 3-Oxocyclobutane-1-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate via the Wittig reaction. This guide is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Here, we address common experimental challenges with in-depth, mechanistically-grounded solutions to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of this specific Wittig reaction?
A1: The most critical aspect is managing the reactivity of the non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), in the presence of a ketone substrate that contains both an ester and enolizable α-protons. The choice of base and the strict adherence to anhydrous, inert conditions are paramount to prevent side reactions and ensure a successful outcome.[1][2] Non-stabilized ylides are highly reactive and can be sensitive to air and moisture, which can quench the ylide and significantly lower your yield.[1][2][3]
Q2: Why is methylenetriphenylphosphorane considered a "non-stabilized" ylide, and how does that affect the reaction?
A2: Methylenetriphenylphosphorane is classified as a non-stabilized ylide because the CH₂ group adjacent to the phosphorus atom lacks any electron-withdrawing groups (like esters or ketones) that would delocalize the negative charge.[4] This localization of charge makes the ylide exceptionally reactive and nucleophilic.[2][3] For this synthesis, this high reactivity is advantageous for reacting with the somewhat sterically hindered cyclobutanone. However, it also makes the ylide more basic and prone to decomposition or side reactions if not handled under strictly controlled conditions.[1][2]
Q3: Can I use a different phosphonium salt?
A3: For the specific goal of introducing a methylene (=CH₂) group, methyltriphenylphosphonium bromide or iodide are the standard and most effective precursors.[5][6] Using a different alkyltriphenylphosphonium salt would result in a different alkene product. For instance, using ethyltriphenylphosphonium bromide would yield ethyl 3-ethylidenecyclobutane-1-carboxylate.
Troubleshooting Guide: Ylide Formation
Problem 1: My methyltriphenylphosphonium bromide salt is clumpy and difficult to handle. Is this a problem?
Answer: Yes, this is a significant concern. Phosphonium salts are often hygroscopic. Clumping indicates moisture absorption, which will interfere with ylide formation by reacting with the strong base.
Solution:
-
Drying the Salt: Dry the phosphonium salt thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80°C) over a desiccant like phosphorus pentoxide (P₂O₅) for several hours before use.[7]
-
Proper Storage: Store the dried salt in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
Quality Check: If drying does not resolve the issue, the salt may be degraded. Consider purchasing a fresh bottle from a reputable supplier.
Problem 2: After adding the strong base (e.g., n-BuLi, NaH), the characteristic deep color of the ylide (often orange, red, or deep yellow) does not appear.
Answer: The absence of the characteristic ylide color indicates that the deprotonation of the phosphonium salt has failed. This is one of the most common failure points in the entire synthesis.
Causality & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Wet Solvent/Glassware | Strong organometallic bases (like n-BuLi) and metal hydrides (NaH) react instantly and irreversibly with trace amounts of water or atmospheric oxygen. This consumes the base before it can deprotonate the phosphonium salt.[1] | Use flame-dried glassware under a positive pressure of an inert gas (N₂ or Ar). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Inactive Base | n-Butyllithium solutions degrade over time, especially if not stored properly. The actual molarity can be significantly lower than stated on the bottle. Sodium hydride can develop an passivating outer layer of sodium hydroxide upon exposure to air. | Titrate the n-BuLi solution before use to determine its exact concentration. For NaH, ensure you are using a fresh dispersion in mineral oil and, if necessary, wash the NaH with dry hexanes to remove the oil and any surface hydroxides before use. |
| Insufficient Base | An exact 1:1 stoichiometry of base to phosphonium salt is required. Under-dosing will result in incomplete ylide formation. | Use a slight excess (e.g., 1.05 equivalents) of a freshly titrated strong base. |
Workflow for Successful Ylide Generation
Caption: Workflow for generating the phosphonium ylide.
Troubleshooting Guide: The Wittig Reaction & Low Yield
Problem 3: The reaction is very slow or gives a low yield of this compound, with a lot of unreacted starting ketone recovered.
Answer: This issue points to problems with reactivity, competing side reactions, or reaction conditions. The cyclobutanone is somewhat sterically hindered, and the presence of the ester adds complexity.[1][8]
Causality & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Steric Hindrance | While the ylide is reactive, sterically hindered ketones can be challenging substrates for the Wittig reaction.[1][8] The approach of the bulky ylide to the carbonyl carbon is impeded. | Increase the reaction temperature after adding the ketone (e.g., allow to warm to room temperature or gently reflux). Monitor the reaction by TLC to track the consumption of the ketone. Be aware that higher temperatures can also promote side reactions. |
| Enolization of Ketone | The highly basic, non-stabilized ylide can act as a base and deprotonate the α-proton of the cyclobutanone, forming an enolate. This enolate is unreactive towards the ylide, effectively consuming both starting materials in a non-productive pathway.[1] | Add the ketone solution slowly to the ylide solution at a low temperature (e.g., -78°C or 0°C) to favor nucleophilic attack over deprotonation. Consider a less-hindered, strong base for ylide formation, such as sodium bis(trimethylsilyl)amide (NaHMDS), which can sometimes give cleaner reactions than n-BuLi. |
| Saponification of Ester | If any moisture is present or if a protic solvent is used, the strong base can hydrolyze the ethyl ester to a carboxylate. This is less of a concern with aprotic conditions and bases like n-BuLi but can be a risk during workup if not properly quenched. | Ensure strictly anhydrous conditions. During the aqueous workup, use a buffered or weakly acidic solution (e.g., saturated ammonium chloride) to neutralize any remaining base before extraction. |
| Ylide Instability | Non-stabilized ylides are not indefinitely stable and can decompose over time, especially at higher temperatures.[1][9] | Generate the ylide and use it immediately. Do not let the ylide solution sit for an extended period before adding the ketone. Some procedures even favor generating the ylide in the presence of the carbonyl compound, though this can increase the risk of enolization.[9] |
Proposed Experimental Protocol
-
Preparation: Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Add anhydrous THF (tetrahydrofuran) via syringe.
-
Ylide Formation: Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A deep orange or red color should develop. Stir the mixture at 0°C for 30 minutes.[1]
-
Wittig Reaction: In a separate flame-dried flask, dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF. Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add the ketone solution to the ylide via cannula or syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the ketone spot.
Troubleshooting Guide: Purification
Problem 4: I've completed the reaction, but I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct.
Answer: This is the most notorious challenge in Wittig reaction purification. Both the desired alkene product and TPPO can have similar polarities, making separation by standard column chromatography difficult.[10]
Solutions:
-
Initial Filtration: After quenching the reaction, TPPO and any remaining phosphonium salt may precipitate from a nonpolar solvent. Dilute the reaction mixture with a nonpolar solvent like hexanes or petroleum ether, stir, and filter the resulting solids. The desired product should remain in the filtrate. This often removes the bulk of the TPPO.[10]
-
Oxidative Conversion: A clever strategy involves selectively increasing the polarity of phosphorus-containing impurities. After the initial workup, dissolve the crude mixture in a solvent like dichloromethane. Treat the solution with a small amount of 10% hydrogen peroxide and stir for 30 minutes. This will oxidize any remaining triphenylphosphine (a potential impurity from ylide decomposition) to the more polar TPPO, making it easier to separate.[10]
-
Chromatography Optimization:
-
Use a less polar eluent system for flash column chromatography (e.g., starting with pure hexanes and gradually increasing the ethyl acetate percentage).
-
Dry-loading the crude sample onto silica gel can often improve separation.
-
-
Recrystallization: If the product is a solid, recrystallization may be an effective purification method. The choice of solvent is critical; ideally, the product should be soluble in the hot solvent but insoluble when cold, while TPPO remains soluble.[11]
Visualizing the Purification Challenge
Caption: Purification strategies for Wittig products.
References
-
Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]
-
Methyltriphenylphosphonium bromide - Wikipedia. Wikipedia. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. AdiChemistry. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
Unstabilized Ylide Reactions in Wittig. Scribd. [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS. Rxsol Chemo Pharma International. [Link]
-
Problems with wittig reaction : r/Chempros. Reddit. [Link]
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- 5. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 6. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
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- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 10. tandfonline.com [tandfonline.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification Strategies for the Wittig Reaction of Cyclobutanone
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable construction of carbon-carbon double bonds from carbonyl compounds.[1] When reacting cyclobutanone to synthesize methylenecyclobutane, a valuable and often volatile building block, the reaction's primary challenge is not the formation of the desired alkene but the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[2][3]
TPPO's high polarity, crystalline nature, and solubility in many organic solvents frequently complicate purification, leading to co-crystallization with the product or tedious chromatographic separations.[4][5] This guide provides troubleshooting strategies and detailed protocols specifically tailored to address the challenges of removing TPPO from the Wittig reaction of cyclobutanone, keeping in mind the non-polar and volatile nature of the methylenecyclobutane product.
Comparative Physicochemical Properties
Understanding the distinct properties of the reactant, product, and byproduct is fundamental to designing an effective purification strategy. The significant differences in boiling point and polarity between methylenecyclobutane and TPPO are the primary levers for their separation.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| Cyclobutanone | C₄H₆O | 70.09 | 99 | -51 | Polar |
| Methylenecyclobutane | C₅H₈ | 68.12 | 42 | -134 | Non-Polar |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28[6] | 360[7] | 154-158[7] | Polar |
Troubleshooting Guide
This section addresses common issues encountered during the workup of the Wittig reaction with cyclobutanone.
Issue 1: My product, methylenecyclobutane, is volatile. Standard concentration steps are leading to significant product loss.
This is a critical issue given the low boiling point of methylenecyclobutane (42 °C). Removing the reaction solvent (e.g., THF, ether) under reduced pressure can easily co-evaporate your product.
Solution: Prioritize Non-Evaporative Workflows
-
Direct Precipitation & Filtration: The most effective strategy is to use a solvent system that precipitates the TPPO while keeping your volatile product in solution. TPPO has very low solubility in non-polar solvents like hexanes, pentane, or cold diethyl ether.[7][8][9]
-
Causality: The large polarity difference between the non-polar methylenecyclobutane and the highly polar TPPO allows for selective precipitation. By avoiding a full concentration step, you minimize the evaporative loss of your product.
-
Workflow: After the reaction is complete, dilute the reaction mixture directly with a sufficient volume of hexane or pentane. The TPPO should precipitate as a white solid. This mixture can then be cooled to further decrease TPPO solubility before filtration.
-
-
Silica Plug Filtration: If direct precipitation is incomplete, a silica plug is an excellent alternative to a full chromatography column.
-
Causality: This technique leverages the high polarity of TPPO, which strongly adsorbs to the silica gel, while the non-polar methylenecyclobutane is rapidly eluted with a non-polar solvent.
-
Workflow: Concentrate the reaction mixture carefully to a smaller volume (do not evaporate to dryness). Suspend the residue in a minimal amount of a solvent mixture like ether/pentane and pass it through a short plug of silica gel, eluting with pentane or hexane.[8][10] The TPPO will remain at the top of the plug.
-
Issue 2: My product appears to be co-precipitating or getting trapped in the solid TPPO.
Co-precipitation can be a significant problem, especially if the reaction mixture is highly concentrated before adding the anti-solvent.[4]
Solution: Optimize Precipitation and Washing
-
Adjust Solvent Ratios: The key is to find a solvent ratio that maximizes TPPO insolubility while ensuring the product remains fully dissolved. Try using a larger volume of the non-polar solvent (hexane or pentane) for the precipitation step.
-
Thorough Washing: When filtering the precipitated TPPO, wash the solid thoroughly with several portions of the cold non-polar solvent to recover any trapped product.
-
Repetition: For complete removal, the process of suspending the crude material in a non-polar solvent and filtering may need to be repeated 2-3 times.[8][9][10]
Issue 3: I need a chromatography-free method suitable for a larger scale.
Column chromatography is often impractical and costly for large-scale synthesis.[2][3]
Solution: Chemical Precipitation of TPPO
Formation of a metal salt complex with TPPO is a highly effective, scalable, and chromatography-free purification method.[11]
-
Precipitation with Zinc Chloride (ZnCl₂): TPPO forms an insoluble complex, ZnCl₂(TPPO)₂, in polar solvents like ethanol.[8][12]
-
Causality: The Lewis acidic zinc chloride coordinates strongly to the basic phosphoryl oxygen of TPPO, creating a salt complex that is insoluble in ethanol and can be easily filtered off.
-
Workflow: After the initial workup, remove the reaction solvent and redissolve the crude residue in ethanol. Add a solution of ZnCl₂ in ethanol to precipitate the complex. Your non-polar product will remain in the ethanolic solution.[12][13] See Protocol 3 for a detailed procedure.
-
-
Precipitation with Magnesium Chloride (MgCl₂): An alternative is to use MgCl₂ to form a TPPO complex that is poorly soluble in solvents like toluene or dichloromethane.[7]
Workflow for Wittig Reaction & Purification
Caption: Workflow for TPPO removal via precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the simplest way to remove TPPO from a non-polar product like methylenecyclobutane? A1: For a non-polar and stable product, the simplest and most direct method is precipitation and filtration.[14] After the reaction, concentrate the mixture carefully and triturate the residue with a non-polar solvent such as pentane or hexane. The TPPO will precipitate as a white solid and can be removed by filtration.[8][14]
Q2: Can I avoid the formation of TPPO altogether? A2: Yes, there are alternative strategies. One approach is to use phosphines that are modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, allowing for removal by extraction.[14] Another strategy involves using polymer-supported triphenylphosphine, where the resulting phosphine oxide is bound to the resin and can be removed by simple filtration.[14] Additionally, developing reactions that are catalytic in phosphine can avoid stoichiometric phosphine oxide waste.[12][15]
Q3: How can I confirm that all the TPPO has been removed? A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): TPPO is UV active, making it easy to spot on a TLC plate. It is a relatively polar compound, so it will have a lower Rf value than your non-polar product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the characteristic aromatic signals of TPPO (typically in the 7.4-7.8 ppm range). More definitively, ³¹P NMR spectroscopy can be used; TPPO shows a characteristic singlet peak around +25 to +30 ppm.
Q4: Is it possible to regenerate triphenylphosphine from the TPPO byproduct? A4: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[14] This can be a cost-effective and more environmentally friendly approach, especially for large-scale operations.
Decision Tree for TPPO Removal Method
Caption: Decision tree for selecting a TPPO removal method.
Experimental Protocols
Protocol 1: Selective Precipitation of TPPO using a Non-Polar Solvent
This protocol is ideal for non-polar, volatile products where avoiding full solvent evaporation is crucial.
-
Reaction Completion: Once the Wittig reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to room temperature.
-
Dilution: To the reaction mixture (e.g., in THF or ether), add 5-10 volumes of cold n-hexane or n-pentane while stirring. A white precipitate of TPPO should form immediately.
-
Cooling: Cool the resulting slurry in an ice bath (0 °C) for 30 minutes to maximize the precipitation of TPPO.
-
Filtration: Filter the mixture through a Büchner funnel, collecting the filtrate which contains your product.
-
Washing: Wash the solid TPPO collected on the filter paper with two to three small portions of the cold non-polar solvent to recover any residual product.
-
Combine & Analyze: Combine the filtrate and the washes. Analyze a small aliquot by TLC or NMR to check for the presence of any remaining TPPO. If necessary, repeat the process by carefully concentrating the filtrate and repeating steps 2-5.[9][10]
Protocol 2: Purification via a Silica Gel Plug
This method is effective when simple precipitation is insufficient or results in co-precipitation.
-
Preparation: Prepare a short column (a "plug") by packing a small amount of silica gel (e.g., 5-10 cm in a pipette or a small column) wetted with n-hexane.
-
Sample Loading: Carefully concentrate the crude reaction mixture to a thick oil or slurry. Avoid complete dryness to prevent loss of the volatile product. Adsorb this crude material onto a small amount of silica gel or dissolve it in a minimal volume of diethyl ether.
-
Elution: Load the sample onto the top of the silica plug. Elute the product from the plug using a non-polar eluent, such as n-hexane or a 95:5 mixture of hexane:ethyl acetate. The non-polar methylenecyclobutane will elute quickly.
-
Monitoring: Collect fractions and monitor them by TLC. The TPPO, being highly polar, will remain adsorbed at the top of the silica plug.[8][10]
-
Solvent Removal: Once the product-containing fractions are identified and pooled, the solvent can be carefully removed, preferably by distillation at atmospheric pressure if the boiling point difference is sufficient, to isolate the pure methylenecyclobutane.
Protocol 3: Precipitation of TPPO as a ZnCl₂ Complex
This robust, chromatography-free method is excellent for reactions where precipitation with non-polar solvents is ineffective. It is adapted from the procedure described by Batesky, et al.[8][12]
-
Solvent Exchange: After an appropriate aqueous workup, remove the initial reaction solvent (e.g., THF) under reduced pressure. Dissolve the crude residue in a minimal amount of ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: At room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO) to the ethanolic solution of your crude product.
-
Induce Precipitation: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[12]
-
Filtration: Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The filtrate contains your product.
-
Product Isolation: The ethanol can be removed from the filtrate to yield the crude product, now free of TPPO. Further purification, if necessary, can be performed on this TPPO-free material.
References
- Benchchem. (2025).
- Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. The Scripps Research Institute.
- ECHEMI. (n.d.).
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1403-1404. [Link]
- Benchchem. (2025).
- ACS Publications. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Benchchem. (2025). Application Notes and Protocols: Triphenylphosphine Oxide as a Crystallization Aid for Small Molecules. Benchchem.com.
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Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13775-13782. [Link]
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Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]
-
ResearchGate. (2025). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. [Link]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. [Link]
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Organic Chemistry Portal. (n.d.). How to Remove Sticky Reagents during Workup. [Link]
-
ResearchGate. (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
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G. Bandoli, et al. (1970). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2778-2780. [Link]
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Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931-9936. [Link]
-
Moschetta, E. G., et al. (2014). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Proceedings. [Link]
- Google Patents. (2021).
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
- Benchchem. (2025).
- Google Patents. (1994). Phosphine oxide removal from compounds formed by a Wittig reaction.
-
O'Brien, C. J., et al. (2011). Catalytic Wittig and aza-Wittig reactions. Angewandte Chemie International Edition, 48(36), 6836-6839. [Link]
-
YouTube. (2022). how to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?[Link]
-
ACS Omega. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]
-
chemeurope.com. (n.d.). Triphenylphosphine oxide. [Link]
-
Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. [Link]
-
Byrne, P. A., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(18), 3531-3537. [Link]
-
PubChem. (n.d.). Triphenylphosphine Oxide. [Link]
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PubMed. (2004). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]
-
KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
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Technical Support Center: Scalable Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the scalable synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of this synthesis at both bench and pilot scales. As Senior Application Scientists, we understand that scaling up novel structures presents unique challenges. This resource consolidates our field-proven experience to help you achieve robust, efficient, and reproducible results.
Introduction to the Synthetic Strategy
The scalable synthesis of this compound is most effectively approached via a two-step sequence. This pathway is chosen for its reliance on generally scalable reaction classes and the commercial availability of starting materials.
-
Step 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate. This key intermediate can be synthesized through various methods, with the [2+2] cycloaddition of an allene with an acrylate being a modern and efficient approach.[1]
-
Step 2: Wittig Olefination. The ketone functionality of the cyclobutane intermediate is converted to the exocyclic methylene group using a Wittig reagent.[2]
This guide is structured to address specific issues that may arise during each of these critical steps.
Process Workflow Diagram
Sources
Handling and storage conditions for Ethyl 3-methylidenecyclobutane-1-carboxylate
Welcome to the technical support center for Ethyl 3-methylidenecyclobutane-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the proper handling, storage, and troubleshooting of common issues encountered during experimentation with this reactive ester. Our goal is to provide you with the expertise and practical insights necessary for the successful and safe use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 40896-96-6) is a specialty chemical, primarily used in research and development.[1][2] Its unique structure, featuring a strained cyclobutane ring and an exocyclic double bond, makes it a valuable building block in organic synthesis for creating complex molecular architectures. Professionals in pharmaceutical development and materials science may utilize this compound for synthesizing novel compounds.[1] It is intended for laboratory use only and not for medical or consumer applications.[1]
Q2: What are the main hazards associated with this compound?
While a specific, detailed safety data sheet (SDS) for this exact molecule is not widely available, based on its structure and data from related compounds, the primary hazards are:
-
Potential for Uncontrolled Polymerization: The strained cyclobutane ring and the reactive exocyclic double bond make the molecule susceptible to polymerization, which can be initiated by heat, light, or contaminants like radical initiators (e.g., peroxides).[3][4] This reaction can be highly exothermic, leading to a dangerous increase in temperature and pressure within a sealed container.[3][4]
-
Flammability: As an ester, it is likely a combustible liquid.[5][6] Vapors may form explosive mixtures with air.[7] It should be kept away from heat, sparks, and open flames.[5][7]
-
Reactivity: The exocyclic double bond is susceptible to various addition reactions.[8] It may react with strong oxidizing agents, strong bases, and other reactive materials.[5][6]
-
Health Hazards: Similar vinylic monomers can be hazardous, acting as Michael acceptors, and may be lachrymators (cause tearing). Always consult the specific SDS provided by your supplier and handle the compound with appropriate personal protective equipment (PPE).
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage conditions. These are based on best practices for storing reactive and potentially polymerizable monomers.[3][4][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[5][6] Refrigeration (2-8 °C) is recommended. | Reduces the rate of potential decomposition and polymerization.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and the formation of peroxides, which can initiate polymerization.[9] |
| Light | Store in a dark or amber-colored vial. | Protects the compound from light, which can catalyze polymerization and other degradation pathways. |
| Inhibitors | Check if the manufacturer has added a polymerization inhibitor (e.g., TBC). | Inhibitors are crucial for preventing spontaneous polymerization during storage.[4] |
| Container | Keep the container tightly closed in a well-ventilated area.[5][7] | Prevents contamination and exposure to moisture. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: The reaction yield is significantly lower than expected, and a viscous, insoluble material is observed in the reaction vessel.
-
Probable Cause: This is a classic sign of polymerization of the starting material. The exocyclic double bond in the strained cyclobutane ring makes the monomer prone to radical or anionic polymerization, which can be initiated by trace impurities, air, or elevated temperatures.[3]
-
Solution:
-
Ensure Purity: Before use, check the purity of the ester. If it has been stored for an extended period or improperly, consider purifying it by passing it through a short column of activated basic alumina to remove any peroxides and inhibitors.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to prevent oxygen from initiating radical polymerization.[10][11] Use Schlenk line techniques for handling the reagent.[12]
-
Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating, which can accelerate polymerization.
-
Solvent Purity: Use freshly distilled, anhydrous, and deoxygenated solvents.
-
Issue 2: NMR analysis of the product shows unexpected signals, suggesting a reaction at the double bond.
-
Probable Cause: The exocyclic double bond is a reactive functional group susceptible to various electrophilic and radical addition reactions.[8] Depending on the reaction conditions and reagents used, this can lead to undesired side products.
-
Solution:
-
Reagent Compatibility: Carefully review all reagents in your reaction mixture for their potential to react with an alkene. For example, strong acids can lead to hydration or rearrangement, while certain metal catalysts can promote isomerization or other transformations.
-
Protecting Groups: If the double bond is interfering with your desired transformation, consider a protection-deprotection strategy if compatible with your overall synthetic route.
-
Reaction Conditions: Adjust reaction conditions to be milder (e.g., lower temperature, shorter reaction time) to minimize side reactions.
-
Issue 3: The compound appears discolored or has a different viscosity upon receipt or after storage.
-
Probable Cause: Discoloration or changes in viscosity can indicate decomposition or the onset of oligomerization/polymerization. This may be due to improper storage conditions during shipping or in the lab, such as exposure to light, heat, or air.
-
Solution:
-
Do Not Use: If the material's physical appearance has significantly changed, it is best not to use it, as its purity is compromised, and it may pose a safety risk.
-
Contact Supplier: Inform your chemical supplier about the issue.
-
Review Storage Protocol: Re-evaluate your internal storage procedures to ensure they align with the recommendations in the table above.
-
Experimental Protocols
Protocol 1: Safe Handling and Dispensing under Inert Atmosphere
This protocol is essential to prevent polymerization and degradation of the compound.
-
Preparation:
-
Inert Gas Purge:
-
Puncture the septum of the reagent vial with a needle connected to the inert gas line to create a positive pressure.
-
Use a second needle as a vent.
-
-
Syringe Transfer:
-
Purge a clean, dry syringe with inert gas by drawing and expelling the gas several times.[11]
-
With a positive pressure of inert gas in the reagent vial, insert the syringe needle below the liquid surface.
-
Slowly draw the desired volume of the liquid into the syringe. The inert gas pressure should assist in filling the syringe.[11]
-
Remove any gas bubbles from the syringe by inverting it and expelling the bubbles back into the vial.
-
-
Dispensing:
-
Quickly transfer the syringe to your reaction vessel and dispense the liquid.
-
-
Cleanup:
-
Immediately rinse the syringe with a suitable dry solvent (e.g., anhydrous toluene or THF) to remove any residual reagent.
-
Visualization of Handling Workflow
The following diagram illustrates the decision-making process for handling this compound.
Caption: Decision workflow for handling the reagent.
Visualization of Troubleshooting Polymerization
This diagram outlines the steps to troubleshoot suspected polymerization.
Caption: Troubleshooting guide for polymerization issues.
References
-
Live to Plant. (2025, July 25). Safety Guidelines for Conducting Polymerization Reactions. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2024, June 21). Enzymatic control over reactive intermediates enables direct oxidation of alkenes to carbonyls by a P450 iron-oxo species. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 3-methylidenecyclobutane-1-carboxylate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected spectroscopic signatures of Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable building block in organic synthesis. We will explore the anticipated data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, we will present a comparative analysis with structurally related compounds to highlight the key differentiating features and provide robust experimental protocols for data acquisition.
The Imperative of Structural Verification
This compound, with its strained four-membered ring and an exocyclic double bond, presents a unique structural motif. The precise arrangement of these functional groups is critical to its reactivity and its utility in the synthesis of more complex molecules. Any ambiguity in its structure, such as the presence of isomers, could lead to unforeseen reaction pathways, impurities in final products, and ultimately, a misinterpretation of structure-activity relationships. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Deciphering the Structure: A Spectroscopic Roadmap
A definitive structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating confirmation.
1H NMR Spectroscopy: A Proton's Perspective
Proton NMR (1H NMR) spectroscopy is arguably the most powerful tool for elucidating the connectivity of organic molecules. For this compound, we can predict a distinct set of signals, each corresponding to a unique proton environment.
The most characteristic feature will be the signals for the exocyclic methylene protons (=CH2). These protons are chemically non-equivalent and are expected to appear as singlets or narrow triplets in the vinyl region of the spectrum. The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The ethyl ester group will present a classic quartet and triplet pattern.
To provide a clearer perspective, let's compare the expected chemical shifts for our target molecule with those of two structurally similar compounds: Ethyl cyclobutanecarboxylate and Ethyl 3-oxocyclobutanecarboxylate.
| Proton Environment | This compound (Predicted) | Ethyl cyclobutanecarboxylate (Experimental) | Ethyl 3-oxocyclobutanecarboxylate (Experimental) |
| =CH2 | ~4.8 ppm (s) | N/A | N/A |
| CH (ring) | ~3.0 - 3.2 ppm (quintet) | ~2.7 ppm (quintet) | ~3.1 ppm (quintet) |
| CH2 (ring) | ~2.6 - 2.8 ppm (m) | ~2.0 - 2.2 ppm (m) | ~3.3 - 3.5 ppm (m) |
| -O-CH2-CH3 | ~4.1 ppm (q) | ~4.1 ppm (q) | ~4.2 ppm (q) |
| -O-CH2-CH3 | ~1.2 ppm (t) | ~1.2 ppm (t) | ~1.3 ppm (t) |
Note: Predicted values are based on established chemical shift principles. Experimental values for related compounds are sourced from publicly available data. The multiplicity is abbreviated as s (singlet), t (triplet), q (quartet), and m (multiplet).
The key differentiator is the appearance of the olefinic proton signals around 4.8 ppm, a clear indication of the methylidene group. The electron-withdrawing effect of the double bond is also expected to shift the signals of the adjacent ring protons downfield compared to Ethyl cyclobutanecarboxylate.
13C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR (13C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. For this compound, we anticipate six distinct carbon signals.
The olefinic carbons of the exocyclic double bond will be the most downfield of the non-carbonyl carbons, with the quaternary carbon appearing at a higher chemical shift than the methylene carbon. The carbonyl carbon of the ester will be the most downfield signal in the spectrum.
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH2, and CH3 groups, adding another layer of confidence to the assignments.
| Carbon Environment | Predicted 13C Chemical Shift (ppm) |
| C=O (ester) | ~174 |
| C=CH2 (quaternary) | ~145 |
| C=CH2 (methylene) | ~108 |
| -O-CH2-CH3 | ~61 |
| CH (ring) | ~40 |
| CH2 (ring) | ~35 |
| -O-CH2-CH3 | ~14 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm-1) |
| C=O (ester) stretch | 1730 - 1750 |
| C=C (alkene) stretch | 1640 - 1680 |
| C-O (ester) stretch | 1000 - 1300 |
| =C-H (alkene) stretch | 3080 - 3140 |
| sp3 C-H stretch | 2850 - 3000 |
The presence of a strong absorption band around 1730-1750 cm-1 confirms the ester carbonyl group, while the band in the 1640-1680 cm-1 region is indicative of the exocyclic double bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound (C8H12O2), the expected molecular weight is 140.18 g/mol . The mass spectrum should show a molecular ion peak (M+) at m/z = 140.
Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH2CH3, 45 Da) and the loss of the entire ester group (-COOCH2CH3, 73 Da).
Experimental Protocols for Structural Confirmation
To obtain high-quality data for unambiguous structural confirmation, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
13C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of quaternary carbons.
-
DEPT-135 Acquisition : Acquire a DEPT-135 spectrum to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.
-
2D NMR (COSY, HSQC, HMBC) : Acquire standard 2D correlation spectra to establish proton-proton and proton-carbon connectivities.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any potential impurities.
-
Ionization : Use electron ionization (EI) at 70 eV to generate fragments.
-
Data Acquisition : Scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.
Unambiguous Confirmation with 2D NMR
While 1D NMR provides significant information, 2D NMR techniques are essential for irrefutable structural proof.
-
COSY (Correlation Spectroscopy) : Will reveal which protons are coupled to each other, confirming the connectivity within the cyclobutane ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, allowing for confident assignment of the 13C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is the definitive experiment to connect the different fragments of the molecule.
Caption: Predicted key HMBC correlations for this compound.
A Holistic Workflow for Structural Verification
A systematic approach ensures a thorough and accurate structural determination. The following workflow is recommended for any newly synthesized or acquired batch of this compound.
Caption: A comprehensive workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its application in research and development. While direct experimental data in the literature is scarce, a thorough understanding of spectroscopic principles allows for a robust prediction of its spectral features. By employing a combination of 1D and 2D NMR, IR spectroscopy, and mass spectrometry, and by comparing the acquired data with that of structurally related compounds, researchers can achieve an unambiguous and confident structural assignment. This rigorous analytical approach is fundamental to ensuring the integrity and reproducibility of scientific research.
References
- Ethyl 3-oxocyclobutanecarboxylate Spectral Data.
- Ethyl cyclobutanecarboxylate Spectral Data.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-methylidenecyclobutane-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-methylidenecyclobutane-1-carboxylate, a substituted cyclobutane with potential applications in organic synthesis and medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, this document offers a practical framework for the characterization of this and similar strained ring systems.
Introduction to the Structural Challenge
This compound presents a unique set of structural features that influence its NMR spectra. The strained four-membered ring, the exocyclic double bond, and the ethyl ester moiety each contribute distinct electronic effects that govern the chemical shifts and coupling constants of the constituent protons and carbons. The puckered nature of the cyclobutane ring can lead to complex spin-spin coupling patterns, including long-range interactions, which can be challenging to interpret without a comparative approach.[1]
This guide will first predict the ¹H and ¹³C NMR spectra of the target molecule based on established principles and data from related structures. Subsequently, a comparative analysis will be drawn against Ethyl 3-oxocyclobutanecarboxylate and Ethyl 3-methylcyclobutane-1-carboxylate to highlight the diagnostic spectral changes arising from the exocyclic methylene group.
Predicted ¹H and ¹³C NMR Spectral Analysis
A detailed prediction of the NMR spectra provides a baseline for experimental verification. The following analysis is based on established chemical shift ranges and typical coupling constants for the functional groups present in this compound.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals:
-
Exocyclic Methylene Protons (=CH₂): These two protons are chemically equivalent but may exhibit magnetic non-equivalence depending on the ring puckering and rotational barriers. They are expected to appear as a singlet or a narrow multiplet in the range of 4.7-5.0 ppm . The deshielding is due to their sp² hybridization.
-
Allylic Protons (Ring CH₂): The two methylene groups on the cyclobutane ring adjacent to the double bond are allylic. These four protons are diastereotopic and are expected to resonate as complex multiplets in the region of 2.8-3.2 ppm . They will be deshielded by the adjacent π-system.
-
Methine Proton (CH-COOEt): The proton on the carbon bearing the ethyl carboxylate group is expected to be a multiplet around 3.0-3.4 ppm . Its chemical shift is influenced by the electron-withdrawing nature of the ester.
-
Ethyl Group (OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet around 4.1-4.2 ppm , coupled to the methyl protons. The methyl protons will present as a triplet around 1.2-1.3 ppm , coupled to the methylene protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is anticipated to display eight distinct resonances:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear in the range of 170-175 ppm .[4]
-
Exocyclic Alkene Carbons (=C(CH₂) and =CH₂): The quaternary carbon of the double bond will be in the 140-150 ppm region, while the terminal methylene carbon will be around 105-115 ppm .
-
Ester Methylene Carbon (OCH₂): This carbon will be found in the region of 60-62 ppm .
-
Ring Carbons (CH and CH₂): The methine carbon attached to the ester group is expected around 40-45 ppm . The two equivalent methylene carbons of the ring will likely appear in the 30-35 ppm range.
-
Ethyl Methyl Carbon (CH₃): The terminal methyl carbon of the ethyl group will be the most shielded, resonating at approximately 14 ppm .
Comparative NMR Analysis
To understand the influence of the exocyclic methylene group on the NMR spectra, a comparison with structurally similar compounds is invaluable. We will consider Ethyl 3-oxocyclobutanecarboxylate and Ethyl 3-methylcyclobutanecarboxylate as benchmarks.
| Compound | Key Functional Group | ¹H NMR Chemical Shift (ppm) of Ring Protons α to Functional Group | ¹³C NMR Chemical Shift (ppm) of Carbon Bearing Functional Group |
| This compound | Exocyclic Methylene (=CH₂) | ~2.8-3.2 (allylic CH₂) | ~140-150 (quaternary C) |
| Ethyl 3-oxocyclobutanecarboxylate | Ketone (C=O) | 3.17-3.45 (α-keto CH₂)[5][6] | ~205-210 |
| Ethyl 3-methylcyclobutanecarboxylate | Methyl Group (-CH₃) | ~1.8-2.5 (aliphatic CH₂) | ~30-35 |
Analysis of the Comparison:
-
The protons on the carbons adjacent to the exocyclic double bond in our target molecule are significantly deshielded compared to those in Ethyl 3-methylcyclobutanecarboxylate, a direct consequence of the allylic effect.
-
In comparison to Ethyl 3-oxocyclobutanecarboxylate, the α-protons in the target molecule are slightly more shielded. The strong deshielding effect of the ketone carbonyl group is more pronounced than that of the exocyclic double bond.[5][6]
-
The ¹³C chemical shift of the carbon bearing the substituent is highly diagnostic. The sp² quaternary carbon of the double bond in the target molecule appears at a much lower field than the sp³ carbon of the methyl-substituted analog but at a significantly higher field than the carbonyl carbon in the keto-ester.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[7]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Acquisition
-
Instrument Setup: Tune and shim the spectrometer to achieve optimal homogeneity of the magnetic field.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
¹³C NMR Acquisition
-
Instrument Setup: Use the same sample and maintain the same instrument conditions.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Visualizing the Analysis Workflow
The logical flow of the NMR analysis process can be visualized to enhance understanding.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear illustration of how subtle structural modifications manifest in complex spectral data. By predicting the spectra and comparing them with known analogs, researchers can confidently assign the observed resonances and confirm the molecular structure. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is fundamental to all subsequent analysis and interpretation. This comprehensive approach, grounded in both theoretical prediction and comparative data analysis, is essential for advancing research in organic and medicinal chemistry.
References
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Standard Operating Procedure for NMR Experiments. (2023). Retrieved from [Link]
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PSU NMR Facility. Acquiring ¹H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]
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Quantitative NMR Spectroscopy. Durham University. (2017). Retrieved from [Link]
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How does solvent choice effect chemical shift in NMR experiments? Reddit. (2022). Retrieved from [Link]
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Ethyl 3-methylcyclobutanecarboxylate. PubChem. Retrieved from [Link]
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Cyclobutane H-1 proton NMR spectrum. Doc Brown's Chemistry. Retrieved from [Link]
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NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Cyclobutane-carboxylic acid, ethyl ester ¹H NMR Spectrum. SpectraBase. Retrieved from [Link]
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Characteristics of ¹³C NMR Spectroscopy. (2024). In Chemistry LibreTexts. Retrieved from [Link]
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¹H–¹H Coupling in Proton NMR. ACD/Labs. (2025). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 3-methylidenecyclobutane-1-carboxylate
Introduction
Ethyl 3-methylidenecyclobutane-1-carboxylate is a valuable synthetic intermediate, incorporating the strained cyclobutane scaffold with a reactive exocyclic methylene group. This unique combination of features makes it an attractive building block in medicinal chemistry and materials science for the synthesis of complex polycyclic systems and spirocyclic compounds. The efficient construction of this molecule, however, presents a significant synthetic challenge. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this target compound, evaluating them on criteria such as step-count, overall yield, scalability, and the accessibility of starting materials. The methodologies discussed include a well-documented multi-step approach via Wittig olefination, a more convergent but less precedented [2+2] cycloaddition, and a theoretical Ring-Closing Metathesis (RCM) route.
Route 1: The Wittig Olefination Approach
This strategy is arguably the most robust and well-precedented approach. It relies on the construction of a cyclobutanone intermediate, which is then converted to the target exocyclic alkene via the classic Wittig reaction. The synthesis is linear and can be broken down into three key stages: formation of the cyclobutane ring, functional group manipulation to install the ketone, and olefination.
Causality and Experimental Rationale
The logic of this route is to first build the core carbocyclic frame with the required ester functionality and then, in the final step, introduce the sensitive methylidene group from a stable ketone precursor. This avoids subjecting the reactive exocyclic double bond to the potentially harsh conditions required for ring formation. The key intermediate, ethyl 3-oxocyclobutane-1-carboxylate, is a stable and accessible compound. The Wittig reaction is a reliable and high-yielding method for converting ketones into alkenes, making it an ideal choice for the final transformation.[1][2]
Workflow Diagram
Caption: Workflow for the Wittig Olefination Route.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid[3] This precursor can be synthesized via several patented routes. A common method involves the reaction of acetone, bromine, and malononitrile to form 3,3-dicyanocyclobutanone, followed by acidic hydrolysis.
-
Synthesis of 3,3-Dicyanocyclobutanone: (Procedures are detailed in cited patents and require specialized equipment).
-
Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: 3,3-Dicyanocyclobutanone (0.5 mol) is suspended in 6M aqueous hydrochloric acid (420 mL). The mixture is heated to reflux for 24 hours. After the reaction is complete, the solution is evaporated to dryness. The crude product is purified by recrystallization from a suitable solvent like methyl tert-butyl ether to yield 3-oxocyclobutanecarboxylic acid. A yield of 92% has been reported for this hydrolysis step.[3]
Stage 2: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate[4] This stage involves the reduction of the ketone for protection, esterification of the carboxylic acid, and subsequent re-oxidation to the ketone. A more direct route is the direct esterification, though this can be challenging. A common lab-scale synthesis involves oxidation of the corresponding alcohol.
-
Preparation of Ethyl 3-hydroxycyclobutanecarboxylate: (This intermediate can be prepared by reduction of 3-oxocyclobutanecarboxylic acid followed by Fischer esterification).
-
Swern Oxidation: To a solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq). After stirring for 30 minutes, a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in DCM is added dropwise. The mixture is stirred for another 30 minutes at -78 °C. Triethylamine (4.0 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with 1N HCl, water, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield ethyl 3-oxocyclobutane-1-carboxylate, which is often used without further purification. Yields are typically high (around 94%).[4]
Stage 3: Wittig Olefination This final step introduces the methylidene group.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) portion-wise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Route 2: [2+2] Cycloaddition of Allene and Ethyl Acrylate
This approach is highly convergent, aiming to construct the target molecule in a single step from readily available starting materials. The [2+2] cycloaddition between an allene and an alkene is a powerful method for forming four-membered rings.[5]
Causality and Experimental Rationale
The direct cycloaddition of allene and ethyl acrylate is theoretically the most atom-economical route. The reaction relies on the ability of the orthogonal π-systems of allene to react with an alkene to form a cyclobutane ring. This reaction can be promoted thermally or photochemically. Lewis acid catalysis has also been shown to promote such cycloadditions, potentially offering better control over regioselectivity.[6] However, intermolecular cycloadditions of this type can be challenging, often suffering from low yields and the formation of side products, including oligomers. Finding a specific literature precedent for this exact transformation is difficult, making this route more exploratory.
Workflow Diagram
Caption: Workflow for the [2+2] Cycloaddition Route.
General Experimental Protocol (Conceptual)
-
Reaction Setup: In a high-pressure reaction vessel or a sealed tube, place ethyl acrylate (1.0 eq).
-
Addition of Allene: Cool the vessel to a low temperature (e.g., -78 °C) and condense allene gas (1.5 - 2.0 eq) into the vessel.
-
Reaction Conditions:
-
Thermal: Seal the vessel and heat it to a high temperature (e.g., 150-200 °C) for 24-48 hours. The pressure inside the vessel will increase significantly.
-
Photochemical: Alternatively, conduct the reaction in a suitable solvent (like acetonitrile or acetone) in a quartz vessel and irradiate with a high-pressure mercury lamp at room temperature.
-
-
Work-up and Purification: After cooling, carefully vent the vessel. The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.
Route 3: Ring-Closing Metathesis (RCM) - A Theoretical Approach
Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes, driven by the release of volatile ethylene.[7] For this target, the strategy would involve synthesizing a diene precursor, ethyl 2-allyl-3-butenoate, and then subjecting it to RCM.
Causality and Experimental Rationale
This route is based on the well-established malonic ester synthesis to create a di-allylated intermediate, which, after selective modification, could serve as the RCM precursor.[8][9] However, this approach faces two significant hurdles. First, the synthesis of the specific monoester diene precursor is not trivial and may involve protection/deprotection or selective decarboxylation steps. Second, the formation of four-membered rings via RCM is entropically and enthalpically disfavored due to ring strain, often resulting in low yields or polymerization.[10] Therefore, this route remains largely theoretical for this specific target.
Workflow Diagram
Caption: Theoretical Workflow for the RCM Route.
General Experimental Protocol (Conceptual)
-
Synthesis of Diethyl Diallylmalonate: To a solution of sodium ethoxide in ethanol, add diethyl malonate (1.0 eq) dropwise. After stirring, add allyl bromide (2.2 eq) and heat the mixture to reflux for several hours. After work-up, the diallylated product is isolated.[11]
-
Formation of Diene Precursor: (This is the key challenge). One conceptual approach involves the hydrolysis of one ester group followed by decarboxylation (Krapcho decarboxylation), which would yield ethyl 2-allyl-4-pentenoate.
-
Ring-Closing Metathesis: Dissolve the diene precursor in a degassed solvent like dichloromethane or toluene to a low concentration (e.g., 0.01 M). Add a Grubbs-type catalyst (e.g., Grubbs II, 1-5 mol%). Heat the reaction to reflux and monitor by TLC. The reaction would theoretically yield ethyl cyclobut-3-ene-1-carboxylate.
-
Isomerization: The resulting endocyclic double bond would need to be isomerized to the desired exocyclic position, which represents an additional synthetic challenge.
Comparison of Synthetic Routes
| Feature | Route 1: Wittig Olefination | Route 2: [2+2] Cycloaddition | Route 3: RCM (Theoretical) |
| Overall Strategy | Linear synthesis via a ketone intermediate | Convergent one-step ring formation | Linear synthesis via a diene precursor |
| Number of Steps | 4-6 (from commercial materials) | 1 | 3-4 (synthesis of precursor + RCM) |
| Plausible Overall Yield | Moderate (multi-step) | Low to Moderate (speculative) | Very Low (speculative) |
| Key Advantage | Reliable, well-precedented steps | Highly convergent and atom-economical | Employs powerful C-C bond formation |
| Key Disadvantage | Longer sequence, moderate overall yield | Lack of specific precedent, potential for side products, harsh conditions | Difficulty in precursor synthesis, unfavorable 4-membered ring closure |
| Scalability | Good; individual steps are scalable | Poor; requires high pressure/specialized photochemical equipment | Poor; requires high dilution for RCM |
| Confidence Level | High | Low | Very Low |
Conclusion and Recommendation
Based on the analysis of available literature and established synthetic principles, the Wittig Olefination approach (Route 1) stands out as the most practical and reliable method for the synthesis of this compound. While it involves multiple steps, each transformation is high-yielding and uses well-understood chemistry, making the route robust and scalable for research and development purposes. The starting materials are accessible, and the overall pathway provides clear points for purification and characterization.
The [2+2] Cycloaddition (Route 2) represents an elegant and highly efficient theoretical route. However, the lack of specific examples for the intermolecular reaction between allene and ethyl acrylate makes it an exploratory and high-risk endeavor, likely requiring significant optimization of reaction conditions.
The Ring-Closing Metathesis (Route 3) is the least feasible of the three. The challenges associated with both the synthesis of the required diene precursor and the energetically unfavorable formation of a four-membered ring via RCM make this route impractical for the efficient synthesis of the target molecule.
For researchers and drug development professionals requiring reliable access to this compound, the Wittig Olefination strategy is the recommended and most field-proven path forward.
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A Comparative Guide to Alternative Reagents for the Synthesis of Methylidenecyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Methylidenecyclobutane Moiety
The methylidenecyclobutane scaffold is a valuable structural motif in organic chemistry, appearing in a range of natural products and serving as a key building block in the synthesis of complex molecules. Its strained four-membered ring and exocyclic double bond provide a unique conformational rigidity and reactivity profile, making it an attractive component for drug discovery and development. However, the synthesis of this moiety can be challenging, particularly when dealing with sensitive or sterically hindered substrates. The classical Wittig reaction, while foundational, often struggles with easily enolizable ketones like cyclobutanone, leading to low yields and side reactions. This guide provides an in-depth comparison of modern, alternative reagents that offer superior performance, functional group tolerance, and milder reaction conditions for the synthesis of methylidenecyclobutanes.
Beyond the Wittig: A New Generation of Methylenation Reagents
The limitations of traditional ylides in the context of strained and enolizable ketones have spurred the development of a diverse toolkit of alternative reagents. These modern methods, primarily based on titanium and zinc organometallics, offer distinct advantages in terms of reactivity, selectivity, and substrate scope. This guide will focus on the comparative analysis of the Tebbe, Petasis, Nysted, and Lombardo reagents, providing insights into their mechanisms, practical applications, and experimental protocols.
In-Depth Comparison of Key Alternative Reagents
The Tebbe Reagent: A Powerful and Versatile Workhorse
The Tebbe reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a highly effective methylenating agent for a wide range of carbonyl compounds, including aldehydes, ketones, esters, and amides.[1] It is particularly advantageous for sterically hindered ketones where Wittig reagents often fail.[1]
Mechanism of Action: The Tebbe reagent itself is a pre-catalyst. In the presence of a Lewis base like pyridine or THF, it forms the highly reactive Schrock carbene (titanocene methylidene), which is the active methylenating species.[2][3] This carbene undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then decomposes to yield the desired alkene and a titanium oxo species, the latter being the thermodynamic driving force for the reaction.[4]
Advantages:
-
High Reactivity: Efficiently methylenates even sterically hindered and enolizable ketones.[1]
-
Broad Substrate Scope: Reacts with a variety of carbonyl functional groups.[4]
-
Mild Conditions: The reaction is less basic than the Wittig reaction, which prevents epimerization of adjacent chiral centers.[1][5]
Disadvantages:
-
Air and Moisture Sensitivity: The Tebbe reagent is pyrophoric and must be handled under inert atmosphere using air-free techniques.[1][6]
-
Preparation: While commercially available, its synthesis from titanocene dichloride and trimethylaluminium can be hazardous.[1]
The Petasis Reagent: A Milder and More Adaptable Alternative
The Petasis reagent, or dimethyltitanocene (Cp₂Ti(CH₃)₂), offers a safer and often more convenient alternative to the Tebbe reagent.[3] While solid Petasis reagent can be isolated, it is typically generated and used in situ.
Mechanism of Action: Similar to the Tebbe reagent, the Petasis reagent is believed to form a titanium methylidene species upon heating, which is the active olefinating agent.[3] The reaction then proceeds through a similar oxatitanacyclobutane intermediate.
Advantages:
-
Increased Stability: The Petasis reagent is more stable to air and moisture compared to the Tebbe reagent.[6]
-
Versatility: Homologs of the Petasis reagent can be prepared, allowing for the introduction of other alkylidene groups beyond just methylene.[4]
-
Milder Conditions: Can be effective in situations where the Tebbe reagent might cause substrate fragmentation.[3]
Disadvantages:
-
Higher Temperatures: Often requires heating to generate the active species, which may not be suitable for thermally sensitive substrates.
-
Separation Challenges: Separating the desired product from unreacted starting material can sometimes be difficult.[1]
The Nysted Reagent: Taming Reactivity for Selective Methylenation
The Nysted reagent is a complex organozinc compound, often depicted as a THF complex of dibromodi(methylene)trizinc.[7][8] It is a powerful methylenating agent, particularly for ketones, but its reactivity is highly dependent on the choice of a Lewis acid mediator.[9]
Mechanism of Action: The precise structure and mechanism of the Nysted reagent are not as well-defined as those of the titanium-based reagents.[7] It is believed that a titanium tetrachloride (TiCl₄) mediator is required to facilitate the methylenation of ketones.[7][10] The choice of mediator allows for a degree of chemoselectivity; for instance, in the presence of BF₃·OEt₂, the reagent preferentially methylenates aldehydes over ketones.[9]
Advantages:
-
High Efficacy for Ketones: It is particularly effective for the methylenation of sterically hindered ketones.[7][10]
-
Chemoselectivity: The reactivity can be tuned by the choice of Lewis acid mediator.[9]
-
Neutral Conditions: Like other alternatives to the Wittig reaction, it operates under non-basic conditions, making it suitable for easily enolizable substrates.[7]
Disadvantages:
-
Hazardous Nature: The Nysted reagent is highly reactive, can form explosive peroxides when exposed to air, is extremely flammable, and reacts violently with water.[7][8]
-
Poorly Characterized: The lack of a complete understanding of its structure and mechanism can make reaction optimization less predictable.[7]
The Lombardo Reagent: A Mild and Selective System
The Lombardo reagent is generated in situ from zinc dust, dibromomethane, and titanium tetrachloride.[11] It is renowned for its mildness and high chemoselectivity, particularly for the methylenation of ketones in the presence of other sensitive functional groups.
Advantages:
-
Exceptional Mildness: Tolerates a wide array of functional groups, including esters, amides, and alcohols, without the need for protecting groups.[5][12]
-
High Chemoselectivity: Can selectively methylenate a ketone in the presence of an ester.[12]
Disadvantages:
-
Stoichiometric Metals: The reaction requires stoichiometric amounts of zinc and titanium tetrachloride, leading to significant metal waste.
Performance Comparison: A Tabular Summary
| Reagent | Key Advantages | Key Disadvantages | Substrate Scope | Handling Precautions |
| Tebbe Reagent | High reactivity, broad scope | Pyrophoric, air/moisture sensitive | Aldehydes, Ketones, Esters, Amides | Strict inert atmosphere techniques required |
| Petasis Reagent | More stable than Tebbe, versatile | Requires heating, potential separation issues | Aldehydes, Ketones, Esters | Handle under inert atmosphere |
| Nysted Reagent | Excellent for hindered ketones, tunable reactivity | Highly hazardous, poorly defined mechanism | Aldehydes, Ketones | Extreme caution, handle in a fume hood |
| Lombardo Reagent | Exceptionally mild, highly chemoselective | Requires stoichiometric metals, preparation time | Aldehydes, Ketones | Handle under inert atmosphere |
Experimental Protocols
Representative Protocol for Methylenation using the Tebbe Reagent
Caution: The Tebbe reagent is pyrophoric and must be handled under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the cyclobutanone derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) (to a concentration of ~0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 eq) to the stirred ketone solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30-120 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][6]
-
Upon completion, carefully quench the reaction by the slow addition of aqueous sodium hydroxide solution.
-
Dilute the mixture with diethyl ether and stir until the color dissipates.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the methylidenecyclobutane.
Representative Protocol for Methylenation using the Lombardo Reagent
Note: This protocol is based on the procedure described in Organic Syntheses for the methylenation of (+)-isomenthone and can be adapted for cyclobutanone.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and under an argon atmosphere, suspend activated zinc dust in anhydrous THF.
-
Cool the suspension to -40 °C (acetonitrile/dry ice bath).
-
Slowly add dibromomethane, followed by the dropwise addition of titanium tetrachloride (TiCl₄), maintaining the low temperature.
-
For the methylenation reaction, add a solution of the cyclobutanone derivative in anhydrous dichloromethane to the pre-formed reagent at a low temperature (e.g., -40 °C).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over a drying agent, filter, and concentrate.
-
Purify the product via flash chromatography.
Visualization of Reaction Pathways
Conclusion and Future Outlook
The synthesis of methylidenecyclobutanes has been significantly advanced by the development of powerful alternatives to the classical Wittig reaction. The Tebbe, Petasis, Nysted, and Lombardo reagents each offer a unique set of advantages, allowing researchers to choose the optimal conditions based on substrate sensitivity, functional group compatibility, and steric hindrance. For general-purpose, high-reactivity applications, the Tebbe reagent remains a benchmark. The Petasis reagent provides a safer, more versatile alternative. The Lombardo reagent excels in situations demanding extreme mildness and chemoselectivity. While highly effective, the hazardous nature of the Nysted reagent necessitates careful consideration and handling.
Future developments in this field will likely focus on the development of catalytic versions of these transformations to improve atom economy and reduce metal waste. Furthermore, the discovery of new, even milder, and more functional group tolerant reagents will continue to be a priority, enabling the synthesis of increasingly complex and novel methylidenecyclobutane-containing molecules for applications in materials science and medicine.
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The Ascendance of Cyclobutane in Synthesis: A Comparative Guide to a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective
Once relegated to the periphery of synthetic chemistry, the cyclobutane motif is experiencing a significant resurgence. Its unique structural and conformational properties offer compelling advantages in the design of novel therapeutics and advanced materials. This guide provides an in-depth comparative analysis of key cyclobutane building blocks, delving into the synthetic strategies, mechanistic underpinnings, and practical applications that empower today's researchers.
The Strategic Imperative for Cyclobutane Integration
The incorporation of a cyclobutane ring imparts distinct and often beneficial characteristics to a molecule. The inherent ring strain, a consequence of C-C-C bond angles deviating from the ideal 109.5°, results in a puckered, three-dimensional structure.[1][2] This conformational rigidity can pre-organize a molecule for enhanced binding to a biological target, a critical factor in drug discovery.[1] Furthermore, cyclobutane moieties can serve as effective bioisosteres for other common chemical groups, improving properties such as metabolic stability and solubility.[3]
A Comparative Look at Foundational Cyclobutane Building Blocks
The strategic selection of a cyclobutane building block is dictated by the desired substitution pattern and the overarching synthetic plan. Below is a comparative overview of some of the most versatile and widely employed starting materials.
| Building Block | Common Synthetic Routes | Key Features and Advantages | Representative Applications |
| Cyclobutanone | [2+2] Cycloaddition of ketenes with alkenes.[4] | Highly versatile carbonyl group for nucleophilic additions, Wittig reactions, and alpha-functionalization.[4] | Synthesis of cyclobutanol and cyclobutylamine derivatives, precursors to spirocycles. |
| Cyclobutane-1,1-dicarboxylic Acid | Malonic ester synthesis with 1,3-dihalopropanes. | Two carboxylic acid groups provide handles for a wide range of transformations, including conversion to diols, diamines, and anhydrides. | Access to gem-disubstituted cyclobutanes and spirocyclic systems. |
| Methylene-cyclobutane | Wittig reaction on cyclobutanone. | The exocyclic double bond is a versatile functional group for various additions and transformations. | Radical additions, epoxidation, and hydroboration-oxidation reactions. |
| Cyclobutene | Elimination reactions from substituted cyclobutanes.[5] | The internal double bond can participate in cycloadditions and other alkene-based transformations.[5] | Dienophile in Diels-Alder reactions, synthesis of fused-ring systems. |
Key Synthetic Methodologies: A Mechanistic Perspective
The construction of the cyclobutane core can be achieved through several powerful synthetic strategies. Understanding the principles behind these methods is crucial for their effective implementation.
[2+2] Photocycloaddition: A Classic Reimagined
The [2+2] photocycloaddition of two olefinic units remains a cornerstone for cyclobutane synthesis.[6][7] This method often proceeds with high stereospecificity, preserving the stereochemistry of the starting alkenes in the product.[7] The reaction can be initiated by direct irradiation of the alkenes or, more commonly, through the use of a photosensitizer.
Experimental Protocol: Photosensitized [2+2] Cycloaddition
-
Preparation: A solution of the alkene substrates and a suitable photosensitizer (e.g., benzophenone, iridium-based photocatalyst) is prepared in a degassed solvent within a quartz reaction vessel.[6]
-
Irradiation: The reaction mixture is irradiated with a light source of the appropriate wavelength (e.g., UV lamp, visible light LED) while maintaining a constant temperature.
-
Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or NMR until completion.
-
Work-up and Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired cyclobutane.
Causality in Protocol Design:
-
Quartz Vessel: Its transparency to UV and visible light is essential for efficient irradiation of the reaction mixture.
-
Degassing: The removal of oxygen is critical as it can quench the excited triplet state of the photosensitizer, thereby inhibiting the reaction.
-
Photosensitizer: The sensitizer absorbs light energy and transfers it to one of the alkene partners, promoting it to an excited triplet state that can then react with the second alkene.[8]
Caption: Generalized workflow for a photosensitized [2+2] cycloaddition reaction.
Tandem Catalysis for Complex Cyclobutanes
Recent advancements have enabled the synthesis of highly functionalized and stereochemically complex cyclobutanes through tandem catalytic processes.[9] For instance, a single chiral cobalt catalyst can facilitate a [2+2] cycloaddition followed by an enantioselective hydrovinylation, creating intricate cyclobutane structures with all-carbon quaternary centers from simple starting materials like 1,3-enynes and ethylene.[9]
The Impact of Cyclobutane Scaffolds in Medicinal Chemistry
The unique properties of the cyclobutane ring have made it an increasingly attractive motif in drug design.[1][3] Its incorporation can lead to:
-
Conformational Restriction: Locking a molecule into a bioactive conformation to enhance potency and selectivity.[1]
-
Improved Metabolic Stability: The C-H bonds of a cyclobutane ring can be more resistant to enzymatic oxidation compared to those in more flexible alkyl chains.[3]
-
Enhanced Solubility: The three-dimensional nature of the cyclobutane scaffold can disrupt crystal packing and improve aqueous solubility.
-
Bioisosterism: Cyclobutane rings can serve as non-aromatic bioisosteres for phenyl rings, offering a way to modulate properties while maintaining a similar spatial arrangement of substituents.[1]
Caption: The strategic incorporation of a cyclobutane ring can lead to improved drug-like properties.
Conclusion and Future Outlook
The cyclobutane ring has firmly established itself as a valuable building block in modern organic synthesis. The continued development of novel synthetic methodologies, including asymmetric and catalytic approaches, will undoubtedly expand the accessibility and utility of complex cyclobutane derivatives.[9][10] For researchers in drug discovery and materials science, a deep understanding of the comparative advantages and synthetic nuances of different cyclobutane building blocks is essential for harnessing their full potential to create innovative and impactful molecules.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methylidenecyclobutane-1-carboxylate
This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 3-methylidenecyclobutane-1-carboxylate, a key intermediate in pharmaceutical synthesis. Our focus is on delivering a scientifically rigorous and practical framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present supporting data to ensure the selection of a fit-for-purpose analytical procedure, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Imperative of Method Validation
In pharmaceutical development, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] This is not merely a regulatory checkbox; it is the foundation of data integrity, ensuring the quality, reliability, and consistency of analytical results that inform critical decisions about a product's identity, strength, quality, purity, and potency.[3][6] For a molecule like this compound, with its reactive methylidene group and ester functionality, a validated method is crucial for monitoring stability, controlling impurity profiles, and ensuring the quality of the active pharmaceutical ingredient (API) it may be used to synthesize.
The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[1][7][8][9] This guide is structured around these core principles.
Core Validation Parameters: A Synopsis
An analytical method's validation is assessed against a series of predefined performance characteristics. The selection of these tests depends on the purpose of the analytical procedure.[4][10]
| Validation Characteristic | Purpose of the Analytical Procedure |
| Specificity / Selectivity | To ensure the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[10][11] |
| Linearity | To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.[10][12] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has shown suitable precision, accuracy, and linearity.[4][7] |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery.[11][12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][14] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7][11] |
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of this compound and the analytical objective (e.g., identification, purity, or assay).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility and thermal stability, GC-MS is an excellent candidate for both qualitative and quantitative analysis. The gas chromatograph separates the analyte from other volatile components, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. This makes it highly specific.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity and assay determinations.[18][19] For this analyte, which lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210-220 nm) would be necessary. Coupling HPLC with a mass spectrometer (LC-MS) would significantly enhance specificity. Reversed-phase HPLC would be the most common mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for absolute structural elucidation and identity confirmation.[20][21][22] The unique chemical shifts and coupling patterns of the protons and carbons in the cyclobutane ring and the methylidene and ethyl ester groups provide an unambiguous fingerprint of the molecule.[23][24] Quantitative NMR (qNMR) can also serve as a highly accurate assay method without the need for a specific reference standard of the same compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique primarily used for identity confirmation by identifying the functional groups present.[25][26][27] For this compound, FTIR would confirm the presence of the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the aliphatic components.[28]
Logical Flow for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Performance Data Comparison
The following table presents hypothetical yet typical performance data for validated GC-MS and HPLC-UV methods for the assay of this compound.
| Parameter | GC-MS Method | HPLC-UV Method | Rationale & Causality |
| Specificity | High (Mass Spec detection) | Moderate (UV detection) | MS provides structural information, making it inherently more specific than UV detection, which can be prone to interference from co-eluting impurities with similar chromophores.[11] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Range | 1 - 150 µg/mL | 5 - 200 µg/mL | The range is established based on the linearity, accuracy, and precision of the method and must cover the expected working concentration.[7] |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | Accuracy is typically assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).[6] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.0% | Assesses precision over a short time by the same analyst with the same equipment. GC often has slightly better injection precision with modern autosamplers. |
| - Intermediate | ≤ 1.2% | ≤ 1.5% | Evaluates variations within the same lab (different days, analysts, equipment). |
| LOQ | 1 µg/mL | 5 µg/mL | The sensitivity of the mass spectrometer detector is typically higher than a standard UV detector, resulting in a lower limit of quantitation. |
| Robustness | Passed | Passed | The method is tested against deliberate small changes (e.g., GC oven temp ±2°C, HPLC flow rate ±5%) to ensure it remains reliable in routine use.[11] |
Experimental Protocols: Validating a GC-MS Method
This section provides a detailed workflow for the validation of a GC-MS method for the quantification of this compound.
Overall Validation Workflow
Caption: General workflow for analytical method validation.
Step-by-Step Protocol
Objective: To validate a GC-MS method for the assay of this compound in a drug substance.
1. Materials and Instrumentation:
-
Reference Standard: this compound (Purity > 99.5%).
-
Solvent: Ethyl Acetate, HPLC grade.[29]
-
Instrumentation: Gas chromatograph with a split/splitless injector and a mass spectrometer detector (e.g., Agilent GC-MS).[30][31]
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[29]
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z for the molecular ion and key fragments) for quantification and Scan mode (e.g., 40-300 amu) for peak identity confirmation.
3. Validation Experiments:
-
System Suitability: Before each run, inject a standard solution (e.g., 100 µg/mL) five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.
-
Specificity: Analyze a blank solvent and a placebo sample. No interfering peaks should be observed at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions ranging from 1 µg/mL to 150 µg/mL. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy: Prepare samples by spiking a placebo at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate. Calculate the percent recovery. Acceptance criteria: 98.0% - 102.0%.[6]
-
Precision (Repeatability): Analyze six individual preparations of the sample at 100% of the target concentration. The %RSD must be ≤ 1.5%.
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst. The %RSD between the two sets of data should meet predefined criteria.
-
Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm by analyzing six preparations at this concentration, with accuracy between 90-110% and precision (%RSD) ≤ 10%.
-
Robustness: Deliberately vary parameters such as injector temperature (±5°C), oven ramp rate (±1°C/min), and flow rate (±0.1 mL/min). The system suitability criteria must still be met.
Conclusion and Recommendations
The validation of analytical methods is a cornerstone of pharmaceutical quality control. For this compound, several techniques are applicable, each with distinct advantages.
-
For Identity: A combination of NMR for definitive structural confirmation and FTIR for rapid functional group verification is recommended.
-
For Assay and Purity: GC-MS is the superior choice due to its high specificity and sensitivity, making it ideal for both quantifying the main component and profiling volatile impurities. If the analyte or its impurities are not amenable to GC, a validated HPLC-UV or, preferably, LC-MS method would be the appropriate alternative.
The selection must always be justified based on the method's intended purpose. The provided protocols and data serve as a robust template for developing and validating a scientifically sound analytical procedure that ensures data integrity and regulatory compliance.[9][12]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
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- AMSbiopharma. (2025).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2015).
- Altabrisa Group. (2025).
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- Journal of Pharmaceutical and Scientific Innovation. (2019).
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- Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- Brazilian Journal of Pharmaceutical Sciences. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Analytical Chemistry. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae).
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
- Pharmacognosy Research. (2018). Gas Chromatography Mass Spectrometry Profiling in Methanolic and Ethyl‑acetate Root and Stem Extract of Corbichonia decumbens.
- ResearchGate. (2024). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta.
- Asian Pacific Journal of Tropical Biomedicine. (2014). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L.
- Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Journal of Pharmacognosy and Phytochemistry. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals.
- Journal of Spectroscopy. (2013). Density functional theory and FTIR spectroscopic study of carboxyl group.
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Wiley. (1993).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-Methylidenecyclobutane-1-carboxylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these innovative endeavors comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 3-methylidenecyclobutane-1-carboxylate, a substituted cyclobutane ester. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
I. Hazard Assessment and Chemical Profile
Based on its chemical structure—a cyclobutane ring with an ester and a methylidene group—this compound is anticipated to be a flammable liquid. Esters, as a class of organic compounds, can present various hazards, including flammability and potential toxicity, although specific toxicological data for this compound is not available. The primary immediate risks are associated with its flammability and the potential for vapor inhalation or skin contact.
Table 1: Inferred Properties and Hazards of this compound
| Property | Inferred Value/Classification | Rationale/Source |
| Molecular Formula | C₈H₁₂O₂ | Based on chemical structure[2][3]. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula[2][3]. |
| Physical State | Liquid | Typical for similar small organic esters[2]. |
| Primary Hazard | Flammable Liquid | Based on SDS for analogous compounds like ethyl cyclobutanecarboxylate[1][4]. |
| Potential Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | General routes for volatile organic compounds. |
| Primary Disposal Classification | Hazardous Waste (Ignitable) | Due to its likely flammable nature[5][6]. |
II. Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the liquid. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and provides a barrier in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of vapors. |
Immediate Safety Precautions:
-
Handle the compound away from ignition sources such as open flames, hot plates, and spark-producing equipment[1][4].
-
Ensure a safety shower and eyewash station are readily accessible.
-
Have a chemical spill kit appropriate for flammable liquids nearby.
III. Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear path from waste generation to final pickup by a licensed disposal service.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
